NH2-PEG4-GGFG-CH2-O-CH2-Cbz
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H52N6O12 |
|---|---|
Molecular Weight |
760.8 g/mol |
IUPAC Name |
benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C36H52N6O12/c37-12-14-50-16-18-52-20-19-51-17-15-49-13-11-31(43)38-22-32(44)39-24-34(46)42-30(21-28-7-3-1-4-8-28)36(48)40-23-33(45)41-27-53-26-35(47)54-25-29-9-5-2-6-10-29/h1-10,30H,11-27,37H2,(H,38,43)(H,39,44)(H,40,48)(H,41,45)(H,42,46)/t30-/m0/s1 |
InChI Key |
SCIFTLOEYHVCOP-PMERELPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NH2-PEG4-GGFG-CH2-O-CH2-Cbz
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the linker molecule NH2-PEG4-GGFG-CH2-O-CH2-Cbz, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document details the molecular interactions, enzymatic cleavage, and subsequent payload release facilitated by this linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying processes.
Core Mechanism of Action: A Multi-stage Process
The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. Its mechanism of action can be dissected into a series of sequential events, beginning with ADC internalization and culminating in the release of the active therapeutic agent.
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is the cornerstone of this linker's functionality, acting as a substrate for lysosomal proteases, primarily cathepsins, which are often upregulated in the tumor microenvironment.[1][2][3] The GGFG linker is notably employed in the highly successful ADC, Trastuzumab deruxtecan (B607063) (DS-8201a).[3][4]
The process unfolds as follows:
-
ADC Internalization: An ADC utilizing this linker binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, cathepsins, particularly Cathepsin L, recognize and cleave the GGFG peptide sequence.[1] While Cathepsin B can also cleave GGFG, it does so with minimal activity compared to Cathepsin L.[1] The cleavage occurs at the amide bond between the C-terminal glycine (B1666218) and the self-immolative aminomethoxy moiety.[3]
-
Self-Immolation and Payload Release: The enzymatic cleavage initiates a spontaneous 1,6-elimination reaction within the aminomethoxy spacer (-CH2-O-CH2-). This self-immolative cascade results in the release of the conjugated cytotoxic payload in its active form.
The polyethylene (B3416737) glycol (PEG4) portion of the linker enhances its hydrophilic properties, which can improve the solubility and pharmacokinetic profile of the resulting ADC.[5] The carboxybenzyl (Cbz) group is a protecting group for the terminal amine, utilized during the synthesis of the linker and subsequently removed to allow for conjugation to a payload.[5][6][7]
Signaling Pathway of a Common Payload: Deruxtecan (DXd)
A frequent payload conjugated to GGFG-based linkers is deruxtecan (DXd), a potent topoisomerase I inhibitor.[8] Upon its release, DXd, being membrane-permeable, can exert its cytotoxic effects not only on the target cancer cell but also on neighboring tumor cells, a phenomenon known as the bystander effect.[2][9]
The intracellular signaling pathway initiated by DXd is as follows:
-
Nuclear Translocation: Released DXd translocates to the nucleus of the cancer cell.
-
Topoisomerase I Inhibition: DXd binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of single-strand breaks.
-
DNA Damage and Apoptosis: The accumulation of these stabilized complexes leads to DNA double-strand breaks during DNA replication, triggering a DNA damage response and ultimately leading to apoptotic cell death.
Quantitative Data
The stability and cleavage kinetics of the linker are critical for the efficacy and safety of an ADC. Below is a summary of available quantitative data for GGFG-based linkers.
| Parameter | Value | Species | Comments |
| In Vitro Plasma Stability | |||
| Payload Release from Trastuzumab Deruxtecan | ~2.1% after 21 days | Human | Demonstrates high stability of the GGFG linker in plasma, minimizing off-target toxicity.[10] |
| Enzymatic Cleavage | |||
| GGFG Cleavage by Cathepsin L | Nearly complete release within 72 hours | In Vitro | Cathepsin L is significantly more efficient at cleaving the GGFG linker than Cathepsin B.[1] |
| Cytotoxicity | |||
| Deruxtecan (DXd) Potency | ~10-fold higher than SN-38 | In Vitro | DXd is a highly potent topoisomerase I inhibitor.[8] |
Experimental Protocols
In Vitro Cathepsin Cleavage Assay
Objective: To determine the rate and extent of payload release from a GGFG-containing ADC in the presence of purified cathepsins.
Materials:
-
GGFG-ADC conjugate
-
Recombinant human Cathepsin B and Cathepsin L
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the GGFG-ADC in an appropriate solvent (e.g., DMSO).
-
Activate the cathepsin enzyme according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the assay buffer and the GGFG-ADC. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the activated cathepsin.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the cold quenching solution to stop the reaction.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of payload release at each time point relative to a fully hydrolyzed control.
Plasma Stability Assay
Objective: To assess the stability of the GGFG-ADC in plasma and determine the extent of premature payload release.
Materials:
-
GGFG-ADC conjugate
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Spike the GGFG-ADC into human plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect an aliquot of the plasma.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload and intact ADC.
-
Calculate the percentage of released payload over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of the GGFG-ADC on cancer cell lines.
Materials:
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium
-
GGFG-ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the GGFG-ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the test articles.
-
Incubate the plate for a period that allows for ADC processing and payload-induced cell death (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of a GGFG-linked ADC with a DXd payload.
Experimental Workflow Diagram
Caption: General experimental workflow for the development and evaluation of a GGFG-linked ADC.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound [smolecule.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. google.com [google.com]
- 8. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 10. researchgate.net [researchgate.net]
GGFG Peptide Sequence as a Protease-Cleavable Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence as a protease-cleavable linker, primarily focusing on its application in the field of antibody-drug conjugates (ADCs).
Introduction
The GGFG peptide is a cathepsin-cleavable linker that has gained significant attention in the design of ADCs. Its strategic advantage lies in its remarkable stability in systemic circulation, coupled with its efficient cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism facilitates the specific release of cytotoxic payloads within cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. A prime example of its successful application is in the highly effective ADC, Trastuzumab deruxtecan (B607063) (Enhertu®), where the GGFG linker connects the HER2-targeting antibody to a potent topoisomerase I inhibitor.[1][2][3]
Mechanism of Cleavage and Payload Release
The GGFG linker is specifically designed to be recognized and cleaved by lysosomal proteases, predominantly cathepsins. While both Cathepsin B and Cathepsin L can cleave the GGFG sequence, studies suggest that Cathepsin L is particularly efficient, enabling almost complete release of the payload within 72 hours.[4][5] The cleavage typically occurs between the phenylalanine (Phe) and the C-terminal glycine (B1666218) (Gly) residue.
Upon ADC internalization into a cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of active cathepsins lead to the hydrolysis of the peptide bond within the GGFG linker. This cleavage event initiates the release of the cytotoxic payload, which can then exert its therapeutic effect. In many ADC designs, the GGFG linker is attached to a self-immolative spacer, which, upon cleavage of the peptide, spontaneously decomposes to release the unmodified, active drug.
Quantitative Data
Cleavage Specificity
The GGFG linker is primarily cleaved by lysosomal cysteine proteases of the cathepsin family.
| Protease | Cleavage Activity | Notes |
| Cathepsin L | High | Considered the primary enzyme for GGFG cleavage, showing near-complete payload release in 72 hours.[4] |
| Cathepsin B | Moderate | Also contributes to the cleavage of the GGFG linker within the lysosome.[4][5] |
| Legumain | Not reported | No significant evidence suggests legumain as a primary protease for GGFG cleavage. |
Plasma Stability
The GGFG linker exhibits high stability in plasma, which is a critical feature for ADCs to prevent premature payload release and associated systemic toxicity.
| ADC | Plasma Source | Stability Metric | Result | Reference |
| Trastuzumab deruxtecan (DS-8201a) | Human | % Drug Release after 21 days | ~2.1% | [6] |
| Trastuzumab deruxtecan (DS-8201a) | Mouse, Rat | % Drug Release after 21 days | ~1-2% | [3] |
| Trastuzumab deruxtecan | - | Half-life | Approximately 6 days | [7] |
Experimental Protocols
Solid-Phase Synthesis of a Maleimide-GGFG Linker
This protocol describes a general method for the solid-phase synthesis of a GGFG peptide linker functionalized with a maleimide (B117702) group for subsequent conjugation to an antibody.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Maleimido-propionic acid
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Peptide Coupling (Gly): Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Peptide Coupling (Phe): Dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Peptide Coupling (Gly): Repeat step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Maleimide Functionalization: Dissolve Maleimido-propionic acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and then DCM.
-
Cleavage and Purification: Treat the resin with the cleavage cocktail for 2 hours. Precipitate the cleaved linker in cold diethyl ether. Purify the crude product by reverse-phase HPLC.
Conjugation of Maleimide-GGFG-Payload to an Antibody
This protocol outlines the conjugation of a pre-prepared Maleimide-GGFG-Payload construct to the cysteine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS buffer
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Maleimide-GGFG-Payload dissolved in DMSO
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP (e.g., 2-3 equivalents) at 37°C for 1-2 hours.
-
Conjugation: Add the Maleimide-GGFG-Payload solution (e.g., 5-10 molar excess) to the reduced antibody solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated payload and other small molecules using size-exclusion chromatography.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC)-HPLC and SEC-HPLC.
In Vitro Cathepsin B Cleavage Assay
This protocol provides a general method for assessing the cleavage of a GGFG-containing ADC by Cathepsin B.
Materials:
-
GGFG-ADC
-
Recombinant human Cathepsin B
-
Activation buffer: 25 mM MES, 5 mM DTT, pH 5.0
-
Assay buffer: 25 mM MES, pH 5.5
-
Quenching solution: Acetonitrile with 0.1% formic acid
-
HPLC-MS system
Procedure:
-
Cathepsin B Activation: Activate Cathepsin B by incubating it in the activation buffer at 37°C for 15 minutes.
-
Cleavage Reaction: In a microcentrifuge tube, mix the activated Cathepsin B with the GGFG-ADC in the assay buffer. The final concentrations should be optimized but can start at approximately 1 µM ADC and 100 nM Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC-MS to separate and quantify the intact ADC, the cleaved payload, and any intermediates. Monitor the decrease in the intact ADC peak and the increase in the released payload peak over time to determine the cleavage kinetics.
Visualizations
Caption: Intracellular trafficking and mechanism of action of an ADC with a GGFG cleavable linker.
Caption: Enzymatic cleavage of the GGFG linker by cathepsins.
Caption: Workflow for the solid-phase synthesis of a maleimide-GGFG linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab deruxtecan for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The carboxybenzyl (Cbz or Z) group is a cornerstone amine-protecting group in the field of organic synthesis, particularly in peptide synthesis and the development of complex bioconjugates.[1][2][3] Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the Cbz group was instrumental in advancing controlled peptide chemistry.[1] Its robustness, coupled with mild removal conditions, makes it a highly valuable tool for chemists aiming to prevent unwanted side reactions at amine functionalities during multi-step synthetic processes.[2][4] This guide provides a comprehensive technical overview of the Cbz group's function, its application in bioconjugation, detailed experimental protocols, and comparative data.
Core Function and Mechanism of Action
The primary function of the Cbz group is to mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[5] This protection is crucial for preventing amines from interfering with reactions occurring at other sites within a molecule.[6]
1.1. Protection of Amines
The introduction of the Cbz group is typically achieved by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.[3][5] This reaction, often performed under Schotten-Baumann conditions (using an aqueous base like sodium bicarbonate or sodium carbonate), proceeds via a nucleophilic attack of the amine on the highly reactive carbonyl carbon of the chloroformate.[1] The reaction liberates HCl, which is neutralized by the base.[1] To avoid potential racemization of chiral amino acids at high pH, a mixed buffer system (e.g., Na₂CO₃:NaHCO₃) can be used to maintain the pH between 8 and 10.[3]
Alternatively, activated agents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used, offering different reactivity profiles depending on the substrate.[1]
1.2. Deprotection of Amines
The removal of the Cbz group is most commonly and efficiently achieved through catalytic hydrogenolysis.[1][7][8] This method is prized for its mild, neutral pH conditions, which preserve many other functional groups.[7][8] The process involves the cleavage of the benzylic C-O bond using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[7] This reduction releases toluene (B28343) and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[1]
Due to the safety concerns of using H₂ gas, transfer hydrogenation has emerged as a popular alternative.[7] This method uses hydrogen donor molecules like ammonium (B1175870) formate (B1220265) (HCOONH₄) or triethylsilane (Et₃SiH) in the presence of a catalyst.[7]
While stable to most acids and bases, the Cbz group can also be cleaved under harsh acidic conditions, such as with HBr in acetic acid.[1][2][3] More recently, milder acidic methods using reagents like AlCl₃ in hexafluoroisopropanol (HFIP) have been developed, which can selectively remove Cbz in the presence of other acid-labile or reducible groups.[9][10]
Orthogonality and Role in Bioconjugation
In complex syntheses, such as those required for bioconjugates and modified peptides, multiple functional groups must be protected and deprotected in a specific sequence. This requires an "orthogonal" set of protecting groups, where each group can be removed under specific conditions without affecting the others.[2][11][12] The Cbz group is a key player in such strategies, often used alongside the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2]
-
Cbz Group: Stable to the acidic conditions used to remove Boc (e.g., trifluoroacetic acid) and the basic conditions used to remove Fmoc (e.g., piperidine).[1][2] It is selectively removed by hydrogenolysis.
-
Boc Group: Removed by strong acids (e.g., TFA, HCl).[2]
This orthogonality allows chemists to precisely control which amine is deprotected at each step of a synthesis, enabling the construction of highly complex biomolecules.[6][8] For example, in the synthesis of a branched peptide, the lysine (B10760008) side chain might be protected with Cbz, while the N-terminus is protected with Fmoc, allowing for chain elongation at the N-terminus without affecting the lysine side chain.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. youtube.com [youtube.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
The NH2-PEG4-GGFG Linker: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure, Properties, and Application of the NH2-PEG4-GGFG Linker in Antibody-Drug Conjugates.
The NH2-PEG4-GGFG linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), offering a sophisticated solution for the targeted delivery of cytotoxic payloads to cancer cells. This linker system combines a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a protease-cleavable peptide sequence, ensuring stability in circulation and controlled drug release within the tumor microenvironment. This guide provides a comprehensive overview of its structure, physicochemical properties, and the experimental protocols essential for its evaluation and implementation in ADC development.
Core Structure and Functionality
The NH2-PEG4-GGFG linker is comprised of three key functional units:
-
Amino (NH2) Terminus: A reactive amine group that serves as the primary attachment point for a cytotoxic payload. This conjugation is typically achieved through the formation of a stable amide bond.
-
PEG4 Spacer: A tetra-polyethylene glycol unit that imparts favorable physicochemical properties to the ADC. The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the overall conjugate, which is particularly beneficial when working with hydrophobic payloads.[1] This increased solubility helps to prevent aggregation and can improve the pharmacokinetic profile of the ADC.[1][2]
-
GGFG Peptide Sequence: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) that is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[3][4] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic drug.
Physicochemical Properties
The integration of the PEG4 spacer and the GGFG peptide sequence results in a linker with a unique set of properties that are highly advantageous for ADC development. A summary of these properties is presented in the table below.
| Property | Value/Description | Significance in ADC Development |
| Molecular Formula | C29H46N6O12 (for a derivative) | Precise mass for characterization and quality control. |
| Molecular Weight | 670.71 g/mol (for a derivative) | Influences the overall size and diffusion characteristics of the ADC. |
| Solubility | Enhanced aqueous solubility | The PEG4 component mitigates the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation.[1][5] |
| Plasma Stability | High | ADCs utilizing a GGFG linker have demonstrated excellent stability in plasma, with as little as 1-2% drug release observed over a 21-day period.[6] This minimizes off-target toxicity. |
| Cleavage Mechanism | Enzymatic (Cathepsin-mediated) | The GGFG sequence is selectively cleaved by lysosomal proteases, particularly Cathepsin L, ensuring targeted drug release within cancer cells.[3] |
Mechanism of Action: Targeted Drug Release
The therapeutic efficacy of an ADC constructed with an NH2-PEG4-GGFG linker is contingent upon a series of well-orchestrated events, as depicted in the signaling pathway diagram below.
Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the tumor cell. The ADC is then trafficked through the endosomal pathway to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin L, within the lysosome facilitate the cleavage of the GGFG peptide sequence in the linker.[3] This cleavage event liberates the cytotoxic payload from the antibody, allowing it to diffuse into the cytoplasm and exert its therapeutic effect, ultimately leading to apoptosis of the cancer cell.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of the NH2-PEG4-GGFG linker.
Synthesis of NH2-PEG4-GGFG Linker
The synthesis of the NH2-PEG4-GGFG linker is typically achieved through a combination of solid-phase peptide synthesis (SPPS) for the GGFG peptide fragment and subsequent solution-phase coupling with the PEG4 moiety.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Fmoc-NH-PEG4-COOH
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-GGFG-OH:
-
Swell the Fmoc-Gly-Wang resin in DMF.
-
Perform sequential coupling of Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH using HBTU and DIEA as coupling agents.
-
After each coupling step, deprotect the Fmoc group using 20% piperidine in DMF.
-
Upon completion of the peptide sequence, wash the resin thoroughly with DMF and DCM.
-
Cleave the Fmoc-GGFG-OH peptide from the resin using the TFA cleavage cocktail.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
Purify the crude Fmoc-GGFG-OH by reverse-phase HPLC.
-
-
Coupling of Fmoc-GGFG-OH with NH2-PEG4-COOH:
-
Dissolve the purified Fmoc-GGFG-OH and Fmoc-NH-PEG4-COOH in a suitable solvent such as DMF.
-
Activate the carboxylic acid of Fmoc-GGFG-OH with a coupling agent (e.g., HBTU/DIEA).
-
Add the NH2-PEG4-COOH to the reaction mixture and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Remove the solvent under reduced pressure.
-
-
Final Deprotection and Purification:
-
Treat the resulting Fmoc-GGFG-PEG4-COOH with 20% piperidine in DMF to remove the final Fmoc group.
-
Purify the crude NH2-PEG4-GGFG-COOH by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Cathepsin-Mediated Cleavage Assay
This assay is designed to evaluate the susceptibility of the GGFG peptide sequence to cleavage by cathepsins.
Materials:
-
NH2-PEG4-GGFG linker conjugated to a fluorescent probe or a payload with a distinct mass.
-
Recombinant human Cathepsin L
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Quenching solution (e.g., 10% TFA)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the linker-payload conjugate in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the assay buffer.
-
Activate the Cathepsin L according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding the activated Cathepsin L to the linker-payload solution. A control reaction without the enzyme should be run in parallel.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to separate and quantify the intact linker-payload and the cleaved payload.
-
Calculate the percentage of cleavage at each time point to determine the cleavage kinetics.
In Vitro Plasma Stability Assay
This assay assesses the stability of the linker in human plasma, which is crucial for predicting its in vivo performance.
Materials:
-
ADC containing the NH2-PEG4-GGFG linker
-
Human plasma
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A or anti-human IgG)
-
LC-MS system
Procedure:
-
Incubate the ADC in human plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 24, 48, 96 hours, and up to 21 days), collect aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using affinity capture beads.
-
Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload release.
-
Alternatively, the plasma supernatant (after ADC capture) can be analyzed by LC-MS/MS to quantify the amount of released payload.
Conclusion
The NH2-PEG4-GGFG linker represents a significant advancement in the field of antibody-drug conjugates. Its thoughtful design, which balances hydrophilicity, stability, and controlled enzymatic cleavage, addresses many of the challenges associated with earlier linker technologies. The detailed protocols provided in this guide offer a framework for the synthesis and rigorous evaluation of this linker, enabling researchers and drug developers to harness its full potential in the creation of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Buy NH2-PEG4-GGFG-CH2-O-CH2-Cbz [smolecule.com]
An In-depth Technical Guide to Cathepsin-Mediated Cleavage of GGFG Linkers in Antibody-Drug Conjugates
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] These complex biotherapeutics consist of three main components: a monoclonal antibody for specific antigen targeting, a cytotoxic payload, and a chemical linker that connects them.[3][4] The linker is a critical determinant of an ADC's therapeutic index, governing its stability in circulation and the efficiency of payload release within the target cell.[5][6]
Cleavable linkers are designed to be stable in the bloodstream but to break apart under specific conditions prevalent inside cancer cells, such as the acidic and enzyme-rich environment of the lysosome.[5][7] Among these, protease-sensitive linkers, which are cleaved by enzymes overexpressed in tumor cells, are widely used.[5][6] This guide provides a detailed technical overview of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, focusing on its mechanism of cleavage by lysosomal Cathepsin proteases, a key process for the efficacy of several successful ADCs.[1][3]
The GGFG Linker: A Design for Stability and Targeted Release
The GGFG linker is a tetrapeptide sequence specifically designed for ADCs that utilize highly potent payloads, such as the topoisomerase I inhibitor deruxtecan (B607063) (DXd).[1][3] Its design addresses the dual requirements of an effective linker: high stability in systemic circulation to prevent premature drug release and efficient cleavage by intracellular proteases upon internalization into the target cancer cell.[1][3] The clinical success of ADCs like Trastuzumab deruxtecan (DS-8201a), which employs the GGFG linker, highlights its robust compatibility and effectiveness.[3] This linker's design is particularly noted for enabling a high drug-to-antibody ratio (DAR) of up to 8, which enhances therapeutic potency.[3]
Mechanism of Action: From Cell Surface to Payload Release
The journey of a GGFG-linked ADC from the bloodstream to the release of its cytotoxic payload involves a multi-step intracellular trafficking and processing pathway. This process ensures that the potent drug is liberated predominantly inside the target cancer cell.
ADC Internalization and Lysosomal Trafficking
The process begins when the ADC binds to a specific antigen on the surface of a cancer cell.[1] This binding triggers receptor-mediated endocytosis, where the ADC-antigen complex is enveloped by the cell membrane and internalized into an endosome.[1][8] The endosome then matures and traffics the ADC to the lysosome, a cellular organelle characterized by a low pH (4.5-5.0) and a high concentration of degradative enzymes.[7][8] Fluorescence microscopy studies have confirmed the co-localization of internalized ADCs with lysosomal markers like Lamp-1, verifying their transport to this compartment.[9]
Cathepsin-Mediated Cleavage
Within the lysosome, the GGFG linker is exposed to a variety of proteases, most notably Cathepsin B and Cathepsin L.[3][7] These cysteine proteases are responsible for recognizing and hydrolyzing the peptide sequence.[1][9] The cleavage of the GGFG linker occurs at the amide bond between the C-terminal glycine (B1666218) residue and the self-immolative spacer (e.g., an aminomethoxy group) that connects the linker to the payload.[10] This enzymatic action initiates the release of the drug. Following this primary cleavage, the spacer spontaneously decomposes, liberating the fully active, unmodified cytotoxic payload into the cell's cytoplasm to exert its cell-killing effect.[10][11]
While both Cathepsin B and L can process the GGFG sequence, in vitro studies suggest that Cathepsin L is significantly more efficient.[3] One study reported that Cathepsin L was able to release nearly all of the DXd payload from a GGFG linker within 72 hours, whereas Cathepsin B showed minimal activity in the same timeframe.[7]
Quantitative Analysis of GGFG Linker Cleavage and Stability
The performance of a linker is defined by its stability in plasma and its susceptibility to cleavage in the target environment. Quantitative data from various studies underscore the excellent balance achieved by the GGFG linker.
Table 1: Plasma Stability of GGFG-Containing ADCs
This table summarizes the stability of ADCs utilizing the GGFG linker in plasma, demonstrating minimal premature drug release, which is crucial for reducing systemic toxicity.
| ADC Construct | Plasma Source | Incubation Time | % Drug Release | Citation |
| DS-8201a (GGFG-DXd) | Mouse, Rat, Human | 21 Days | 1-2% | [10] |
Table 2: Comparative In Vitro Cleavage of Peptide Linkers in Human Liver Lysosomes
This table compares the cleavage efficiency of different peptide linkers when incubated with human liver lysosomes, which contain a mixture of cathepsins and other degradative enzymes.
| Linker-Payload | Incubation Time | % Cleavage / Payload Release | Citation |
| Deruxtecan (GGFG) | 24 Hours | Near Complete | [12] |
| Vedotin (Val-Cit) | 30 Minutes | > 80% | [12] |
| Vedotin (Val-Cit) | 24 Hours | Near Complete | [12] |
| Tesirine (Val-Ala) | 24 Hours | Near Complete (slower than Vedotin) | [12] |
Note: The data indicates that while the Val-Cit linker is cleaved very rapidly, the GGFG linker also achieves efficient, near-complete cleavage over a 24-hour period in a lysosomal environment.[12]
Experimental Methodologies
The characterization of ADC linker cleavage and stability relies on a suite of robust in vitro assays. These protocols are fundamental for evaluating linker performance during ADC development.
Protocol 1: In Vitro Lysosomal Cleavage Assay
This assay directly measures the enzymatic cleavage of the linker by lysosomal proteases.
-
Preparation of Lysosomal Fractions: Isolate lysosomal fractions from liver tissue or relevant cancer cell lines (e.g., L540cy cells) via subcellular fractionation using density gradients (e.g., Optiprep).[9] Confirm lysosomal activity using an appropriate enzyme assay, such as an acid phosphatase assay.[13]
-
Incubation: Incubate the ADC (e.g., at 0.05 mg/mL) with the prepared lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.5) to mimic the lysosomal environment.[12] Collect samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic reaction at each time point, typically by heat inactivation (e.g., 95°C for 5 minutes) followed by protein precipitation using an organic solvent (e.g., acetonitrile).[12]
-
Sample Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the intact ADC, cleaved linker-payload intermediates, and the free payload.[12][14]
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the linker's stability in the bloodstream to predict potential premature drug release.
-
Incubation: Incubate the ADC at a defined concentration in human, rat, or mouse plasma at 37°C.[5][10]
-
Time Points: Collect aliquots at multiple time points over an extended period (e.g., 0, 1, 3, 7, 14, 21 days).[10]
-
Sample Quenching: Immediately quench the reaction by diluting the sample in a cold buffer (e.g., PBS) to stop any potential degradation.[5]
-
ADC Capture: Isolate the ADC from the complex plasma matrix using an affinity capture method, such as Protein A or Protein G beads, which bind to the antibody's Fc region.[5]
-
Analysis: Wash the beads to remove non-specifically bound plasma proteins and then elute the ADC. Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Data Interpretation: Calculate the percentage of intact ADC or the average DAR remaining at each time point to determine the linker's stability and plasma half-life.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the cell-killing ability of the ADC after intracellular processing and payload release.
-
Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for internalization, cleavage, and cytotoxic effect (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or MTS assay, which quantifies metabolic activity.
-
Data Analysis: Plot cell viability against drug concentration and calculate the half-maximal inhibitory concentration (IC50) for each compound. A potent ADC will show a low IC50 value in antigen-positive cells but a much higher IC50 in antigen-negative cells, demonstrating target-specific cytotoxicity.[9]
Conclusion
The GGFG tetrapeptide linker is a sophisticated and highly effective component in modern ADC design. Its chemical structure provides exceptional stability in systemic circulation, minimizing off-target toxicity by preventing premature payload release.[1][10] Upon internalization into target cancer cells, it is efficiently cleaved by lysosomal proteases, particularly Cathepsin L, ensuring the targeted and potent release of its cytotoxic cargo.[3][7] The combination of high plasma stability and specific intracellular cleavage makes the GGFG linker a key enabling technology for developing ADCs with a wide therapeutic window, as exemplified by the clinical success of Trastuzumab deruxtecan.[3] The experimental protocols detailed herein provide a robust framework for researchers to evaluate and optimize such linker systems for the next generation of antibody-drug conjugates.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. purepeg.com [purepeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Peptide Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
In-Depth Technical Guide: Physicochemical Properties and Applications of NH2-PEG4-GGFG-CH2-O-CH2-Cbz
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG4-GGFG-CH2-O-CH2-Cbz is a heterobifunctional linker molecule integral to the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its role in targeted drug delivery. The molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a proteolytically cleavable peptide sequence, and protecting groups that facilitate controlled synthesis, making it a valuable tool in the design of sophisticated therapeutic agents.
Physicochemical Properties
The distinct chemical moieties of this compound contribute to its overall physicochemical characteristics. The tetra-PEG linker (PEG4) enhances aqueous solubility and provides a flexible spacer arm.[1] The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is a well-established substrate for lysosomal proteases, such as cathepsins, enabling controlled payload release within the target cell.[2][3] The terminal primary amine (NH2) serves as a conjugation point, while the carboxybenzyl (Cbz) group is a common protecting group for the other terminus, preventing unwanted side reactions during synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C36H52N6O12 | [] |
| Molecular Weight | 760.83 g/mol | [] |
| CAS Number | 2914227-55-5 | [] |
| Appearance | White to off-white solid | Inferred from typical peptide properties |
| Purity | >95% (as determined by HPLC) | [1] |
| Solubility | Soluble in DMSO (10 mM) | [5] |
| The PEG4 moiety is expected to confer some aqueous solubility, though the full molecule's solubility in water, PBS, and ethanol (B145695) would require empirical determination. | [1] | |
| Stability | The Cbz group is stable to a wide range of reaction conditions but can be removed by hydrogenolysis or strong acids. The PEG linker is generally stable. The peptide bonds are susceptible to enzymatic cleavage. PEGylation is known to enhance the thermal and pH stability of peptides.[6][7] | [1] |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this molecule is a multi-step process involving solid-phase peptide synthesis (SPPS) for the GGFG sequence, followed by the conjugation of the PEG linker and the Cbz-protected moiety.
A. Solid-Phase Peptide Synthesis (SPPS) of the GGFG Peptide [8][9][10][11]
This protocol outlines the manual synthesis of the GGFG peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
-
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Glycine):
-
Pre-activate Fmoc-Gly-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings (Phe, Gly, Gly): Repeat steps 2 and 3 for Fmoc-Phe-OH, and then twice for Fmoc-Gly-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3 to expose the N-terminal amine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude H2N-GGFG-NH2 peptide under vacuum.
-
-
B. Conjugation of PEG4 and Cbz-protected moiety (Solution Phase) [12]
This part of the synthesis involves the sequential conjugation of the PEG linker and the Cbz-protected cap to the synthesized GGFG peptide.
-
Materials:
-
Crude H2N-GGFG-NH2 peptide
-
NH2-PEG4-COOH
-
Cbz-O-CH2-COOH
-
Coupling agents (e.g., HATU, HBTU) and activators (e.g., DIPEA)
-
Solvents (e.g., DMF, DMSO)
-
-
Procedure:
-
PEGylation:
-
Dissolve the crude H2N-GGFG-NH2 peptide and NH2-PEG4-COOH (1.1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of NH2-PEG4-GGFG-NH2: Purify the product by preparative RP-HPLC.
-
Cbz-protection:
-
Dissolve the purified NH2-PEG4-GGFG-NH2 and Cbz-O-CH2-COOH (1.1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.2 eq).
-
Stir at room temperature overnight and monitor by LC-MS.
-
-
II. Purification and Characterization
A. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [][14][15]
-
System: Preparative HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition.
-
Inject the sample onto the equilibrated column.
-
Collect fractions based on the UV chromatogram.
-
Analyze the fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
B. Characterization
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[1][16][17][18]
-
Column: Analytical C18 column.
-
Mobile Phase and Gradient: As described for preparative HPLC, but with a faster gradient.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[19][20][21][22][23]
-
Technique: Electrospray Ionization (ESI-MS) is commonly used.
-
Expected Mass: [M+H]+ = 761.84 g/mol .
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound.[24][25][26][27]
-
¹H NMR: Characteristic peaks for the PEG backbone (around 3.6 ppm), aromatic protons of phenylalanine and the Cbz group, and amide protons of the peptide.
-
¹³C NMR: Resonances corresponding to the carbonyl groups, aromatic carbons, and the PEG backbone.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action in Antibody-Drug Conjugates (ADCs)
The this compound linker is a critical component in the mechanism of action of ADCs. The following diagram illustrates this process.
Caption: Mechanism of action of an Antibody-Drug Conjugate utilizing a cleavable GGFG linker.
This signaling pathway demonstrates the targeted delivery of a cytotoxic payload to a cancer cell.[3] The ADC binds to a specific antigen on the tumor cell surface, leading to internalization. Inside the cell, the ADC is trafficked to the lysosome, where cathepsins cleave the GGFG linker, releasing the active drug to induce cell death.[2][][28]
Experimental Workflow: Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis and purification of the linker.
This workflow highlights the key stages, from the initial solid-phase synthesis of the peptide backbone to the final purification and characterization of the complete linker molecule.[29][30][31]
Conclusion
This compound is a sophisticated and versatile linker molecule with well-defined physicochemical properties that are advantageous for the development of targeted therapeutics. Its synthesis, while multi-stepped, relies on established and robust chemical methodologies. The incorporation of a hydrophilic spacer and a selectively cleavable peptide sequence underscores the rational design principles employed in modern drug delivery systems. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and similar ADC linker technologies. Further empirical studies to fully characterize its solubility and stability in various pharmaceutically relevant media are recommended for specific applications.
References
- 1. jpt.com [jpt.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. researchgate.net [researchgate.net]
- 5. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 6. Improved pH stability, heat stability, and functionality of phycocyanin after PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. verifiedpeptides.com [verifiedpeptides.com]
- 21. uab.edu [uab.edu]
- 22. Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers and a Discriminating Feature for Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Part:BBa K5237010 - parts.igem.org [parts.igem.org]
- 29. In Situ Synthesis and Self-Assembly of Peptide–PEG Conjugates: A Facile Method for the Construction of Fibrous Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 30. US20030078372A1 - Process for synthesizing peptides by using a PEG polymer support - Google Patents [patents.google.com]
- 31. pubs.acs.org [pubs.acs.org]
Understanding the Bystander Effect with GGFG-Linked ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and significance of the bystander effect mediated by antibody-drug conjugates (ADCs) featuring a Gly-Gly-Phe-Gly (GGFG) linker. We delve into the critical interplay between the cleavable linker, the properties of the cytotoxic payload, and the resulting impact on heterogeneous tumor cell populations. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for quantifying the bystander effect, and a summary of key quantitative data to inform ADC research and development.
The Core Mechanism: From Targeted Delivery to Bystander Killing
GGFG-linked ADCs represent a sophisticated approach to cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells expressing a specific target antigen. The GGFG tetrapeptide linker is a crucial component, engineered for stability in systemic circulation and selective cleavage by lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in the tumor microenvironment.[1][2]
Upon binding to the target antigen on a cancer cell, the ADC is internalized via receptor-mediated endocytosis.[2][3] Trafficked to the lysosome, the GGFG linker is cleaved, releasing the cytotoxic payload. The efficacy of the bystander effect is fundamentally dependent on the physicochemical properties of this released payload. For a significant bystander effect to occur, the payload must be able to permeate the cell membrane of the target cell and diffuse into the extracellular space, where it can then penetrate and kill adjacent, antigen-negative tumor cells.[] This mechanism is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[5][6]
A prime example of an ADC leveraging this mechanism is Trastuzumab deruxtecan (B607063) (T-DXd), which employs a GGFG linker to deliver a potent topoisomerase I inhibitor, DXd. The high membrane permeability of DXd allows it to induce a robust bystander effect, contributing to its efficacy in tumors with varied HER2 expression levels.[5][7][8]
References
- 1. Evolution of the Systems Pharmacokinetics-Pharmacodynamics Model for Antibody-Drug Conjugates to Characterize Tumor Heterogeneity and In Vivo Bystander Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. agilent.com [agilent.com]
- 6. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 7. researchgate.net [researchgate.net]
- 8. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Hydrophilic Linkers for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of an ADC.[1] Initially, hydrophobic linkers were commonly employed; however, their use often leads to challenges such as ADC aggregation, reduced solubility, and rapid clearance from circulation, particularly with higher drug-to-antibody ratios (DAR).[2][3] This has driven the development and adoption of hydrophilic linkers, which are designed to overcome these limitations and enhance the therapeutic window of ADCs.[]
This in-depth technical guide provides a comprehensive overview of hydrophilic linkers for ADCs, focusing on their types, physicochemical properties, and impact on ADC performance. It includes a comparative analysis of different hydrophilic linkers, detailed experimental protocols for their synthesis and evaluation, and visualizations of key biological and experimental processes.
The Role and Advantages of Hydrophilic Linkers
The primary function of a linker in an ADC is to stably connect the cytotoxic payload to the antibody in systemic circulation and then efficiently release the payload at the tumor site.[5] Hydrophilic linkers, by virtue of their chemical nature, offer several distinct advantages over their hydrophobic counterparts:
-
Improved Solubility and Reduced Aggregation: The conjugation of hydrophobic payloads can increase the propensity of ADCs to aggregate, which can compromise their efficacy and induce an immunogenic response.[6] Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), create a hydration shell around the ADC, improving its solubility and preventing aggregation.[5] This allows for the conjugation of a higher number of drug molecules per antibody (higher DAR) without sacrificing the physical stability of the ADC.[7]
-
Enhanced Pharmacokinetics: The hydrophilic nature of these linkers can shield the ADC from premature clearance by the reticuloendothelial system.[5] This leads to a longer circulation half-life, increased plasma exposure, and consequently, greater accumulation of the ADC in the tumor tissue.[8][9]
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation issues, hydrophilic linkers enable the development of ADCs with higher DARs.[7] A higher DAR can potentially lead to enhanced potency, as more cytotoxic molecules are delivered to the target cancer cells.[5]
-
Reduced Off-Target Toxicity: By improving solubility and reducing non-specific uptake, hydrophilic linkers can minimize the off-target toxicity of the potent cytotoxic payload.[][5]
Types of Hydrophilic Linkers
Several classes of hydrophilic linkers have been developed and are utilized in ADC design. The most prominent examples include:
-
Polyethylene Glycol (PEG)-Based Linkers: PEG is a highly versatile and widely used hydrophilic polymer in bioconjugation.[8] PEG linkers can vary in length, offering a way to fine-tune the physicochemical properties of the ADC.[8] They are known to improve solubility, reduce aggregation, and prolong circulation time.[10]
-
Peptide Linkers: Certain peptide sequences, particularly those rich in hydrophilic amino acids like serine and glycine, can serve as hydrophilic linkers.[1] These linkers are often designed to be cleaved by specific proteases, such as cathepsins, which are abundant in the lysosomal compartment of tumor cells, ensuring targeted payload release.[11] Commonly used cleavable dipeptide linkers include Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[11][12]
-
Glycan Linkers: The carbohydrate moieties (glycans) naturally present on antibodies can be metabolically or enzymatically engineered to incorporate conjugation handles for payload attachment.[] This approach not only provides a site-specific conjugation strategy but also leverages the inherent hydrophilicity of sugars.[]
-
Other Hydrophilic Moieties: Other chemical groups, such as sulfonates and phosphates, can be incorporated into linker structures to increase their hydrophilicity.[]
Data Presentation: Comparative Analysis of Hydrophilic Linkers
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview of different hydrophilic linkers.
Table 1: Impact of Hydrophilic Linkers on ADC Aggregation and Drug-to-Antibody Ratio (DAR)
| Linker Type | Linker Example | Payload | Achievable DAR | Aggregation (%) | Reference(s) |
| Hydrophobic | SMCC | Maytansinoid | ~3-4 | High | [7] |
| Hydrophilic (PEG) | mPEG24 | MMAE | 8 | Low | [14] |
| Hydrophilic (Peptide) | Val-Ala | PBD Dimer | 7.4 | <10% | [15] |
| Hydrophilic (Peptide) | Val-Cit | MMAE | High DAR challenging due to aggregation | Can be high | [15] |
| Hydrophilic (Glycan) | N/A | MMAE | 2-4 (site-specific) | Minimal (<5%) | [16] |
| Hydrophilic (Sulfonate) | Sulfo-SPDB | Maytansinoid | Higher than hydrophobic linkers | Reduced | [7] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Linker Example | Payload | Cell Line | IC50 (pM) | Reference(s) |
| Non-cleavable | SMCC | DM1 | HER2+ | 609 | [17] |
| Peptide (Cleavable) | Val-Ala | MMAE | HER2+ | 92 | [17] |
| Sulfatase-cleavable | N/A | MMAE | HER2+ | 61 | [17] |
| β-Glucuronide (Cleavable) | Glucuronide | MMAE | HER2+ | N/A (demonstrated high potency) | [12] |
| Hydrophilic Macrocycle | Cyclodextrin-Val-Cit | MMAE | CD30+ Karpas-299 | 16-34 | [11][12] |
| Hydrophilic Macrocycle | Crown Ether-Val-Cit | MMAE | CD30+ Karpas-299 | 16-34 | [11][12] |
Table 3: Impact of Hydrophilic Linkers on ADC Pharmacokinetics
| Linker Type | Linker Example | Key Pharmacokinetic Findings | Reference(s) |
| PEGylated | PEG8, PEG12, PEG24 | Longer PEG chains generally lead to longer plasma half-life. A PEG8 side chain was found to be the minimum length for optimal slower clearance in one study. | [8][18] |
| Peptide (Val-Ala vs. Val-Cit) | Val-Ala linker showed improved stability in mouse plasma compared to Val-Cit. | Val-Ala linker showed improved stability in mouse plasma compared to Val-Cit. | [12] |
| Sulfatase-cleavable | N/A | Demonstrated high plasma stability (over 7 days in mouse plasma). | [12] |
| β-Glucuronide | N/A | Showed greater stability and efficacy in vivo compared to some peptide linkers. | [12] |
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of an ADC with a cleavable hydrophilic linker.
Experimental Workflows
Caption: General experimental workflow for ADC development.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs with hydrophilic linkers.
Synthesis of a PEGylated Val-Cit-PABC Linker
This protocol describes a general approach for synthesizing a Valine-Citrulline-p-aminobenzyl alcohol linker with a polyethylene glycol (PEG) moiety.
Materials:
-
Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
-
L-Citrulline
-
p-Aminobenzyl alcohol (PABOH)
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Maleimidocaproyl (Mc) spacer with an NHS ester
-
Amine-terminated PEG (e.g., NH2-PEGn-COOH)
-
Standard peptide synthesis reagents and solvents (DMF, DCM, DIPEA, TFA)
-
Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)
Protocol:
-
Loading of the first amino acid: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-L-Citrulline and DIPEA and agitate until loading is complete. Cap any remaining reactive sites.
-
Fmoc deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Peptide coupling: Dissolve Fmoc-L-Valine, a coupling agent (e.g., HATU), and DIPEA in DMF and add to the deprotected resin. Agitate until the coupling is complete.
-
PEGylation: After Fmoc deprotection of the valine residue, couple the carboxyl group of an amine-terminated PEG to the N-terminus of the dipeptide.
-
Attachment of the self-immolative spacer and conjugation handle: Cleave the peptide-PEG construct from the resin using a mild acid solution (e.g., dilute TFA in DCM). Couple the C-terminus of the cleaved fragment to p-aminobenzyl alcohol (PABOH) using a coupling agent like EEDQ. Subsequently, attach the maleimidocaproyl (Mc) spacer to the amino group of PABOH.
-
Purification: Purify the final linker product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized linker using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10][19]
ADC Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the conjugation of a thiol-reactive hydrophilic linker to a monoclonal antibody through interchain disulfide bond reduction.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Hydrophilic linker-payload construct with a maleimide (B117702) group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Reduction: Incubate the mAb with a controlled molar excess of the reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction conditions (temperature, time, and TCEP concentration) should be optimized to achieve the desired average DAR.
-
Linker-Payload Conjugation: Add the hydrophilic linker-payload construct (dissolved in a co-solvent like DMSO if necessary) to the reduced antibody solution. The maleimide group on the linker will react with the free thiol groups on the antibody to form a stable thioether bond.
-
Quenching: After the conjugation reaction is complete, add a quenching reagent like N-acetylcysteine to react with any excess unreacted linker-payload.
-
Purification: Purify the resulting ADC from unconjugated antibody, free linker-payload, and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the purified ADC for its average DAR, drug distribution, aggregation level, and purity using techniques such as UV-Vis spectroscopy, HIC, SEC, and mass spectrometry.[6]
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of an ADC in killing target cancer cells in culture.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium. Add the diluted ADCs and controls to the cells.
-
Incubation: Incubate the plates for a specific duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[5]
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor activity of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line
-
ADC, control antibody, and vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant the human tumor cells into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.
-
ADC Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the ADC, control antibody, or vehicle solution, typically via intravenous injection.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition or tumor regression.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment groups.[5]
Quantitative Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)
This protocol describes the use of DLS to assess the aggregation state of an ADC solution.
Materials:
-
ADC sample in a specific formulation buffer
-
DLS instrument
-
Low-volume cuvettes
Protocol:
-
Sample Preparation: Prepare the ADC sample at a suitable concentration in the desired formulation buffer. Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust or large particles.
-
Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.
-
Measurement: Place the cuvette with the ADC sample into the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the size distribution of the particles in the sample. The results are typically presented as the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution. An increase in Rh and PDI is indicative of aggregation.[14][20][21]
Conclusion
Hydrophilic linkers have become an indispensable tool in the design of modern Antibody-Drug Conjugates. By addressing the challenges associated with hydrophobic payloads, these linkers have enabled the development of more stable, efficacious, and safer ADCs with improved pharmacokinetic profiles and the potential for higher drug loading. The continued innovation in hydrophilic linker technology, including the exploration of novel linker chemistries and architectures, will undoubtedly play a crucial role in expanding the therapeutic potential of ADCs in the treatment of cancer and other diseases. This guide provides a foundational understanding and practical methodologies for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 14. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 15. mycenax.com [mycenax.com]
- 16. One-Pot Conversion of Free Sialoglycans to Functionalized Glycan Oxazolines and Efficient Synthesis of Homogeneous Antibody–Drug Conjugates through Site-Specific Chemoenzymatic Glycan Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 19. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to Self-Immolative Spacers in Enzyme-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while mitigating off-target toxicities. A critical component underpinning the success of modern ADCs is the linker, which bridges the antibody and the cytotoxic payload. Among the various linker technologies, enzyme-cleavable linkers equipped with self-immolative spacers have emerged as a cornerstone for achieving controlled and efficient drug release.
This technical guide provides a comprehensive exploration of the core principles, mechanisms, and applications of self-immolative spacers within enzyme-cleavable linkers. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation ADCs.
Core Concept: The Role of Self-Immolative Spacers
Self-immolative spacers are molecular assemblies that are stable under physiological conditions but are designed to undergo a rapid, spontaneous, and irreversible fragmentation cascade following a specific triggering event. In the context of ADCs, this trigger is typically the enzymatic cleavage of a nearby peptide sequence by proteases that are abundant in the lysosomal compartment of cancer cells, such as Cathepsin B.
The primary function of a self-immolative spacer is to ensure that the cytotoxic payload is released in its native, unmodified, and fully active form. This is crucial because any residual linker fragments attached to the drug could impede its ability to interact with its intracellular target, thereby diminishing its potency. The most widely adopted self-immolative spacer is based on p-aminobenzyl alcohol (PABC), which undergoes a 1,6-elimination reaction upon activation.
Mechanism of Action: The Val-Cit-PABC System
The most prevalent enzyme-cleavable linker system incorporating a self-immolative spacer is the valine-citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC) construct. The mechanism of drug release is a finely orchestrated multi-step process:
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC moiety of the linker.
-
Self-Immolation: The cleavage event exposes a free amine on the PABC spacer, triggering a spontaneous 1,6-electronic cascade. This results in the release of the payload, carbon dioxide, and a quinone methide byproduct.
Figure 1. General workflow of an ADC with an enzymatically-cleavable self-immolative linker.
Figure 2. Logical relationship of the self-immolation process of a PABC-based linker.
Data Presentation: A Comparative Analysis of Self-Immolative Linkers
The selection of a self-immolative linker is a critical decision in ADC design, with significant implications for plasma stability, drug release kinetics, and overall therapeutic index. The following tables summarize key quantitative data from comparative studies of different linker technologies.
Table 1: Comparative Plasma Stability of Self-Immolative Linkers
| Linker Type | Trigger | Half-life (Human Plasma) | Half-life (Mouse Plasma) | Key Considerations |
| Val-Cit-PABC | Cathepsin B | > 200 hours | ~2-5 hours | Highly stable in human plasma but susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation.[1][2][3] |
| Glu-Val-Cit-PABC | Cathepsin B | Highly Stable | > 300 hours | The addition of a glutamic acid residue at the P3 position significantly enhances stability in mouse plasma by reducing susceptibility to Ces1c.[1] |
| Cyclization-based (e.g., diamine) | pH/Enzyme | Variable | Variable | Release kinetics are dependent on the rate of intramolecular cyclization, which can be modulated by structural modifications. May offer an alternative to 1,6-elimination systems.[4] |
| β-glucuronide-PABC | β-glucuronidase | Highly Stable | Highly Stable | Relies on the overexpression of β-glucuronidase in the tumor microenvironment, offering a different targeting strategy.[5] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Self-Immolative Linkers
| ADC | Target Antigen | Cell Line | Linker Type | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | Val-Cit-PABC | 5.7 - 11.0 | [6] |
| Anti-CD22-vc-MMAE | CD22 | BJAB | Val-Cit-PABC | ~1.0 | [7] |
| Anti-HER2-GGFG-DXd | HER2 | KPL-4 | GGFG-PABC | ~0.5 | [8] |
| Anti-HER2-β-glucuronide-MMAE | HER2 | N87 | β-glucuronide-PABC | ~10 | [5] |
Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions, and therefore should be compared with caution.
Experimental Protocols
Accurate assessment of the performance of self-immolative linkers is paramount for the successful development of ADCs. The following are detailed methodologies for key experiments.
Protocol 1: Synthesis of a Val-Cit-PABC-MMAE Drug-Linker
This protocol outlines a general procedure for the synthesis of a maleimide-functionalized Val-Cit-PABC-MMAE drug-linker, a common building block for ADC construction.
-
Synthesis of Fmoc-Val-Cit-PABOH:
-
Start with commercially available Fmoc-L-Valine-OSu and L-Citrulline.
-
Couple Fmoc-L-Valine-OSu to L-Citrulline to form Fmoc-Val-Cit.
-
Couple p-aminobenzyl alcohol (PABOH) to the C-terminus of Fmoc-Val-Cit using a coupling agent such as HATU to yield Fmoc-Val-Cit-PABOH.[9]
-
-
Activation of the PABOH hydroxyl group:
-
React Fmoc-Val-Cit-PABOH with p-nitrophenyl chloroformate (PNP-Cl) in the presence of a base like pyridine (B92270) to form the p-nitrophenyl carbonate activated intermediate (Fmoc-Val-Cit-PABC-PNP).
-
-
Coupling of MMAE:
-
React the activated linker (Fmoc-Val-Cit-PABC-PNP) with the amine group of monomethyl auristatin E (MMAE) to form the Fmoc-protected drug-linker conjugate.
-
-
Fmoc-deprotection and Maleimide (B117702) Functionalization:
-
Remove the Fmoc protecting group using a base such as piperidine.
-
React the newly exposed N-terminus with a maleimide-containing reagent, such as maleimidocaproyl-OSu (MC-OSu), to install the maleimide group for subsequent antibody conjugation.
-
-
Purification:
-
Purify the final maleimide-functionalized drug-linker (MC-Val-Cit-PABC-MMAE) using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Antibody Conjugation and Purification
This protocol describes the conjugation of the MC-Val-Cit-PABC-MMAE drug-linker to a monoclonal antibody via cysteine residues.
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The molar ratio of TCEP to antibody will determine the final drug-to-antibody ratio (DAR).
-
-
Conjugation:
-
React the reduced antibody with the maleimide-functionalized drug-linker (MC-Val-Cit-PABC-MMAE) in a suitable buffer (e.g., PBS with EDTA). The maleimide group will specifically react with the free thiol groups on the antibody.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma.
-
Incubation:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in human and mouse plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Analysis:
-
Determine the average DAR of the ADC at each time point using hydrophobic interaction chromatography (HIC) or LC-MS. A decrease in the average DAR over time indicates linker instability and premature drug release.
-
Alternatively, quantify the amount of released free payload in the plasma supernatant using LC-MS/MS.
-
Protocol 4: Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by Cathepsin B.
-
Reaction Setup:
-
Incubate the ADC with purified human Cathepsin B in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a reducing agent like DTT at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points.
-
-
Analysis:
-
Quantify the amount of released payload using RP-HPLC or LC-MS/MS. The rate of payload release reflects the efficiency of enzymatic cleavage.
-
Protocol 5: In Vitro Cytotoxicity (MTT) Assay
This assay measures the potency of the ADC in killing cancer cells.
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Figure 3. Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Signaling Pathways and Mechanism of Action of Released Payloads
The ultimate efficacy of an ADC is determined by the mechanism of action of the released cytotoxic payload. A common class of payloads used in conjunction with self-immolative linkers are potent tubulin inhibitors, such as MMAE.
Upon release into the cytoplasm, MMAE disrupts microtubule dynamics, a critical process for cell division. Specifically, MMAE binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Figure 4. ADC targeting the HER2 signaling pathway and subsequent payload-induced apoptosis.
Conclusion
Self-immolative spacers are a vital component of modern enzyme-cleavable linkers for ADCs, enabling the controlled and efficient release of cytotoxic payloads in their fully active form. The Val-Cit-PABC system remains the gold standard, offering excellent stability in human plasma and a well-understood mechanism of action. However, ongoing research is focused on developing novel self-immolative systems with improved properties, such as enhanced stability in preclinical animal models and alternative release mechanisms. A thorough understanding of the principles and methodologies outlined in this guide is essential for the rational design and successful development of the next generation of safe and effective ADC therapeutics.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 8. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The GGFG Tetrapeptide Sequence: A Linchpin in Targeted Drug Delivery and Protein Engineering
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide sequence Glycine-Glycine-Phenylalanine-Glycine (GGFG) has emerged as a critical motif in the realm of bioconjugation and protein engineering, most notably for its role as a selectively cleavable linker in Antibody-Drug Conjugates (ADCs). The unique properties endowed by the glycine (B1666218) residues, particularly their flexibility and minimal steric hindrance, allow the GGFG sequence to adopt conformations amenable to enzymatic recognition and cleavage, primarily by lysosomal proteases such as cathepsins. This targeted cleavage mechanism is fundamental to the efficacy of several next-generation ADCs, enabling the controlled release of potent cytotoxic payloads within the tumor microenvironment. This guide provides a comprehensive technical overview of the structural and functional significance of the glycine residues within the GGFG sequence, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Structural and Functional Significance of Glycine Residues in the GGFG Sequence
The presence of two adjacent glycine residues at the N-terminus of the GGFG sequence is a key determinant of its function as a protease-sensitive linker. Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, imparts significant conformational flexibility to the peptide backbone. This flexibility is crucial for allowing the GGFG motif to adopt a conformation that can be efficiently recognized and bound by the active site of proteases like cathepsin B and L.
Unlike more rigid peptide sequences, the GGFG linker does not impose significant structural constraints, which is advantageous in the design of fusion proteins and ADCs. This flexibility ensures that the linked domains or molecules can maintain their native conformations and functions without steric interference from the linker itself. In the context of ADCs, this means the antibody's antigen-binding affinity and the cytotoxic drug's potency are not compromised.
The phenylalanine residue at the third position provides a key recognition site for certain proteases, while the C-terminal glycine further contributes to the linker's flexibility and facilitates the release of the conjugated drug. The overall composition of the GGFG sequence strikes a balance between stability in systemic circulation and susceptibility to cleavage within the target cell's lysosomal compartment.
The GGFG Sequence in Antibody-Drug Conjugates (ADCs)
The most prominent application of the GGFG sequence is as a cleavable linker in ADCs. ADCs are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The GGFG linker plays a pivotal role in this process by ensuring the cytotoxic payload remains attached to the antibody while in circulation and is efficiently released upon internalization into the target cancer cell.
Mechanism of Action
The mechanism of an ADC utilizing a GGFG linker can be summarized in the following steps:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Proteolytic Cleavage: Within the lysosome, proteases such as cathepsin B and L recognize and cleave the GGFG linker.
-
Payload Release: Cleavage of the linker releases the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.
This targeted delivery and release mechanism is crucial for the therapeutic window of ADCs.
A Prime Example: Trastuzumab Deruxtecan (B607063) (T-DXd)
A noteworthy example of a highly successful ADC employing a GGFG linker is Trastuzumab Deruxtecan (Enhertu®). T-DXd is composed of the anti-HER2 antibody trastuzumab, a GGFG linker, and the topoisomerase I inhibitor deruxtecan as the payload.[1][2][3] The GGFG linker in T-DXd is stable in the bloodstream but is efficiently cleaved by cathepsins within HER2-positive cancer cells, leading to the release of the potent deruxtecan payload.[1][2][3][4][5]
Quantitative Data
The following tables summarize key quantitative data related to the GGFG linker's performance.
Table 1: Plasma Stability of GGFG-Containing ADCs
| Species | ADC Platform | Drug Release (%) | Time (days) | Citation |
| Mouse | DS8201a (T-DXd) | 1-2 | 21 | [6][7] |
| Rat | DS8201a (T-DXd) | 1-2 | 21 | [6][7] |
| Human | DS8201a (T-DXd) | 1-2 | 21 | [6][7] |
| Rat | Exolinker ADC | ~25% DAR decrease | 7 | [8] |
| Rat | T-DXd | ~50% DAR decrease | 7 | [8] |
Table 2: Protease Cleavage of GGFG Linker
| Protease | Relative Cleavage Efficiency | Observation | Citation |
| Cathepsin L | High | Nearly complete release of DXd within 72 hours. | [9] |
| Cathepsin B | Low | Minimal activity in releasing DXd. | [9] |
| Cathepsin B | - | Cleaves GGFG linkers in lysosomes/endosomes of tumor cells. | [9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of GGFG Tetrapeptide
This protocol outlines the manual synthesis of a GGFG tetrapeptide using Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test.
-
-
Subsequent Amino Acid Couplings (Phenylalanine, Glycine, Glycine): Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH).
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase HPLC.
Cathepsin B Cleavage Assay of a GGFG-linked Fluorogenic Substrate
This protocol describes a fluorometric assay to determine the cleavage of a GGFG-linked substrate by Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
GGFG-AMC (7-amino-4-methylcoumarin) fluorogenic substrate
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in the assay buffer at 37°C for 15 minutes.
-
Reaction Setup:
-
Prepare serial dilutions of the GGFG-AMC substrate in the assay buffer.
-
Add the substrate solutions to the wells of the 96-well plate.
-
Initiate the reaction by adding the activated Cathepsin B to each well. Include a no-enzyme control.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a desired period (e.g., 60 minutes) with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.
Visualizations
Signaling Pathway: ADC Mechanism of Action
Caption: Mechanism of action of an ADC with a GGFG linker.
Experimental Workflow: Cathepsin Cleavage Assay
Caption: Workflow for a Cathepsin B cleavage assay.
Conclusion
The GGFG tetrapeptide sequence, characterized by the inherent flexibility of its glycine residues, has proven to be a highly effective and versatile tool in bioconjugation and drug delivery. Its application as a protease-cleavable linker in ADCs has significantly contributed to the advancement of targeted cancer therapies. The high stability of the GGFG linker in systemic circulation, coupled with its efficient cleavage by lysosomal proteases within tumor cells, provides a robust mechanism for the controlled release of cytotoxic payloads. Further research into the structural dynamics of the GGFG motif and the kinetics of its interaction with various proteases will undoubtedly lead to the design of even more sophisticated and effective targeted therapeutics. This guide provides a foundational understanding for researchers and drug developers seeking to leverage the unique properties of the GGFG sequence in their work.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. Item - Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - figshare - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iphasebiosci.com [iphasebiosci.com]
Methodological & Application
Synthesis of a Novel ADC Linker: NH2-PEG4-GGFG-CH2-O-CH2-Cbz
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of NH2-PEG4-GGFG-CH2-O-CH2-Cbz, a bifunctional linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2] The synthesis involves a combination of solid-phase peptide synthesis (SPPS), PEGylation, and the incorporation of a Cbz-protected functional group.
Introduction
Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs. The linker molecule plays a critical role in the stability and efficacy of an ADC, connecting the antibody to the payload. The structure of this compound incorporates a tetrapeptide sequence (GGFG), a polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine, with a carboxybenzyl (Cbz) protected group. The PEG moiety enhances solubility and optimizes pharmacokinetic properties.[3][4] The peptide sequence can be designed for specific enzymatic cleavage in the tumor microenvironment, and the terminal amine allows for conjugation to a cytotoxic payload.
Synthesis Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three main stages:
-
Solid-Phase Peptide Synthesis (SPPS) of the GGFG Peptide: The tetrapeptide backbone is assembled on a solid support resin using Fmoc/tBu chemistry.[5][6][7][8]
-
Incorporation of the Cbz-Protected Moiety and PEGylation: A key step involves the introduction of the -CH2-O-CH2-Cbz group, followed by the coupling of the NH2-PEG4 linker.
-
Cleavage, Deprotection, and Purification: The final compound is cleaved from the resin, all protecting groups are removed, and the product is purified to a high degree.[9]
The overall synthetic workflow is depicted in the diagram below.
References
- 1. gentaur.com [gentaur.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bachem.com [bachem.com]
- 4. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 5. In Situ Synthesis and Self-Assembly of Peptide–PEG Conjugates: A Facile Method for the Construction of Fibrous Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. Buy this compound [smolecule.com]
Application Notes and Protocols for Attaching Cytotoxic Payloads to GGFG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment, allows for the specific release of cytotoxic payloads within cancer cells.[1][2] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing systemic exposure to the potent cytotoxic agent, thereby reducing off-target toxicities.[1][2]
GGFG-based linkers have demonstrated superior stability in plasma compared to other cleavable linkers, such as those sensitive to acid or glutathione, ensuring that the ADC remains intact until it reaches its target.[1] The successful clinical application of trastuzumab deruxtecan (B607063) (Enhertu®), which employs a GGFG linker, underscores the potential of this technology in oncology.[3][4]
These application notes provide detailed protocols and data for the synthesis of GGFG-linker-payload conjugates, their attachment to monoclonal antibodies, and the subsequent characterization and evaluation of the resulting ADCs.
Data Presentation
In Vitro Cytotoxicity of Trastuzumab Deruxtecan (GGFG-Linker-DXd)
| Cell Line | Cancer Type | HER2 Expression Level | IC50 (µg/mL) | Reference |
| SK-BR-3 | Breast Cancer | 3+ | Not explicitly stated, but high sensitivity | [3] |
| AU-565 | Breast Cancer | High | High sensitivity | [3] |
| HCC1954 | Breast Cancer | High | High sensitivity | [3] |
| NCI-N87 | Gastric Cancer | 3+ | IC50 calculated | [1] |
| JIMT-1 | Breast Cancer | 2+ | - | [2] |
| Capan-1 | Pancreatic Cancer | 2+ | - | [2] |
| MDA-MB-468 | Breast Cancer | 0 | - | [2] |
| MET-amplified cell lines (5 out of 6) | Gastric Cancer | Non-expressing | Sensitive to trastuzumab deruxtecan | [1] |
Note: While several studies confirm the high potency of trastuzumab deruxtecan, specific IC50 values are not always provided in a comparative table format in the reviewed literature. The sensitivity is often described qualitatively or in relation to other ADCs.
In Vivo Efficacy of GGFG-ADCs
| ADC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Trastuzumab Deruxtecan | NCI-N87 (Gastric Cancer, HER2 3+) | Single IV dose | Significant antitumor activity | [2] |
| Trastuzumab Deruxtecan | JIMT-1 (Breast Cancer, HER2 2+) | Single IV dose | Antitumor activity | [2] |
| Trastuzumab Deruxtecan | Capan-1 (Pancreatic Cancer, HER2 2+) | Single IV dose | Antitumor activity | [2] |
| Trastuzumab Deruxtecan | MDA-MB-468 (Breast Cancer, HER2 0) | Single IV dose | Limited antitumor activity | [2] |
Tumor volume is typically measured using digital calipers and calculated using the formula: Tumor Volume = 0.5 × (longest axis) × (shortest axis)².[5] Efficacy is determined by comparing the tumor volume in treated groups to a control (e.g., vehicle or unconjugated antibody) group over time.[6]
Signaling Pathways and Mechanisms of Action
ADC Internalization and Payload Release
The general mechanism of action for an ADC with a GGFG linker begins with the binding of the antibody to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, proteases such as Cathepsin B and L cleave the GGFG linker, releasing the cytotoxic payload into the cytoplasm.
Caption: General workflow of ADC internalization and payload release.
Downstream Signaling of Deruxtecan (DXd)
Deruxtecan (DXd), a potent topoisomerase I inhibitor, is a payload commonly attached via a GGFG linker, as seen in trastuzumab deruxtecan.[1] Once released inside the cancer cell, DXd intercalates with DNA and inhibits the topoisomerase I enzyme. This leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1]
References
- 1. onclive.com [onclive.com]
- 2. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Step-by-Step Guide to Antibody-Drug Conjugate (ADC) Synthesis with a PEG4-GGFG Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) utilizing a PEGylated tetrapeptide linker, PEG4-GGFG. This linker system incorporates a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and a Gly-Gly-Phe-Gly (GGFG) peptide sequence that is selectively cleaved by lysosomal proteases, ensuring targeted release of the cytotoxic payload within cancer cells.
Principle of the Method
The synthesis of an ADC with a PEG4-GGFG linker is a multi-step process that involves the covalent attachment of a potent cytotoxic drug to a monoclonal antibody (mAb). The PEG4-GGFG linker serves as a bridge between the antibody and the drug. The synthesis strategy outlined here assumes the use of a commercially available drug-linker conjugate functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues) on the antibody surface.
The overall workflow can be summarized as follows:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer at a specific concentration.
-
Drug-Linker Activation: A drug-linker construct, such as NHS-PEG4-GGFG-[Cytotoxic Drug], is prepared for conjugation. The NHS ester is a reactive group that will form a stable amide bond with lysine (B10760008) residues on the antibody.
-
Conjugation Reaction: The activated drug-linker is incubated with the antibody under controlled conditions to form the ADC.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker, unconjugated antibody, and other reaction components.
-
Characterization: The purified ADC is thoroughly characterized to determine its critical quality attributes, including the drug-to-antibody ratio (DAR), purity, and aggregation state.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
NHS-PEG4-GGFG-[Cytotoxic Drug] (e.g., DXD, a topoisomerase I inhibitor)[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4
-
Quenching Solution: 100 mM Glycine (B1666218) or Tris buffer
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
LC-MS grade water and acetonitrile
-
Formic acid
Protocol 1: Antibody Preparation
-
Buffer Exchange: If the antibody is not already in a suitable amine-free buffer, perform a buffer exchange into the Reaction Buffer. This can be achieved using dialysis or a desalting column.
-
Concentration Determination: Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.
-
Final Preparation: Adjust the antibody concentration to a working concentration (typically 5-10 mg/mL) with Reaction Buffer.
Protocol 2: Conjugation of NHS-PEG4-GGFG-[Drug] to the Antibody
-
Drug-Linker Solution Preparation: Immediately before use, dissolve the NHS-PEG4-GGFG-[Drug] in anhydrous DMSO to a stock concentration of 10 mM. The NHS-ester is moisture-sensitive, so prolonged storage of the solution is not recommended.[2][]
-
Reaction Setup: In a reaction vessel, add the prepared antibody solution.
-
Initiate Conjugation: While gently stirring, add the desired molar excess of the dissolved drug-linker to the antibody solution. A common starting point is a 5-10 fold molar excess of the drug-linker over the antibody.[4] The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.[2][4]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal reaction time and temperature may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution, such as 100 mM glycine or Tris, to a final concentration of 10-20 mM. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS-ester is quenched.
Protocol 3: Purification of the ADC
-
Removal of Unconjugated Drug-Linker: Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or size exclusion chromatography (SEC).[][6][7]
-
SEC Column: A suitable SEC column for protein purification.
-
Mobile Phase: PBS, pH 7.4.
-
Procedure: Equilibrate the SEC column with PBS. Load the quenched reaction mixture onto the column. Collect the fractions corresponding to the high molecular weight ADC, which will elute first. Monitor the elution profile at 280 nm.
-
-
Further Purification (Optional): If further purification to separate different drug-to-antibody ratio (DAR) species or remove aggregates is required, Hydrophobic Interaction Chromatography (HIC) can be employed.[]
Protocol 4: Characterization of the ADC
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the cytotoxic drug (e.g., ~370 nm for some payloads).
-
Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
-
SEC Column: A high-resolution SEC column suitable for monoclonal antibody analysis.
-
Mobile Phase: A suitable buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Procedure: Inject the purified ADC onto the SEC column. Analyze the chromatogram for the presence of aggregates (eluting earlier than the monomer) and fragments (eluting later). The purity is determined by the percentage of the main monomer peak area relative to the total peak area.
-
HIC Column: A column with a hydrophobic stationary phase (e.g., Butyl-NPR).[8]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[8]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[8]
-
Procedure: Equilibrate the column with Mobile Phase A. Inject the ADC and elute with a gradient of increasing Mobile Phase B. The different DAR species will separate based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later. The relative abundance of each DAR species can be determined from the peak areas in the chromatogram.[9]
-
Intact Mass Analysis: Analyze the purified ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.[10][11][12][13] This will provide the molecular weight of the different ADC species, confirming the successful conjugation and allowing for the determination of the DAR.
Data Presentation
Table 1: Representative Reaction Conditions for ADC Synthesis
| Parameter | Condition |
| Antibody Concentration | 5 - 10 mg/mL |
| Drug-Linker Molar Excess | 5 - 10 fold |
| Reaction Buffer | 50 mM K-Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4 |
| Co-solvent (DMSO) | < 10% (v/v) |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1 - 2 hours |
| Quenching Agent | 20 mM Glycine |
Table 2: Expected Characterization Results for a Synthesized ADC
| Analytical Method | Parameter | Typical Result |
| UV-Vis Spectroscopy | Average DAR | 3.5 - 4.5 |
| SEC | Monomer Purity | > 95% |
| SEC | Aggregates | < 5% |
| HIC | DAR Distribution | Peaks corresponding to DAR0, DAR2, DAR4, DAR6, DAR8 |
| Mass Spectrometry | Intact Mass | Confirms masses of different DAR species |
Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Intracellular processing of an ADC with a GGFG linker.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Characterization of Antibody-Drug Conjugates with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1][2][3] These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload via a chemical linker.[1][4] The unique three-part structure of ADCs, combining the specificity of an antibody with the cell-killing ability of a small molecule drug, presents significant analytical challenges.[5][6] Mass spectrometry (MS) has emerged as an indispensable and powerful tool for the comprehensive characterization of ADCs, providing critical information on identity, purity, and heterogeneity, which are essential for ensuring their safety and efficacy.[1][7][8]
This document provides detailed application notes and protocols for the characterization of ADCs using various mass spectrometry-based techniques. It is intended for researchers, scientists, and drug development professionals seeking to implement robust analytical workflows for ADC analysis.
Core Concepts in ADC Characterization
A thorough characterization of an ADC is crucial throughout its development and manufacturing process.[9] Key quality attributes that are routinely monitored using mass spectrometry include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody is a critical parameter that directly impacts the ADC's efficacy and potential toxicity.[2][10] Mass spectrometry allows for the determination of the average DAR and the distribution of different drug-loaded species.[10][11][]
-
Intact Mass Analysis: Measurement of the intact ADC mass confirms the correct conjugation of the drug-linker to the antibody and can reveal major drug-loaded species.
-
Subunit and Fragment Analysis: Analysis of ADC subunits (e.g., light chain and heavy chain) or fragments generated by specific enzymatic digestion provides more detailed information on the location and distribution of the payload.[6][13]
-
Payload and Linker Characterization: Mass spectrometry can be used to verify the structure and integrity of the cytotoxic payload and the linker chemistry.[14]
-
Analysis of Post-Translational Modifications (PTMs): Like monoclonal antibodies, ADCs can exhibit various PTMs, such as glycosylation, which can be characterized using MS techniques.
Mass Spectrometry Workflows for ADC Analysis
Several MS-based workflows are employed for the comprehensive characterization of ADCs. The choice of workflow often depends on the specific ADC chemistry (e.g., cysteine vs. lysine (B10760008) conjugation) and the analytical question being addressed.[4][]
Quantitative Data Summary
The accurate determination of the Drug-to-Antibody Ratio (DAR) is a cornerstone of ADC characterization. Below is a summary of representative DAR values for commercially available ADCs determined by mass spectrometry.
| Antibody-Drug Conjugate | Conjugation Chemistry | Theoretical DAR | Experimentally Determined Average DAR (MS) | Reference |
| Trastuzumab emtansine (T-DM1) | Lysine | 3.5 | 3.5 - 3.6 | [11] |
| Brentuximab vedotin (Adcetris) | Cysteine | 4 | 4.0 | [10] |
Experimental Protocols
Protocol 1: Intact Mass Analysis of ADCs under Denaturing Conditions
This protocol is suitable for lysine-conjugated ADCs and provides a rapid assessment of the average DAR and the distribution of drug-loaded species.
1. Sample Preparation: a. Reconstitute the ADC to a concentration of 1 mg/mL in a suitable buffer (e.g., PBS). b. For glycosylated ADCs, deglycosylation can be performed using PNGase F to simplify the mass spectrum.[11] c. Dilute the ADC sample to 0.1 mg/mL with a solution of 0.1% formic acid in water.
2. Liquid Chromatography (LC) Conditions:
- Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[10]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A linear gradient from 20% to 80% Mobile Phase B over 10-15 minutes.
- Flow Rate: 0.2-0.4 mL/min
- Column Temperature: 60-80°C
3. Mass Spectrometry (MS) Conditions:
- Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5-4.5 kV
- Gas Temperature: 300-350°C
- Mass Range: m/z 1000-4000
- Data Acquisition: Acquire data in full scan mode.
4. Data Analysis: a. The raw mass spectrum will show multiple charge states for each ADC species. b. Deconvolute the raw spectrum using appropriate software (e.g., Agilent MassHunter BioConfirm, Thermo Scientific Protein Deconvolution) to obtain the zero-charge mass spectrum.[7][10] c. Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species (DAR0, DAR1, DAR2, etc.). d. Calculate the weighted average DAR using the relative abundance (peak area or height) of each species.[10][]
Protocol 2: Subunit Analysis of Cysteine-Linked ADCs
This protocol is particularly useful for cysteine-linked ADCs, where the drug is conjugated to interchain disulfide bonds. Reduction of the ADC allows for the separation and analysis of the light and heavy chains.
1. Sample Preparation: a. Reconstitute the ADC to a concentration of 1 mg/mL in a suitable buffer. b. Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. c. Incubate the sample at 37°C for 30 minutes to reduce the disulfide bonds. d. Dilute the reduced sample to 0.1 mg/mL with 0.1% formic acid in water.
2. Liquid Chromatography (LC) Conditions:
- Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[10]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15-20 minutes.
- Flow Rate: 0.2-0.4 mL/min
- Column Temperature: 60-80°C
3. Mass Spectrometry (MS) Conditions:
- Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: ESI, Positive Mode.
- Capillary Voltage: 3.5-4.5 kV
- Gas Temperature: 300-350°C
- Mass Range: m/z 500-3000
- Data Acquisition: Acquire data in full scan mode.
4. Data Analysis: a. Deconvolute the mass spectra corresponding to the light chain and heavy chain chromatographic peaks. b. For the light chain, identify the unconjugated (LC-DAR0) and conjugated (LC-DAR1) species. c. For the heavy chain, identify the unconjugated (HC-DAR0) and various conjugated species (HC-DAR1, HC-DAR2, etc.). d. Calculate the weighted average DAR for the light and heavy chains separately based on the relative abundances of the species. e. The total average DAR of the ADC is the sum of the average DARs of the light and heavy chains.[10]
Protocol 3: Native Intact Mass Analysis of ADCs
Native MS is particularly advantageous for analyzing non-covalently associated ADCs, such as certain cysteine-linked conjugates, as it preserves the intact quaternary structure.[15][16]
1. Sample Preparation: a. Buffer exchange the ADC sample into a volatile, MS-friendly buffer such as 100-200 mM ammonium (B1175870) acetate, pH 7.0. b. Adjust the concentration to 0.5-1.0 mg/mL.
2. Liquid Chromatography (LC) Conditions (for online buffer exchange):
- Column: Size-Exclusion Chromatography (SEC) column.[16][17]
- Mobile Phase: 100-200 mM Ammonium Acetate, pH 7.0
- Flow Rate: 0.1-0.3 mL/min
- Column Temperature: Ambient
3. Mass Spectrometry (MS) Conditions:
- Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) optimized for native MS.
- Ionization Mode: Nano-ESI, Positive Mode.
- Capillary Voltage: 1.2-1.8 kV
- Source Temperature: Lower temperatures to preserve non-covalent interactions.
- Mass Range: m/z 2000-8000
- Data Acquisition: Acquire data in full scan mode with optimized settings for transmission of large ions.
4. Data Analysis: a. The raw spectrum will show a charge state distribution at a higher m/z range compared to denaturing conditions.[16] b. Deconvolute the spectrum to obtain the zero-charge mass. c. Identify the peaks for the different DAR species. d. Calculate the weighted average DAR.
Conclusion
Mass spectrometry is a versatile and powerful technology for the in-depth characterization of antibody-drug conjugates.[18] The workflows and protocols described here provide a solid foundation for the analysis of critical quality attributes such as the drug-to-antibody ratio. The choice of the most appropriate method will depend on the specific characteristics of the ADC being analyzed. By employing these MS-based techniques, researchers and developers can gain a comprehensive understanding of their ADC molecules, ensuring the development of safe and effective biotherapeutics.
References
- 1. Qualitative and Quantitative Bioanalysis of Antibody Drug Conjugates (ADCs) Using Mass Spectrometry | Bruker [bruker.com]
- 2. hpst.cz [hpst.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. sciex.com [sciex.com]
- 13. rapidnovor.com [rapidnovor.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. waters.com [waters.com]
- 17. waters.com [waters.com]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Purifying GGFG-Linked Antibody-Drug Conjugates: An Application Note on HPLC-Based Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Antibody-Drug Conjugates (ADCs) featuring the lysosomally cleavable Gly-Gly-Phe-Gly (GGFG) peptide linker. The methodologies described herein leverage High-Performance Liquid Chromatography (HPLC) to achieve high purity and homogeneity, critical for the pre-clinical and clinical success of ADCs.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The GGFG tetrapeptide linker is an enzyme-cleavable linker designed for stability in circulation and efficient cleavage by lysosomal proteases, such as Cathepsin B, within target cancer cells.[1] A prominent example of an ADC utilizing a GGFG linker is Trastuzumab deruxtecan (B607063) (Enhertu®), which has demonstrated significant clinical benefit.[2]
The conjugation process typically yields a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated mAb, free payload-linker, and aggregated species.[3] These impurities can impact the safety and efficacy of the therapeutic and must be removed. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are powerful techniques for the purification and characterization of ADCs.[4][5] HIC is particularly well-suited for separating ADC species based on their DAR under non-denaturing conditions, while RP-HPLC is a valuable tool for analyzing ADC subunits and quantifying free payload.[4][5]
This application note details protocols for the purification of GGFG-linked ADCs using both HIC and RP-HPLC, providing a framework for researchers to develop robust and scalable purification processes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a GGFG-linked ADC and the general workflow for its purification and analysis.
Data Presentation
The following tables summarize expected quantitative data from the purification of a GGFG-linked ADC. These values are representative and may vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: HIC-HPLC Purification Performance
| Parameter | Crude ADC Mixture | Purified ADC | Specification |
| Purity (by SEC-HPLC) | |||
| Monomer (%) | ~90% | >98% | >95% |
| Aggregates (%) | 5-10% | <2% | <5% |
| Drug-to-Antibody Ratio (DAR) | |||
| Average DAR (by HIC-HPLC) | 3.5 - 4.5 | 3.8 - 4.2 | 3.5 - 4.5 |
| Unconjugated mAb (DAR=0) (%) | 5-15% | <2% | <5% |
| Impurities | |||
| Free Payload-Linker (µg/mg ADC) | >100 | <1 | <5 |
| Process Performance | |||
| Recovery Yield (%) | N/A | >70% | >60% |
Table 2: Analytical HPLC Method Parameters
| Parameter | HIC-HPLC (DAR Analysis) | RP-HPLC (Reduced ADC Analysis) | SEC-HPLC (Aggregate Analysis) |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm | Agilent AdvanceBio RP-mAb, 2.1 x 150 mm, 3.5 µm | TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm |
| Mobile Phase A | 1.5 M Ammonium (B1175870) Sulfate (B86663), 50 mM Sodium Phosphate, pH 7.0 | 0.1% TFA in Water | 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8 |
| Mobile Phase B | 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0 | 0.1% TFA in Acetonitrile | N/A (Isocratic) |
| Gradient | 0-100% B over 20 min | 25-50% B over 30 min | Isocratic |
| Flow Rate | 0.8 mL/min | 0.3 mL/min | 0.5 mL/min |
| Temperature | 25°C | 75°C | 25°C |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm |
Experimental Protocols
Protocol 1: Preparative HIC-HPLC for GGFG-Linked ADC Purification
This protocol describes the purification of a GGFG-linked ADC from a crude conjugation mixture to separate different DAR species and remove impurities.
1. Materials and Equipment:
-
Crude GGFG-linked ADC solution
-
HIC Column: TSKgel Phenyl-5PW (21.5 x 150 mm) or similar preparative HIC column
-
HPLC System: Preparative HPLC system with a binary pump, UV detector, and fraction collector
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, 20% (v/v) Isopropanol, pH 7.0
-
Buffer for Sample Preparation: 3 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Final Formulation Buffer: e.g., 20 mM Histidine, 240 mM Sucrose, pH 6.0
-
Diafiltration system (e.g., Tangential Flow Filtration)
2. Sample Preparation:
-
Determine the concentration of the crude ADC solution using a UV-Vis spectrophotometer at 280 nm.
-
Dilute the crude ADC to a concentration of 5-10 mg/mL with a buffer compatible with the conjugation chemistry.
-
Adjust the salt concentration of the diluted ADC sample to approximately 1.0-1.5 M ammonium sulfate by adding the appropriate volume of the 3 M ammonium sulfate buffer. This promotes binding to the HIC column.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
3. HPLC Method:
-
Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A at a flow rate appropriate for the column size (e.g., 5-10 mL/min for a 21.5 mm ID column).
-
Inject the prepared ADC sample onto the column.
-
Wash the column with 2-3 CVs of 100% Mobile Phase A to remove any unbound material.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 10-20 CVs.
-
Monitor the elution profile at 280 nm and collect fractions corresponding to the desired DAR species. Unconjugated antibody (DAR=0) will elute first, followed by ADCs with increasing DAR values.
-
After the desired ADC has eluted, wash the column with 100% Mobile Phase B for 2-3 CVs to remove any remaining highly hydrophobic species.
-
Re-equilibrate the column with 100% Mobile Phase A for the next run.
4. Post-Purification Processing:
-
Analyze the collected fractions by analytical HIC-HPLC and SEC-HPLC to confirm the DAR and purity.
-
Pool the fractions that meet the desired purity and DAR specifications.
-
Perform buffer exchange into the final formulation buffer using a diafiltration system. This step also serves to remove the high salt concentration from the HIC mobile phase.
-
Determine the final concentration of the purified ADC and store at the recommended temperature (typically 2-8°C).
Protocol 2: Analytical RP-HPLC for DAR Determination of Reduced GGFG-Linked ADC
This protocol is for the quality control analysis of the purified GGFG-linked ADC to determine the average DAR by analyzing the reduced light and heavy chains.
1. Materials and Equipment:
-
Purified GGFG-linked ADC
-
RP-HPLC Column: Agilent AdvanceBio RP-mAb (2.1 x 150 mm, 3.5 µm) or similar
-
HPLC System: Analytical HPLC or UHPLC system with a binary pump, UV detector, and temperature-controlled column compartment
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Reducing Agent: Dithiothreitol (DTT) solution (e.g., 1 M in water)
-
Denaturing Buffer: 6 M Guanidine Hydrochloride (Gdn-HCl) in 100 mM Tris-HCl, pH 7.5
2. Sample Preparation:
-
Dilute the purified ADC to 1 mg/mL in the denaturing buffer.
-
Add DTT to a final concentration of 10-20 mM.
-
Incubate the sample at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds.
-
Cool the sample to room temperature before injection.
3. HPLC Method:
-
Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 25% Mobile Phase B) at 75°C.
-
Inject 5-10 µL of the reduced ADC sample.
-
Run a linear gradient from 25% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution at 280 nm. The chromatogram will show peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), and various heavy chain species (H0, H1, H2, etc.).
-
Calculate the average DAR based on the integrated peak areas of the light and heavy chains and their respective extinction coefficients.
Conclusion
The purification of GGFG-linked ADCs to a high degree of purity and homogeneity is essential for their therapeutic application. The HPLC-based protocols detailed in this application note provide a robust framework for achieving this. Preparative HIC is a powerful tool for separating ADC species based on their DAR, while analytical RP-HPLC of the reduced ADC is a reliable method for quality control and DAR determination. The successful implementation of these methods will enable the development of safe and effective GGFG-linked ADC therapeutics. Further optimization of these protocols may be required depending on the specific characteristics of the ADC being purified.
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. molnar-institute.com [molnar-institute.com]
Application Note: Protocol for Cbz Deprotection in Linker Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine-protecting group in organic synthesis, particularly in the construction of linkers for antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. Its stability under a range of conditions and the availability of multiple deprotection methods make it a versatile choice.[1] The selection of an appropriate deprotection strategy is critical to the success of a multi-step synthesis, as it must be efficient and chemoselective to avoid compromising the integrity of the complex linker and its attached moieties.[1] This application note provides a detailed overview of common protocols for Cbz deprotection in the context of linker synthesis, with a focus on providing actionable experimental procedures and comparative data.
Deprotection Methods Overview
The removal of the Cbz group can be broadly categorized into catalytic hydrogenolysis and acidic cleavage.[1] The choice of method depends heavily on the presence of other functional groups within the linker molecule.[1][2] For instance, catalytic hydrogenolysis is unsuitable for molecules containing reducible groups like alkenes, alkynes, or nitro groups.[1] Conversely, acid-labile groups may not be compatible with harsh acidic deprotection conditions.[1]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes the most common methods for Cbz deprotection, providing a comparative overview to aid in method selection.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields.[1] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[1] |
| Transfer Hydrogenation | HCOOH-NH₄, Pd/C; Cyclohexene, Pd/C | Avoids the use of flammable H₂ gas, making it safer for larger scale operations.[1][3] | Can also reduce other functional groups; may require elevated temperatures.[1][4] |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates that are incompatible with hydrogenation.[1][2] | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc).[4] |
| Lewis Acid Catalysis | AlCl₃ in HFIP | Mild and selective for Cbz over O- and N-Bn groups; good for sensitive substrates.[1][5] | Requires stoichiometric amounts of the Lewis acid and specialized solvents.[5] |
Experimental Protocols
The following are detailed protocols for the most frequently employed Cbz deprotection methods in linker synthesis.
Protocol 1: Catalytic Hydrogenolysis using H₂/Pd-C
This method is often preferred due to its mild conditions and high efficiency, provided the substrate is compatible.[1]
Materials:
-
Cbz-protected linker
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected linker (1.0 equivalent) in a suitable solvent.
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂). For small-scale reactions, a balloon filled with H₂ is sufficient. For larger scales, a hydrogenation apparatus should be used.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.
Protocol 2: Transfer Hydrogenation
This method is a safer alternative to using hydrogen gas.[1]
Materials:
-
Cbz-protected linker
-
Solvent (e.g., Methanol or Ethanol)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen donor (e.g., Ammonium (B1175870) formate, formic acid, or cyclohexene)[3][6][7]
Procedure:
-
Dissolution: Dissolve the Cbz-protected linker (1.0 equivalent) in a suitable solvent.
-
Reagent Addition: Add 10% Pd/C (typically 10-20 mol%) followed by the hydrogen donor (e.g., ammonium formate, 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by standard methods.
Protocol 3: Acidic Cleavage with HBr in Acetic Acid
This protocol is useful when catalytic hydrogenation is not feasible.[1][2]
Materials:
-
Cbz-protected linker
-
33% HBr in Acetic Acid
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected linker in 33% HBr in acetic acid at room temperature.
-
Reaction: Stir the solution for the required amount of time (typically 1-4 hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with a solvent like diethyl ether to precipitate the amine hydrobromide salt.
-
Isolation: The precipitated salt can be collected by filtration, washed with ether, and dried. The free amine can be obtained by neutralization with a base.
Mandatory Visualizations
Diagram 1: General Workflow for Cbz Deprotection in Linker Synthesis
A generalized workflow for linker synthesis involving a Cbz deprotection step.
Diagram 2: Decision Tree for Selecting a Cbz Deprotection Method
A decision-making guide for choosing the appropriate Cbz deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of GGFG-Linked Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. The GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker is an enzyme-cleavable linker designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment. This targeted release of the cytotoxic payload within cancer cells minimizes off-target toxicity and enhances the therapeutic window.
These application notes provide detailed protocols for essential in vitro cytotoxicity assays to evaluate the efficacy of GGFG-linked ADCs. The assays covered include methods to assess direct cytotoxicity, mechanism of cell death, and the bystander effect, a crucial consideration for cleavable linkers.
Mechanism of Action of GGFG-Linked ADCs
The therapeutic action of a GGFG-linked ADC is a multi-step process that begins with the specific binding of the antibody to its target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, an organelle containing a variety of degradative enzymes. Inside the acidic environment of the lysosome, proteases like Cathepsin B and L recognize and cleave the GGFG linker, liberating the cytotoxic payload. Once released, the payload can exert its cell-killing effects, which vary depending on its mechanism of action. For membrane-permeable payloads, they can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[1][2]
Data Presentation: In Vitro Cytotoxicity of GGFG-Linked ADCs
The following tables summarize the in vitro cytotoxicity (IC50 values) of various GGFG-linked ADCs across different cancer cell lines. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Cytotoxicity (IC50) of GGFG-DXd ADCs
| ADC Name | Target Antigen | Payload | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Trastuzumab deruxtecan (B607063) (DS-8201a) | HER2 | DXd | KPL-4 | Breast Cancer | 1.43 | [3] |
| Trastuzumab deruxtecan (DS-8201a) | HER2 | DXd | NCI-N87 | Gastric Cancer | 4.07 | [3] |
| Trastuzumab deruxtecan (DS-8201a) | HER2 | DXd | SK-BR-3 | Breast Cancer | 2.59 | [3] |
| Patritumab deruxtecan (U3-1402) | HER3 | DXd | Capan-1 | Pancreatic Cancer | - | [4] |
| Patritumab deruxtecan (U3-1402) | HER3 | DXd | HCC827 | Lung Cancer | - | [4] |
| Datopotamab deruxtecan (Dato-DXd) | TROP2 | DXd | Calu-3 | Lung Cancer | - | [5] |
| Datopotamab deruxtecan (Dato-DXd) | TROP2 | DXd | HCT116 | Colorectal Cancer | - | [5] |
Table 2: In Vitro Cytotoxicity (IC50) of GGFG-MMAE ADCs
| ADC Name | Target Antigen | Payload | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Anti-HER2-GGFG-MMAE | HER2 | MMAE | SK-OV-3 | Ovarian Cancer | - | |
| Anti-CD70-GGFG-MMAE | CD70 | MMAE | 786-O | Kidney Cancer | - | |
| Anti-EpCAM-GGFG-MMAE | EpCAM | MMAE | HT-29 | Colon Cancer | - |
Table 3: Comparative In Vitro Cytotoxicity of GGFG-Linked ADCs with Different Payloads
| Target Antigen | Linker | Payload | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Anti-Trop-2 | GGFG | DXd | CFPAC-1 | Pancreatic Cancer | Subnanomolar | [1] |
| Anti-Trop-2 | GGFG | SN-38 | CFPAC-1 | Pancreatic Cancer | Subnanomolar | [1] |
| Anti-Trop-2 | GGFG | MMAE | CFPAC-1 | Pancreatic Cancer | Subnanomolar | [1] |
| Anti-Tissue Factor | vc | MMAE | BxPC-3 | Pancreatic Cancer | - | [6] |
| Anti-Tissue Factor | GGFG | DXd | BxPC-3 | Pancreatic Cancer | - | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.
Experimental Protocols
General Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the GGFG-linked ADC and control antibodies in culture medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
Protocol:
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate (for suspension cells) or carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for a time course to capture the peak of caspase activity (e.g., 24, 48, 72 hours).
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.[7][8]
Protocol:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.
-
ADC Treatment: After allowing the cells to attach overnight, treat the co-culture with serial dilutions of the GGFG-linked ADC.
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Assessment:
-
For GFP-labeled cells: Use fluorescence microscopy or a plate reader to quantify the number or fluorescence intensity of the GFP-positive (Ag-) cells.
-
Alternatively: Use a cell viability reagent that does not interfere with the fluorescent signal to measure the overall viability of the co-culture.
-
-
Data Analysis: Compare the viability of the Ag- cells in the presence and absence of Ag+ cells and the ADC to determine the extent of the bystander killing effect.
Visualization of Key Signaling Pathways and Workflows
Payload-Induced Cell Death Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
Logical Relationship for Bystander Effect Evaluation
References
- 1. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Datopotamab Deruxtecan, a Novel TROP2-directed Antibody–drug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti‐tissue factor antibody conjugated with monomethyl auristatin E or deruxtecan in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Datopotamab deruxtecan induces hallmarks of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing High Drug-to-Antibody Ratio (DAR) Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for targeted cancer therapy.[1][2] By combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, ADCs offer the potential for improved efficacy and reduced systemic toxicity compared to traditional chemotherapy.[3][4] The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[5][6] Optimizing the DAR is a key challenge in ADC development, as it directly influences the therapeutic window. While a higher DAR can enhance potency, it may also lead to increased toxicity, aggregation, and faster clearance from circulation.[7][8][9][10] Conversely, a low DAR may result in suboptimal efficacy.[5]
These application notes provide a comprehensive overview of strategies and protocols for developing ADCs with high drug-to-antibody ratios. They are intended for researchers, scientists, and drug development professionals in the field of oncology and bioconjugation.
Strategies for Achieving High DAR
The selection of a conjugation strategy is paramount in controlling the DAR and ensuring the homogeneity of the final ADC product.[11] Traditional methods often result in heterogeneous mixtures with varying DARs, which can complicate manufacturing and characterization.[1][9] Modern techniques aim for site-specific conjugation to produce more homogeneous ADCs with a defined DAR.[4]
Cysteine-Based Conjugation
Conjugation via the thiol groups of cysteine residues is a widely used method.[2][12] Monoclonal antibodies of the IgG1 isotype contain four interchain disulfide bonds that can be reduced to yield eight reactive thiol groups, theoretically allowing for a maximum DAR of 8.[12]
-
Partial Reduction: To achieve a target DAR of 2 or 4, a partial reduction of the interchain disulfide bonds is often employed using reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[12][13] This approach, however, typically yields a heterogeneous mixture of ADC species (DAR0, DAR2, DAR4, etc.).[12]
-
Engineered Cysteines: To improve homogeneity, cysteine residues can be engineered into the antibody backbone at specific sites.[1] This allows for site-specific conjugation and the generation of ADCs with a defined DAR. This method has been shown to produce homogeneous ADCs with DARs of 2 or 4.[1]
Lysine-Based Conjugation
Lysine residues, with their primary amine side chains, are abundant on the surface of antibodies and can be targeted for conjugation.[1] However, the large number of available lysines (over 60 on a typical antibody) makes it challenging to control the conjugation sites and DAR, leading to highly heterogeneous products.[1] While this method can achieve high DARs, the lack of control over conjugation sites can negatively impact antibody binding and pharmacokinetics.
Site-Specific Conjugation Technologies
To overcome the limitations of traditional methods, several site-specific conjugation technologies have been developed to produce homogeneous ADCs with precise DARs.[4]
-
Unnatural Amino Acids: Incorporation of unnatural amino acids with unique reactive handles into the antibody sequence allows for highly specific conjugation, enabling precise control over the DAR and conjugation site.
-
Enzymatic Conjugation: Enzymes like microbial transglutaminase can be used to site-specifically introduce a drug-linker at a defined glutamine tag engineered into the antibody.
-
Glycan Remodeling: The N-linked glycans on the Fc region of the antibody can be enzymatically modified to introduce reactive groups for drug conjugation.
Experimental Protocols
Protocol 1: Cysteine-Based ADC Synthesis (Partial Reduction)
Objective: To synthesize an ADC with a target average DAR of 4 via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated drug-linker (e.g., Maleimide-vc-PAB-MMAE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.[13]
-
-
Reduction:
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated drug-linker in DMSO.[14]
-
Add a 5-10 fold molar excess of the drug-linker solution to the reduced antibody.[13][14] The final concentration of the organic co-solvent should be kept below 10% (v/v).[13]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[13]
-
-
Purification:
-
Characterization:
-
Determine the final protein concentration and average DAR.
-
Workflow for Cysteine-Based ADC Synthesis:
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample using Hydrophobic Interaction Chromatography (HIC).
Instrumentation:
-
HPLC system equipped with a HIC column (e.g., Butyl-NPR).[14]
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.[14]
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.[14]
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[10]
-
Chromatography:
-
Detection: Monitor the elution profile at 280 nm (for the antibody).[14]
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the weighted average of the peak areas and their corresponding DAR values.[5]
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Objective: To determine the DAR and drug load distribution of an ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer).[6]
Procedure:
-
Sample Preparation (Optional):
-
LC Separation:
-
Separate the ADC species using a reversed-phase column (e.g., PLRP-S).[6]
-
-
MS Analysis:
-
Acquire the mass spectra of the eluting ADC species.
-
-
Data Analysis:
Data Presentation
Table 1: Comparison of DAR Determination Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at different wavelengths to determine concentrations of antibody and drug based on their extinction coefficients.[] | Simple, quick, and convenient.[][16] | Provides only an average DAR, cannot determine drug load distribution, and is less accurate than other methods.[16] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[5] | Widely used for detailed DAR analysis and drug load distribution, especially for cysteine-linked ADCs.[16] Provides a rapid analysis without denaturing the ADC.[] | Requires identification of peaks, often with LC-MS.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by LC and determines their mass by MS.[6][16] | Provides detailed DAR analysis, drug load distribution, and information on by-products.[] Can be used for intact, reduced, and deglycosylated ADCs.[6] | More complex instrumentation and data analysis compared to other methods.[16] |
| Reversed-Phase HPLC (RP-HPLC) | Separates ADC components based on hydrophobicity. | Suitable for detailed DAR analysis and drug load distribution at the light and heavy chain levels.[16] | May require denaturing conditions.[] |
Table 2: Impact of DAR on ADC Properties
| Property | Effect of High DAR | References |
| Efficacy | Can increase in vitro potency.[8] However, very high DARs can lead to decreased in vivo efficacy.[8][17] | [8][17] |
| Pharmacokinetics | Faster clearance from circulation.[8][17] | [8][17] |
| Toxicity | Can increase off-target toxicity and lead to a narrower therapeutic index.[9][17] | [9][17] |
| Aggregation | Increased hydrophobicity can lead to protein aggregation.[7][18] | [7][18] |
| Stability | Aggregated ADCs are often less stable.[10] | [10] |
Signaling Pathways and Mechanism of Action
The efficacy of an ADC relies on its ability to be internalized by the target cancer cell and release its cytotoxic payload.
Mechanism of Action of a Cleavable Linker ADC:
Caption: Mechanism of action of a typical ADC with a cleavable linker.
Upon intravenous administration, the ADC circulates in the bloodstream.[7] The antibody component of the ADC specifically binds to a target antigen that is highly expressed on the surface of cancer cells.[3] Following binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.[3] The complex is then trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload.[3] The released payload can then induce cell death, often by damaging DNA or disrupting microtubule dynamics, leading to apoptosis.[3] Some ADCs with cleavable linkers and membrane-permeable payloads can also exert a "bystander killing effect," where the released payload diffuses out of the target cell and kills neighboring antigen-negative cancer cells.[17]
Conclusion
The development of ADCs with high drug-to-antibody ratios is a complex process that requires careful optimization of conjugation chemistry, purification methods, and analytical characterization. While a higher DAR can potentially enhance the potency of an ADC, it also presents challenges related to pharmacokinetics, toxicity, and manufacturability. The use of site-specific conjugation technologies is a promising approach to produce more homogeneous ADCs with a defined DAR, leading to a wider therapeutic window. The protocols and information provided in these application notes serve as a guide for researchers to navigate the challenges and successfully develop next-generation ADCs with improved therapeutic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
Site-Specific Conjugation with PEG-Peptide Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and antibodies, a process known as PEGylation, is a cornerstone of modern drug development. Site-specific conjugation, in particular, offers significant advantages over random methods by producing homogeneous conjugates with predictable properties. This leads to improved pharmacokinetics, enhanced stability, and a better therapeutic index.[1] This document provides detailed application notes and protocols for three powerful site-specific conjugation techniques: Engineered Cysteine Conjugation, Sortase-A-Mediated Ligation, and Copper-Free Click Chemistry (SPAAC). Additionally, it outlines key methods for the characterization and in vitro evaluation of the resulting conjugates.
Site-Specific Conjugation Methodologies
Engineered Cysteine Conjugation
This method involves the introduction of a cysteine residue at a specific site on the antibody or protein surface through genetic engineering. The free thiol group of the engineered cysteine serves as a reactive handle for conjugation with a maleimide-functionalized PEG-peptide linker. This approach allows for precise control over the drug-to-antibody ratio (DAR), typically achieving a DAR of 2 or 4.[1][2]
Application: Ideal for creating antibody-drug conjugates (ADCs) with a defined number of payloads, leading to a homogeneous product with consistent efficacy and safety profiles.[3]
Workflow for Engineered Cysteine Conjugation:
Caption: Workflow for engineered cysteine conjugation.
Protocol for Engineered Cysteine Conjugation:
-
Antibody Preparation:
-
Express and purify the cysteine-engineered antibody (THIOMAB™).
-
Partially reduce the antibody to uncap the engineered cysteine residues. This can be achieved by incubating the antibody with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4]
-
Re-oxidize the native inter-chain disulfide bonds to maintain the antibody's structural integrity.[4]
-
-
Conjugation:
-
Dissolve the maleimide-activated PEG-payload in a suitable solvent like DMSO.
-
Add the maleimide-PEG-payload solution to the prepared antibody solution at a specific molar ratio.
-
Incubate the reaction mixture to allow for the formation of a stable thioether bond.
-
-
Purification and Characterization:
-
Purify the resulting ADC using techniques like Hydrophobic Interaction Chromatography (HIC) to separate conjugates with different DARs.
-
Characterize the purified ADC to determine the average DAR, drug distribution, and purity using Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
-
Sortase-A-Mediated Ligation
Sortase A is a transpeptidase that recognizes a specific peptide motif (LPXTG) and catalyzes its ligation to a peptide or molecule containing an N-terminal glycine.[5] This enzymatic approach offers high specificity and proceeds under mild, physiological conditions.[6]
Application: Suitable for conjugating a wide range of payloads, including peptides, small molecules, and PEG chains, to the C-terminus or N-terminus of a protein.[5][7]
Workflow for Sortase-A-Mediated Ligation:
Caption: Workflow for Sortase-A-mediated ligation.
Protocol for Sortase-A-Mediated Ligation:
-
Reactant Preparation:
-
Prepare the target protein engineered to contain an LPXTG recognition motif.
-
Synthesize the PEG-payload with an N-terminal oligo-glycine (e.g., GGG) sequence.
-
Prepare a stock solution of purified Sortase A enzyme.
-
-
Ligation Reaction:
-
Purification and Characterization:
-
Purify the conjugated protein using Size Exclusion Chromatography (SEC) to remove the enzyme and unreacted components.
-
Characterize the final product by SDS-PAGE to visualize the shift in molecular weight and by Mass Spectrometry to confirm the precise mass of the conjugate.
-
Copper-Free Click Chemistry (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction between a strained alkyne (e.g., dibenzocyclooctyne - DBCO) and an azide (B81097). This reaction is highly specific and proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[8]
Application: A versatile method for labeling proteins and antibodies in complex biological environments, including live cells. It is widely used for creating ADCs and other bioconjugates.[8][9]
Workflow for Copper-Free Click Chemistry (SPAAC):
Caption: Workflow for Copper-Free Click Chemistry (SPAAC).
Protocol for Copper-Free Click Chemistry (SPAAC):
-
Reactant Preparation:
-
Prepare the protein with a site-specifically introduced azide group. This can be achieved through the incorporation of an unnatural amino acid like p-azidomethyl-L-phenylalanine (pAMF).
-
Prepare a stock solution of the DBCO-functionalized PEG-payload in a compatible solvent such as DMSO.[10]
-
-
Click Reaction:
-
Purification and Characterization:
Characterization of Conjugates
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the site-specifically conjugated product.
Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful technique for separating ADC species with different numbers of conjugated drugs. The separation is based on the hydrophobicity of the conjugate, which increases with the number of attached hydrophobic payloads.
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the intact ADC and its subunits (light and heavy chains), allowing for the accurate determination of the DAR and the distribution of different drug-loaded species.[11]
| Method | Principle | Information Obtained |
| HIC-HPLC | Separation based on hydrophobicity | Drug-load distribution, average DAR |
| Mass Spectrometry | Measurement of mass-to-charge ratio | Precise mass of conjugates, DAR, identification of species |
Impact of PEG Linker Length on Pharmacokinetics
The length of the PEG linker can significantly influence the pharmacokinetic properties of the conjugate. Longer PEG chains generally increase the hydrodynamic radius, leading to a longer plasma half-life.[12]
| PEG Linker | Half-Life Extension (fold increase) | Reference |
| 4 kDa PEG | 2.5 | [12] |
| 10 kDa PEG | 11.2 | [12] |
In Vitro Efficacy Assessment
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to determine the in vitro cytotoxicity of ADCs.
Protocol for MTT Assay:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
Site-specific conjugation with PEG-peptide linkers provides a robust platform for the development of next-generation protein therapeutics with improved properties. The choice of conjugation strategy depends on the specific application, the nature of the protein and payload, and the desired characteristics of the final conjugate. The detailed protocols and application notes provided herein serve as a guide for researchers to effectively implement these powerful techniques and to rigorously characterize the resulting bioconjugates.
References
- 1. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates through Reactive Cysteine-Engineered Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. roboklon.com [roboklon.com]
- 7. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of NH2-PEG4-GGFG-CH2-O-CH2-Cbz
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-PEG4-GGFG-CH2-O-CH2-Cbz. This resource addresses common challenges, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a complex molecule primarily used as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] Its structure can be broken down into three key functional components:
-
NH2-PEG4: A tetra-polyethylene glycol (PEG) spacer with a terminal amine group. The PEG chain is hydrophilic and is incorporated to improve the aqueous solubility of the molecule.[6]
-
GGFG: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine). This sequence is designed to be specifically cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.
-
-CH2-O-CH2-Cbz: This portion includes a self-immolative spacer and a carboxybenzyl (Cbz) protecting group. The Cbz group is a common protecting group for amines and is known for its stability.
Q2: What are the expected solubility characteristics of this compound?
A2: The solubility of this compound is influenced by a combination of its components. The PEG4 chain enhances hydrophilicity, while the GGFG peptide and the Cbz-protected moiety contribute to its hydrophobicity.[6] Generally, it is expected to have limited solubility in purely aqueous solutions. It is more readily soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[6]
Q3: I am having trouble dissolving the lyophilized powder. What is the recommended starting solvent?
A3: For initial solubilization, it is highly recommended to start with a small amount of a polar aprotic solvent like DMSO or DMF.[7] These solvents are generally effective at dissolving peptides with hydrophobic characteristics. Once the compound is fully dissolved in the organic solvent, you can slowly add your aqueous buffer of choice while vortexing to reach the desired final concentration.
Q4: Can I dissolve this compound directly in water or a buffer like PBS?
A4: Direct dissolution in water or phosphate-buffered saline (PBS) is likely to be challenging due to the hydrophobic nature of the GGFG peptide and the Cbz group. It is recommended to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[8]
Q5: My solution appears cloudy or has visible particulates after adding aqueous buffer. What should I do?
A5: Cloudiness or the presence of particulates indicates that the compound has precipitated out of solution, likely due to its low solubility in the final buffer composition. This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous buffer. To address this, you can try the following:
-
Sonication: Briefly sonicate the solution to help break up aggregates and improve dissolution.[7]
-
Gentle Warming: Gently warm the solution (to no more than 37°C) to increase solubility. Avoid excessive heat, as it may degrade the compound.
-
Adjust pH: Depending on the final application, slight adjustments in the pH of the aqueous buffer may improve solubility.
-
Co-solvents: Consider the use of a co-solvent in your final buffer, if your experimental setup allows.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue 1: The lyophilized powder does not dissolve in the initial solvent.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient solvent volume. | Increase the volume of the solvent incrementally. | A higher solvent volume can help to fully solvate the compound. |
| Incorrect initial solvent choice. | If using an aqueous buffer, switch to a polar aprotic solvent like DMSO or DMF. | The hydrophobic components of the molecule limit its solubility in aqueous solutions. |
| Aggregation of the compound. | Use sonication or gentle vortexing to break up any clumps of powder. | Mechanical agitation can aid in the initial dispersion and dissolution of the compound. |
Issue 2: The compound precipitates upon dilution into an aqueous buffer.
| Possible Cause | Troubleshooting Step | Rationale |
| The final concentration exceeds the solubility limit in the aqueous buffer. | Reduce the final concentration of the compound in the aqueous buffer. | The solubility in aqueous solutions is significantly lower than in organic solvents. |
| The organic solvent concentration in the final solution is too low. | If experimentally permissible, increase the percentage of the organic co-solvent in the final solution. | A higher percentage of the organic solvent can help maintain the solubility of the compound. |
| pH of the aqueous buffer is not optimal for solubility. | Experimentally determine the optimal pH for solubility by testing a range of pH values for your buffer. | The net charge of the peptide can influence its solubility, and this is dependent on the pH. |
| Aggregation during dilution. | Add the concentrated stock solution dropwise into the aqueous buffer while continuously vortexing. | This method of slow addition helps to prevent localized high concentrations that can lead to precipitation. |
Data Presentation: Solubility
Quantitative solubility data for this compound is not extensively available in the public domain. However, based on information from suppliers and general knowledge of similar compounds, the following table provides an estimate of solubility. It is strongly recommended to experimentally determine the precise solubility in your specific buffer system.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mM (approx. 7.6 mg/mL)[4] | A good starting solvent for creating stock solutions. |
| DMF | Likely similar to DMSO | Another suitable polar aprotic solvent. |
| Water | Very Low | Not recommended for initial dissolution. |
| PBS (pH 7.4) | Very Low | Not recommended for initial dissolution. |
| Ethanol | Low to Moderate | May be useful as a co-solvent. |
| Acetonitrile | Low to Moderate | May be useful as a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder, MW: 760.83 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator bath
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Methodology:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of the compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 760.83 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 131.4 µL
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If any particulates remain, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Experimental Determination of Solubility in an Aqueous Buffer
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer (optional)
Methodology:
-
Prepare a series of dilutions of the 10 mM stock solution into the aqueous buffer. For example, prepare final concentrations of 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, and 31.25 µM. Ensure the final percentage of DMSO is consistent across all dilutions and is compatible with your downstream application.
-
For each dilution, add the stock solution to the aqueous buffer and vortex immediately for 30 seconds.
-
Allow the solutions to equilibrate at room temperature for at least 1 hour.
-
Visually inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains clear is an approximation of the solubility limit.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant and measure the absorbance at a relevant wavelength (if the compound has a chromophore) to determine the concentration of the dissolved compound. Compare this to the expected concentration to assess solubility.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues.
Signaling Pathway: ADC Internalization and Payload Release
Caption: The mechanism of action for an ADC utilizing a cleavable linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. alfagen.com.tr [alfagen.com.tr]
- 5. gentaur.com [gentaur.com]
- 6. Buy this compound [smolecule.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. genscript.com [genscript.com]
Technical Support Center: Preventing ADC Aggregation with Hydrophilic PEG4 Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the development of Antibody-Drug Conjugates (ADCs), with a focus on the preventative role of hydrophilic PEG4 linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a common challenge that can arise from several factors throughout the development and manufacturing process. The primary drivers of aggregation include:
-
Hydrophobicity of the Payload and Linker: Many potent cytotoxic payloads and traditional linkers (e.g., SMCC) are inherently hydrophobic. When conjugated to an antibody, they can create hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, significantly elevating the risk of aggregation.[1] This can lead to faster clearance from the body and reduced stability.
-
Unfavorable Buffer Conditions: The pH, ionic strength, and buffer species can all impact ADC stability. Aggregation is more likely to occur at a pH near the antibody's isoelectric point, where it has the least aqueous solubility.[2]
-
Conjugation Process Conditions: The use of organic co-solvents to dissolve the linker-payload, elevated temperatures, or other harsh conditions during the conjugation reaction can induce conformational changes in the antibody, promoting aggregation.[2]
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, mechanical agitation, and light can all contribute to the formation of aggregates.[3]
Q2: How do hydrophilic PEG4 linkers help prevent ADC aggregation?
A2: Hydrophilic linkers, such as those containing a polyethylene (B3416737) glycol (PEG) moiety, are a key strategy to mitigate ADC aggregation. A PEG4 linker, with its four repeating ethylene (B1197577) glycol units, offers a balance of hydrophilicity and length. The mechanisms by which PEG4 linkers prevent aggregation include:
-
Increased Hydrophilicity: The PEG4 linker is highly soluble in aqueous solutions and creates a hydration shell around the hydrophobic payload.[4] This masks the hydrophobicity of the drug, reducing the propensity for intermolecular hydrophobic interactions that lead to aggregation.
-
Steric Hindrance: The flexible PEG4 chain acts as a physical spacer, creating steric hindrance that prevents the hydrophobic payloads on adjacent ADC molecules from interacting with each other.
Q3: Can using a PEG4 linker allow for a higher drug-to-antibody ratio (DAR)?
A3: Yes, incorporating hydrophilic PEG linkers can enable a higher DAR.[4][5] By effectively shielding the hydrophobic payload and improving the ADC's solubility, PEG linkers allow for the attachment of more drug molecules per antibody without inducing significant aggregation.[5] This can potentially lead to a more potent ADC.
Q4: What are the key analytical techniques to monitor ADC aggregation?
A4: A multi-faceted approach using orthogonal analytical techniques is recommended to accurately characterize and quantify ADC aggregation. The most common methods include:
-
Size Exclusion Chromatography (SEC): This is the standard method for separating and quantifying high molecular weight species (aggregates), monomers, and fragments based on their hydrodynamic radius.[6][7]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to determine the size distribution of particles in a solution. It is highly sensitive for detecting the presence of large aggregates.[8][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is a valuable tool for determining the drug-to-antibody ratio (DAR) and can also provide information about the heterogeneity of the ADC population.[10][11][12][13]
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and distribution of macromolecules and their aggregates in solution.[14]
Troubleshooting Guides
Problem 1: Significant aggregation observed immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity of Linker-Payload | If using a hydrophobic linker (e.g., SMCC), consider switching to a hydrophilic linker containing a PEG4 moiety. | A PEG4 linker will increase the overall hydrophilicity of the ADC, masking the hydrophobic payload and reducing the driving force for aggregation.[4] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during the conjugation reaction. | A lower DAR will decrease the overall hydrophobicity of the ADC, making it less prone to aggregation.[1] |
| Unfavorable Reaction Buffer | Ensure the pH of the conjugation buffer is not near the isoelectric point (pI) of the antibody. Optimize the ionic strength of the buffer. | At its pI, an antibody's net charge is zero, leading to minimal solubility and a higher tendency to aggregate.[2] |
| Presence of Organic Co-solvents | Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload. | High concentrations of organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[2] |
Problem 2: Gradual increase in aggregation during storage or after freeze-thaw cycles.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Formulation Buffer | Conduct a formulation screening study to identify the optimal buffer type, pH, and ionic strength for long-term stability. | The right formulation is critical for maintaining the stability of the ADC and preventing aggregation over time. |
| Lack of Stabilizing Excipients | Evaluate the addition of stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine). | Excipients can help to prevent protein unfolding, surface adsorption, and aggregation.[15][16][17] |
| Repeated Freeze-Thaw Cycles | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. | The stress of freezing and thawing can cause denaturation and aggregation of proteins. |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature and avoid temperature fluctuations. | Elevated temperatures can accelerate degradation pathways, including aggregation. |
Data Presentation
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation (Illustrative Data)
| Linker Type | Drug-to-Antibody Ratio (DAR) | % Aggregation (Initial) | % Aggregation (After 1 Week at 4°C) | % Aggregation (After 3 Freeze-Thaw Cycles) |
| Hydrophobic (SMCC) | 4 | 5.2% | 8.5% | 12.1% |
| Hydrophilic (PEG4) | 4 | 1.5% | 2.1% | 3.5% |
| Hydrophobic (SMCC) | 8 | 15.8% | 25.3% | 35.7% |
| Hydrophilic (PEG4) | 8 | 4.2% | 6.8% | 9.9% |
Table 2: Effect of Formulation on ADC Stability (Illustrative Data for an ADC with a PEG4 Linker)
| Formulation Buffer | Excipients | % Aggregation (Initial) | % Aggregation (After 4 Weeks at 4°C) |
| Phosphate Buffered Saline (PBS), pH 7.4 | None | 2.1% | 5.8% |
| Histidine Buffer, pH 6.0 | None | 1.8% | 4.5% |
| Histidine Buffer, pH 6.0 | 0.02% Polysorbate 20, 5% Sucrose | 1.2% | 1.9% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To separate and quantify high molecular weight species (aggregates), monomers, and fragments of an ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0 (or other suitable buffer)[18]
-
ADC sample
-
Unconjugated monoclonal antibody (mAb) control
Methodology:
-
System Preparation: Equilibrate the HPLC system and SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC and mAb control samples to a concentration of approximately 1 mg/mL in the mobile phase. Filter the samples through a 0.22 µm syringe filter if necessary.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Run the separation for approximately 20-30 minutes.
-
Data Acquisition: Monitor the eluent at 280 nm using the UV detector.
-
Data Analysis:
-
Integrate the peaks corresponding to aggregates (eluting first), monomer, and fragments (eluting last).
-
Calculate the percentage of each species relative to the total peak area.
-
Compare the aggregation levels of the ADC to the unconjugated mAb control.
-
Protocol 2: Dynamic Light Scattering (DLS) for Rapid Aggregation Assessment
Objective: To determine the size distribution and identify the presence of large aggregates in an ADC solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample
-
Formulation buffer
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation:
-
Filter the formulation buffer through a 0.02 µm filter.
-
If necessary, filter the ADC sample through a 0.22 µm filter to remove dust and large particulates.
-
Dilute the ADC sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the filtered formulation buffer.
-
-
Measurement:
-
Carefully pipette the sample into the cuvette, ensuring no air bubbles are introduced.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, number of acquisitions) according to the instrument's software.
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the resulting size distribution data. The software will typically provide an intensity-weighted distribution, which is highly sensitive to the presence of large aggregates.
-
Look for the presence of a high polydispersity index (PDI) or multiple peaks, which can indicate the presence of aggregates.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Heterogeneity Analysis
Objective: To separate ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Methodology:
-
System Preparation: Equilibrate the HPLC system and HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatographic Separation:
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
The unconjugated antibody will elute first, followed by ADC species with increasing DARs.
-
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Determine the average DAR by calculating the weighted average of the peak areas.
-
Protocol 4: Forced Degradation Study (Thermal Stress)
Objective: To assess the stability of an ADC and its propensity to aggregate under thermal stress.
Materials:
-
ADC sample
-
Unconjugated mAb control
-
Incubator or water bath set to a high temperature (e.g., 40°C or 50°C)
-
Analytical instruments for analysis (e.g., SEC-HPLC, DLS)
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC and mAb control at a known concentration in the desired formulation buffer.
-
Initial Analysis (T=0): Analyze an aliquot of each sample using SEC-HPLC and DLS to establish the baseline level of aggregation.
-
Thermal Stress: Place the remaining aliquots in the incubator at the desired temperature.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), remove one aliquot of each sample.
-
Analysis of Stressed Samples: Allow the samples to return to room temperature and analyze them using SEC-HPLC and DLS to quantify the increase in aggregation.
-
Data Analysis: Plot the percentage of aggregation as a function of time for both the ADC and the mAb control to compare their thermal stability.
Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 7. lcms.cz [lcms.cz]
- 8. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wyatt.com [wyatt.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for GGFG-ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of Antibody-Drug Conjugates (ADCs) featuring a protease-cleavable Gly-Gly-Phe-Gly (GGFG) linker.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA) for GGFG-ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a Critical Quality Attribute (CQA) because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, stability, and pharmacokinetics. For GGFG-ADCs, an optimal DAR ensures that a sufficient amount of payload is delivered to the target cancer cells for potent cytotoxicity, while minimizing off-target toxicities that can arise from an excessive drug load.
Q2: How does the GGFG linker influence the properties of an ADC?
The GGFG linker is an enzyme-cleavable peptide sequence designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in the tumor microenvironment.[1][2][3] This selective cleavage within the target cell releases the cytotoxic payload. The GGFG linker's stability in the bloodstream is a key feature that helps to minimize premature drug release and associated systemic toxicity.[3]
Q3: What is the "bystander effect" in the context of GGFG-ADCs and how does DAR play a role?
The bystander effect is the ability of a released ADC payload to kill neighboring, antigen-negative tumor cells.[1][] This is particularly relevant for GGFG-ADCs when conjugated to membrane-permeable payloads like deruxtecan (B607063) (DXd).[1] Upon cleavage of the GGFG linker within a target cell, the released payload can diffuse out and affect adjacent cancer cells, which is advantageous in treating heterogeneous tumors.[] The DAR can influence the magnitude of the bystander effect; a higher DAR can lead to a greater concentration of released payload, potentially enhancing the bystander killing effect. However, this must be balanced with the potential for increased toxicity.
Q4: What is a typical target DAR for a GGFG-ADC?
The optimal DAR for a GGFG-ADC is payload-dependent. For highly potent payloads, a lower DAR (e.g., 2 to 4) may be sufficient and is often associated with better pharmacokinetics and a wider therapeutic window. For some payloads, a higher DAR (e.g., 8) has been shown to enhance potency. For instance, the successful ADC, Trastuzumab deruxtecan (Enhertu), utilizes a GGFG linker and has a high DAR of approximately 8.[5][6]
Q5: Can the hydrophobicity of the GGFG-linker and payload combination be problematic?
Yes, the conjugation of a hydrophobic linker-payload to an antibody can increase the overall hydrophobicity of the ADC. This is a critical consideration for GGFG-ADCs, especially at higher DARs, as it can lead to aggregation, which may affect stability, pharmacokinetics, and potentially increase immunogenicity.[2] Strategies to mitigate this include the incorporation of hydrophilic components, such as polyethylene (B3416737) glycol (PEG), into the linker design.[7]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Causes | Troubleshooting Steps |
| Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds (for cysteine conjugation) results in fewer available thiol groups for drug-linker attachment. | - Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP) to ensure complete but not excessive reduction. - Control Reaction Time and Temperature: Ensure sufficient incubation time and optimal temperature (typically 37°C for TCEP) for the reduction step. |
| Suboptimal Conjugation Reaction Conditions: The reaction between the GGFG-linker-payload and the antibody may not be efficient. | - Adjust Molar Ratio: Increase the molar excess of the GGFG-linker-payload relative to the antibody. - Optimize pH: Ensure the pH of the conjugation buffer is optimal for the specific conjugation chemistry (e.g., pH 7.0-7.5 for maleimide-thiol reactions). - Extend Reaction Time: Increase the conjugation reaction time, monitoring for potential ADC degradation or aggregation. |
| Instability of the Linker-Payload: The GGFG-linker-payload may be degrading during the conjugation process. | - Assess Linker-Payload Stability: Analyze the stability of the linker-payload under the planned conjugation conditions (pH, temperature, buffer components) before proceeding with the full reaction. - Use Fresh Reagents: Ensure the GGFG-linker-payload is freshly prepared or has been stored under appropriate conditions to prevent degradation. |
| Inaccurate Reagent Concentration: Incorrect concentrations of the antibody or linker-payload will lead to a suboptimal stoichiometric ratio. | - Verify Concentrations: Accurately determine the concentrations of the antibody and linker-payload solutions using reliable methods (e.g., UV-Vis spectroscopy) before starting the conjugation. |
Issue 2: High Heterogeneity and Wide DAR Distribution
| Potential Causes | Troubleshooting Steps |
| Inconsistent Antibody Reduction: Partial or variable reduction across the antibody population leads to a mixture of species with different numbers of available conjugation sites. | - Precise Control of Reduction: Tightly control the concentration of the reducing agent, temperature, and incubation time to ensure consistent reduction between batches. |
| Stochastic Nature of Conjugation: Lysine-based conjugation, in particular, can result in a heterogeneous mixture due to the presence of multiple accessible lysine (B10760008) residues. | - Consider Site-Specific Conjugation: If a highly homogeneous ADC is required, explore site-specific conjugation technologies that allow for precise control over the location and number of conjugated payloads. |
| Suboptimal Purification: The purification method may not be effective at separating different DAR species. | - Optimize Chromatography Conditions: For Hydrophobic Interaction Chromatography (HIC), adjust the salt gradient, flow rate, and column chemistry to improve the resolution between different DAR species. - Employ Multi-Step Purification: Consider a combination of purification techniques, such as Size Exclusion Chromatography (SEC) to remove aggregates followed by HIC for DAR species separation. |
Issue 3: ADC Aggregation
| Potential Causes | Troubleshooting Steps |
| High Hydrophobicity: The GGFG-linker and payload combination, especially at a high DAR, can significantly increase the hydrophobicity of the ADC, leading to aggregation. | - Incorporate Hydrophilic Moieties: Consider using a GGFG linker that includes hydrophilic spacers like PEG to reduce the overall hydrophobicity of the ADC.[7] - Optimize Formulation Buffer: Screen different buffer conditions (pH, excipients) to find a formulation that enhances the stability and solubility of the ADC. |
| Excessive Reaction Time or Temperature: Prolonged exposure to certain reaction conditions can induce protein denaturation and aggregation. | - Monitor Reaction Kinetics: Determine the optimal reaction time that achieves the target DAR without causing significant aggregation. - Conduct Reactions at Lower Temperatures: Perform the conjugation at a lower temperature (e.g., 4°C or room temperature) to minimize aggregation, though this may require a longer reaction time. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the reaction or storage buffer may promote aggregation. | - Buffer Screening: Evaluate a range of buffers with different pH values and ionic strengths to identify conditions that minimize aggregation. - Include Stabilizing Excipients: Add excipients such as polysorbates or sugars to the formulation to improve the colloidal stability of the ADC. |
Quantitative Data Summary
| DAR | Efficacy | Toxicity | Pharmacokinetics (PK) |
| Low DAR (e.g., 2) | May have reduced potency, requiring higher doses. | Generally lower toxicity and a wider therapeutic window. | Typically exhibits longer plasma half-life and slower clearance. |
| Optimal DAR (e.g., 4) | Often provides a good balance between efficacy and toxicity. | Manageable toxicity profile. | Favorable PK properties. |
| High DAR (e.g., 8) | Can exhibit higher potency, especially against tumors with low antigen expression. | May lead to increased toxicity and a narrower therapeutic window.[8][9] | Can result in faster clearance and a shorter half-life due to increased hydrophobicity and potential for aggregation.[10] |
Note: The optimal DAR is highly dependent on the specific antibody, payload, and tumor target. The data presented here are general trends observed in ADC development.
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of a GGFG-Linker-Payload
This protocol describes a general method for conjugating a maleimide-functionalized GGFG-linker-payload to a monoclonal antibody via reduced interchain cysteine residues.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-3 moles of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.
-
Remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.
2. Conjugation Reaction:
-
Immediately after desalting, add the maleimide-functionalized GGFG-linker-payload to the reduced antibody solution. The linker-payload should be dissolved in a compatible co-solvent like DMSO, keeping the final co-solvent concentration below 10%.
-
The molar ratio of the linker-payload to the antibody will depend on the target DAR and should be optimized empirically. A starting point is often a 1.5 to 2-fold molar excess of linker-payload per available thiol group.
-
Allow the reaction to proceed at room temperature or 4°C for 1-4 hours with gentle mixing.
3. Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
Purify the resulting ADC from unconjugated payload, quencher, and other reactants using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the average DAR and the distribution of different DAR species.
1. Sample Preparation:
-
Dilute the purified GGFG-ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
2. Chromatographic Method:
-
Column: A HIC column suitable for antibody analysis (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
3. Data Analysis:
-
Identify the peaks corresponding to different DAR species. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs, which are more hydrophobic and have longer retention times.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where i represents each DAR species.
Visualizations
Caption: Mechanism of action for a GGFG-ADC, including the bystander effect.
Caption: Experimental workflow for GGFG-ADC conjugation and DAR optimization.
Caption: Decision tree for troubleshooting common GGFG-ADC DAR issues.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iphasebiosci.com [iphasebiosci.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Toxicity and efficacy of antibody–drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Premature Linker Cleavage in Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering premature linker cleavage of antibody-drug conjugates (ADCs) in plasma. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My ADC is showing significant payload release in mouse plasma but appears stable in human plasma. What could be the cause?
A1: This discrepancy is frequently observed and is often due to species-specific differences in plasma enzymes. Mouse plasma contains a high concentration of carboxylesterase 1c (Ces1c), which is known to cleave certain peptide linkers, most notably the valine-citrulline (Val-Cit) linker.[1][2][3] Humans, on the other hand, do not have a direct ortholog with the same substrate specificity, leading to greater stability of these linkers in human plasma.[2][3]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse, rat, and human plasma.[1][4] A significantly higher rate of cleavage in mouse plasma is a strong indicator of Ces1c susceptibility.
-
Linker Modification: Consider modifying the linker to reduce its susceptibility to Ces1c. Introducing a hydrophilic group, such as a glutamic acid residue to create a Glu-Val-Cit linker, has been shown to increase stability in mouse plasma while maintaining sensitivity to lysosomal cathepsins.[1]
-
Alternative Preclinical Models: If feasible, consider using a preclinical model that better recapitulates the enzymatic profile of human plasma, or use Ces1c knockout mice for in vivo studies.[1]
Q2: I'm observing off-target toxicity, specifically neutropenia, in my preclinical studies. Could this be related to premature linker cleavage?
A2: Yes, neutropenia observed with some ADCs has been linked to premature payload release in the plasma, mediated by human neutrophil elastase (NE).[1][2][3] NE is a serine protease secreted by neutrophils that can cleave certain peptide linkers, such as Val-Cit, leading to the release of the cytotoxic payload and subsequent toxicity to neutrophils.[1][2]
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[1]
-
Linker Engineering: Modify the peptide linker to be resistant to NE cleavage. For example, replacing valine with amino acids that are not preferred substrates for NE can enhance stability.[1]
-
Consider Alternative Linkers: Evaluate different classes of cleavable linkers, such as those sensitive to other lysosomal proteases (e.g., GGFG tetrapeptide for cathepsin cleavage) or non-cleavable linkers, which are not susceptible to enzymatic cleavage in plasma.[][6]
Q3: My ADC, which utilizes a maleimide-based conjugation chemistry, is losing its payload in plasma. What is the likely mechanism?
A3: The premature release of payloads from maleimide-conjugated ADCs in plasma is often due to a retro-Michael reaction, leading to deconjugation.[7] This reaction is particularly prominent for ADCs conjugated to cysteines. The succinimide (B58015) ring in the linker can undergo hydrolysis, which stabilizes the linkage and prevents this exchange.[7]
Troubleshooting Steps:
-
Optimize Conjugation Site: The solvent accessibility of the conjugation site plays a crucial role. Sites with lower solvent accessibility and a positively charged local environment can promote hydrolysis of the succinimide ring, thereby stabilizing the conjugate.[7][8][9]
-
Utilize Stabilized Maleimides: Employ next-generation maleimide (B117702) derivatives that are designed to be more stable against deconjugation.
-
Alternative Conjugation Chemistries: Explore other cysteine-based conjugation methods or switch to lysine-based or site-specific conjugation technologies that offer greater stability.[]
Q4: How does the hydrophobicity of the linker and payload affect ADC stability in plasma?
A4: High hydrophobicity of the linker-payload combination can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[1][10] This aggregation can alter the pharmacokinetic properties of the ADC, leading to rapid clearance from circulation and potentially increased off-target uptake, which can be misinterpreted as linker instability.[10]
Troubleshooting Steps:
-
Introduce Hydrophilic Spacers: Incorporate hydrophilic elements, such as polyethylene (B3416737) glycol (PEG), into the linker design to increase the overall hydrophilicity of the ADC.[]
-
Optimize DAR: A lower DAR can reduce the overall hydrophobicity and aggregation propensity of the ADC.[]
-
Analytical Characterization: Use techniques like size-exclusion chromatography (SEC) to monitor for aggregation during plasma stability studies.
Quantitative Data Summary
The stability of a linker is a critical attribute that influences the therapeutic index of an ADC. The following tables provide a summary of quantitative data for different linker types.
Table 1: Comparative Stability of Peptide Linkers in Plasma
| Linker Type | Cleavage Enzyme | Half-life in Human Plasma | Half-life in Mouse Plasma | Reference(s) |
| Val-Cit | Cathepsin B, Ces1c, Neutrophil Elastase | Relatively Stable | Prone to rapid cleavage | [1][2][3] |
| Phe-Lys | Cathepsin B | ~8 minutes (in presence of Cathepsin B) | - | [11] |
| Val-Ala | Cathepsin B | Cleaved at half the rate of Val-Cit | - | [11] |
| GGFG | Cathepsin B | Stable | Stable | [2] |
| Glu-Val-Cit | Cathepsin B, Ces1c | Stable | Significantly more stable than Val-Cit | [1] |
Table 2: Impact of Conjugation Site on Maleimide Linker Stability
| Conjugation Site Characteristic | Effect on Stability | Mechanism | Reference(s) |
| High Solvent Accessibility | Decreased Stability | Increased susceptibility to retro-Michael reaction | [7] |
| Low Solvent Accessibility | Increased Stability | Steric hindrance reduces accessibility to plasma components | [8][9] |
| Positively Charged Environment | Increased Stability | Promotes hydrolysis of the succinimide ring | [7] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and determine the rate of payload deconjugation in plasma from different species.[1][11]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey), anticoagulated with citrate (B86180) or EDTA
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis[12]
-
Protein A or Protein G affinity resin (magnetic beads or columns)[11]
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.[11]
-
Incubate the samples at 37°C.[11]
-
At predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[1][4]
-
Immediately quench the reaction by diluting the aliquot in cold PBS.[1][11]
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to separate the ADC from plasma proteins.[11]
-
Wash the captured ADC to remove any non-specifically bound proteins.[11]
-
Elute the ADC from the affinity matrix.[11]
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.[4][11]
-
Plot the average DAR over time to determine the stability profile of the ADC in each plasma species.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of a protease-sensitive linker to cleavage by cathepsin B, a lysosomal protease.[11]
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing dithiothreitol (B142953) (DTT))[1]
-
Incubator at 37°C
-
LC-MS/MS system for quantification of released payload[11]
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.[1]
-
Initiate the reaction by adding cathepsin B to the reaction mixture. Include a control sample without the enzyme.
-
Incubate the reaction at 37°C.[11]
-
At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[11]
-
Plot the concentration of the released payload over time to determine the cleavage rate.[11]
Visualizations
Caption: Causes of premature linker cleavage in plasma.
Caption: Troubleshooting workflow for premature linker cleavage.
Caption: Workflow for in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. The Analysis of Key Factors Related to ADCs Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing PEGylated ADC Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of PEGylated Antibody-Drug Conjugates (ADCs). Our goal is to help you improve the pharmacokinetic (PK) properties of your ADCs, leading to enhanced efficacy and safety profiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PEGylation in improving ADC pharmacokinetics?
A1: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a key strategy to enhance the pharmacokinetic properties of ADCs. The hydrophilic and flexible nature of PEG chains helps to:
-
Increase Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). PEGylation increases the overall hydrophilicity of the ADC, improving its solubility and reducing aggregation.[1][2]
-
Enhance In Vivo Stability: The PEG chain can act as a protective layer, shielding the payload and linker from enzymatic degradation in the plasma, which can reduce premature payload release.[3]
-
Prolong Circulation Half-Life: PEGylation increases the hydrodynamic size of the ADC, which reduces its clearance by the kidneys and prolongs its circulation time in the bloodstream.[1][4] This allows for greater accumulation of the ADC at the tumor site.
-
Reduce Immunogenicity: The PEG shield can mask potential immunogenic epitopes on the antibody or payload, reducing the risk of an immune response against the ADC.[1]
Q2: How does the length of the PEG linker impact ADC performance?
A2: The length of the PEG linker is a critical parameter that requires careful optimization. It creates a trade-off between improved pharmacokinetics and potentially reduced potency.
-
Longer PEG Chains (e.g., PEG12, PEG24): Generally lead to a longer plasma half-life and slower clearance.[5][6][7] This is because longer chains provide a more effective hydrophilic shield, reducing non-specific uptake and clearance.[1] However, very long PEG chains can sometimes lead to decreased in vitro cytotoxicity, possibly due to steric hindrance affecting antigen binding or internalization.[1][8]
-
Shorter PEG Chains (e.g., PEG2, PEG4): May not be sufficient to overcome the hydrophobicity of the payload, leading to faster clearance and reduced in vivo efficacy.[5][7] There is often a threshold PEG length (e.g., PEG8) beyond which further increases do not significantly improve clearance rates.[6][7]
The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.[1]
Q3: What are the common causes of aggregation in PEGylated ADCs?
A3: ADC aggregation is a significant challenge that can lead to reduced efficacy, increased immunogenicity, and manufacturing difficulties.[9][10] Common causes include:
-
Payload Hydrophobicity: The inherent hydrophobicity of the cytotoxic drug is a primary driver of aggregation.[9][11]
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic payloads per antibody increases the propensity for intermolecular hydrophobic interactions, leading to aggregation.[11][12]
-
Suboptimal Formulation Conditions: Factors such as pH near the antibody's isoelectric point, low ionic strength, and the presence of organic co-solvents used during conjugation can destabilize the ADC and promote aggregation.[10][11]
-
Environmental Stress: Exposure to heat, repeated freeze-thaw cycles, and mechanical stress can induce conformational changes in the antibody, leading to aggregation.[11][13]
Troubleshooting Guides
Issue 1: Rapid Clearance of PEGylated ADC in vivo
Symptoms:
-
The ADC has a shorter than expected plasma half-life.
-
Suboptimal tumor accumulation and efficacy in preclinical models.
Possible Causes and Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Insufficient PEGylation | Optimize PEG Linker Length: Synthesize and evaluate a panel of ADCs with varying PEG chain lengths (e.g., PEG4, PEG8, PEG12, PEG24). A study on a glucuronide-MMAE linker found that a PEG8 side chain was the minimum length for optimal slower clearance.[5] Increase PEG Density: If the conjugation chemistry allows, consider increasing the number of PEG chains per ADC molecule. |
| High Hydrophobicity | Reduce DAR: A high drug-to-antibody ratio can increase hydrophobicity and lead to faster clearance.[12] Evaluate ADCs with a lower DAR (e.g., 2 or 4) to see if it improves the pharmacokinetic profile. Modify the Payload: If possible, consider a more hydrophilic payload or a pro-drug strategy. |
| Linker Instability | Select a More Stable Linker: If using a cleavable linker, ensure it is stable in plasma. Non-cleavable linkers generally offer greater plasma stability.[14] Perform in vitro plasma stability assays to assess linker stability. |
| Off-Target Uptake | Evaluate Bio-distribution: Conduct a biodistribution study to determine if the ADC is accumulating in non-target organs like the liver or spleen, which can contribute to rapid clearance.[15] |
Issue 2: ADC Aggregation During or After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
High molecular weight species detected by size-exclusion chromatography (SEC).
-
Low recovery of monomeric ADC after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Payload/Linker Hydrophobicity | Increase PEG Linker Length: Longer PEG chains can better shield the hydrophobic payload and reduce aggregation.[2][11] Use Hydrophilic Linkers: Incorporate linkers with additional hydrophilic moieties, such as sulfonate groups.[13] |
| High DAR | Optimize DAR: Reduce the molar ratio of the linker-payload to the antibody during the conjugation reaction to achieve a lower average DAR.[11] |
| Suboptimal Conjugation/Formulation Buffer | Buffer Screening: Optimize the pH and ionic strength of the buffer. Avoid pH values near the antibody's isoelectric point.[10] Include Excipients: Screen for stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the formulation.[13] |
| Presence of Organic Solvents | Minimize Co-solvent: Use the minimum amount of organic co-solvent (e.g., DMSO) required to dissolve the linker-payload and consider a stepwise addition to the antibody solution.[11] |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (MMAE Payload)
| Linker | PEG Units | Clearance (mL/day/kg) | Plasma Half-Life (days) | Reference |
| Non-PEGylated | 0 | ~30 | Not specified | [7] |
| PEG2 | 2 | ~25 | Not specified | [7] |
| PEG4 | 4 | ~20 | Not specified | [7] |
| PEG8 | 8 | ~10 | ~3.5 | [5] |
| PEG12 | 12 | ~10 | ~4.0 | [5] |
| PEG24 | 24 | ~10 | Not specified | [5] |
Table 2: Comparative In Vitro Cytotoxicity and In Vivo Efficacy of PEGylated ADCs
| ADC Construct | PEG Units | In Vitro IC50 (nM) | In Vivo Efficacy (Tumor Model) | Reference |
| ZHER2-SMCC-MMAE | 0 | ~1.0 | Moderate tumor growth inhibition | [8] |
| ZHER2-PEG4K-MMAE | ~90 | ~4.5 | Improved tumor growth inhibition | [8] |
| ZHER2-PEG10K-MMAE | ~227 | ~22.0 | Strongest tumor growth inhibition | [8] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To assess the stability of a PEGylated ADC in plasma by monitoring changes in the drug-to-antibody ratio (DAR) and the release of free payload over time.[14][16]
Materials:
-
PEGylated ADC
-
Human, rat, or mouse plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.
-
For analysis, thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.
-
Analyze the supernatant (plasma fraction after ADC capture) by LC-MS/MS to quantify the amount of released (free) payload.
Data Analysis:
-
Plot the average DAR as a function of time to assess the rate of drug deconjugation.
-
Quantify the concentration of free payload over time.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a PEGylated ADC in rats, including its clearance, volume of distribution, and half-life.[17][18]
Materials:
-
PEGylated ADC
-
Sprague-Dawley rats (with jugular vein catheters, if possible)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Acclimatize the rats for at least one week before the study.
-
Administer a single intravenous (IV) bolus dose of the PEGylated ADC (e.g., 3 mg/kg) via the tail vein or jugular vein catheter.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168, 336 hours) into anticoagulant-treated tubes.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the total ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Use pharmacokinetic modeling software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
Protocol 3: Biodistribution Study in Tumor-Bearing Mice
Objective: To evaluate the distribution of a PEGylated ADC in various tissues, with a focus on tumor accumulation versus uptake in non-target organs.[19][20]
Materials:
-
PEGylated ADC (often radiolabeled, e.g., with 125I or 111In, for ease of quantification)
-
Tumor-bearing mice (e.g., with xenograft tumors)
-
Gamma counter (if using a radiolabeled ADC)
-
Dissection tools
-
Scales for weighing tissues
Procedure:
-
Establish tumors in mice until they reach a suitable size (e.g., 100-200 mm³).
-
Administer a single IV injection of the (radiolabeled) PEGylated ADC.
-
At predetermined time points (e.g., 24, 48, 72, 144 hours) post-injection, euthanize a group of mice.
-
Collect blood and dissect key tissues (tumor, liver, spleen, kidneys, lungs, heart, muscle).
-
Weigh each tissue sample.
-
Measure the amount of ADC in each tissue. If radiolabeled, this is done using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Data Analysis:
-
Compare the %ID/g in the tumor to that in other tissues at each time point.
-
Calculate tumor-to-blood and tumor-to-organ ratios to assess targeting specificity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. news-medical.net [news-medical.net]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. benchchem.com [benchchem.com]
- 20. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Toxicity of Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target toxicity with cleavable linkers in their antibody-drug conjugate (ADC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity with cleavable linkers?
A1: Off-target toxicity associated with cleavable linkers in ADCs primarily stems from the premature release of the cytotoxic payload in systemic circulation before the ADC reaches the target tumor cells.[1][2] This can occur due to several mechanisms:
-
Linker Instability: The linker may be susceptible to cleavage by enzymes present in the plasma or due to the physiological pH of the bloodstream, leading to the release of free payload that can then affect healthy tissues.[3][4]
-
Target-Independent Uptake: Intact ADCs can be taken up by non-target cells through mechanisms such as Fc-receptor-mediated endocytosis or non-specific pinocytosis.[1][5] Subsequent intracellular processing can then release the payload, causing toxicity in these healthy cells.
-
"Bystander Effect" in Non-Target Tissues: If the released payload is membrane-permeable, it can diffuse out of a non-target cell that has taken up the ADC and affect neighboring healthy cells.[4]
Q2: Which cleavable linker types are most susceptible to premature cleavage?
A2: The stability of cleavable linkers varies depending on their cleavage mechanism:
-
Hydrazone Linkers: These pH-sensitive linkers can be unstable at physiological pH (around 7.4), leading to premature payload release.[6][]
-
Disulfide Linkers: While designed to be cleaved in the reducing environment of the cell, they can be susceptible to reduction by circulating thiols like glutathione, although plasma concentrations are significantly lower than intracellular levels.[][8]
-
Peptide Linkers (e.g., Val-Cit): These are generally stable in human plasma but can be susceptible to cleavage by certain proteases present in the circulation of some preclinical species (e.g., carboxylesterases in mice), which can complicate in vivo studies.[9]
Q3: What are the common in vitro and in vivo manifestations of off-target toxicity?
A3: Off-target toxicity can manifest in various ways:
-
In Vitro: In cytotoxicity assays, you may observe killing of antigen-negative cell lines at concentrations where no effect is expected. This suggests that the free payload is being released and is non-specifically toxic.
-
In Vivo: In preclinical animal models, common signs of off-target toxicity include weight loss, hematological toxicities (e.g., neutropenia, thrombocytopenia), liver toxicity (elevated liver enzymes), peripheral neuropathy, and ocular toxicities.[2][10]
Q4: How can I mitigate off-target toxicity associated with my cleavable linker ADC?
A4: Several strategies can be employed to reduce off-target toxicity:
-
Linker Optimization: Modify the linker to enhance its stability in plasma. For example, introducing hydrophilic spacers like PEG can shield the linker from enzymatic degradation.[4] For peptide linkers, altering the amino acid sequence can improve stability.[9]
-
Site-Specific Conjugation: Conjugating the linker-payload to specific sites on the antibody can improve the ADC's homogeneity and pharmacokinetic profile, potentially reducing off-target effects.[11]
-
Antibody Engineering: Modifying the antibody to reduce its uptake by non-target cells (e.g., through Fc-engineering) can decrease off-target toxicity.[2]
-
Payload Selection: Using a payload that is less permeable to cell membranes can limit the "bystander effect" in non-target tissues.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Antigen-Negative Cell Lines in an In Vitro Assay
Possible Cause: Premature release of the cytotoxic payload from the ADC in the cell culture medium.
Troubleshooting Workflow:
Troubleshooting workflow for unexpected in vitro cytotoxicity.
Detailed Steps:
-
Verify Experimental Setup:
-
Confirm the concentration of your ADC stock solution.
-
Ensure the health and passage number of your cell lines are optimal.
-
Include a "free payload" control at concentrations equivalent to potential release to understand its intrinsic toxicity.
-
-
Assess Linker Stability in Media:
-
Incubate the ADC in the cell culture medium for the duration of the cytotoxicity assay without cells.
-
At various time points, collect aliquots and analyze for the presence of free payload using LC-MS/MS. A significant increase in free payload over time indicates linker instability in the medium.
-
-
Investigate Non-specific Uptake:
-
If linker stability in media is confirmed, the issue might be non-specific uptake.
-
Use a fluorescently labeled ADC and perform flow cytometry or fluorescence microscopy on the antigen-negative cell line to assess the level of ADC internalization.
-
-
Actionable Solutions:
-
If linker instability is the issue, consider linker modification strategies as mentioned in the FAQs.
-
If non-specific uptake is high, antibody engineering to reduce non-specific binding may be necessary.
-
Problem 2: Unexpected Toxicity (e.g., Weight Loss, Hematological Toxicity) in In Vivo Studies
Possible Cause: Premature payload release in the systemic circulation, leading to systemic toxicity.
Troubleshooting Workflow:
Troubleshooting workflow for unexpected in vivo toxicity.
Detailed Steps:
-
Conduct a Pharmacokinetic (PK) Study:
-
Administer the ADC to the relevant animal model (e.g., mice, rats).
-
Collect blood samples at multiple time points.
-
Analyze plasma samples to determine the concentration of both the intact ADC and the free payload over time.
-
-
Analyze Linker Stability in vivo:
-
A rapid decrease in the concentration of the intact ADC accompanied by a corresponding increase in the free payload concentration indicates poor in vivo linker stability.
-
-
Correlate PK with Toxicology Findings:
-
Compare the exposure (AUC) of the free payload with the observed toxicities. A strong correlation suggests that premature payload release is the primary driver of the adverse effects.
-
-
Actionable Solutions:
-
If the linker is unstable in the chosen preclinical species, consider using a more stable linker. For example, if using a Val-Cit linker in mice, be aware of its susceptibility to mouse carboxylesterases and consider a more stable alternative for mouse studies.[9]
-
Evaluate different conjugation sites, as the local chemical environment on the antibody can influence linker stability.[12]
-
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of Different Cleavable Linkers
| Linker Type | Cleavage Mechanism | Representative Half-life in Human Plasma | Key Considerations |
| Valine-Citrulline (Val-Cit) | Protease (Cathepsin B) | > 200 hours[9] | Stable in human plasma but can be less stable in mouse plasma.[9] |
| Hydrazone | pH-sensitive (acidic) | ~48 hours[6] | Can exhibit instability in circulation, leading to premature drug release.[6] |
| Disulfide | Reduction (Glutathione) | Variable (can be > 50% intact after 7 days with steric hindrance)[] | Stability can be modulated by steric hindrance around the disulfide bond.[] |
| Glucuronide | Enzyme (β-glucuronidase) | Highly stable | Relies on high β-glucuronidase activity in the tumor microenvironment. |
| Silyl Ether | pH-sensitive (acidic) | > 7 days[6] | Offers improved stability over traditional acid-cleavable linkers.[6] |
Table 2: Off-Target Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Off-Target Cell Line (Antigen-Negative) | IC50 (nM) | Reference |
| Val-Cit | MMAE | MCF-7 (HER2-negative) | > 1000 | [13] |
| Val-Cit (NE-treated) | MMAE | MCF-7 (HER2-negative) | ~10 | [13] |
| Exo-EVC | MMAE | MCF-7 (HER2-negative) | > 1000 | [13] |
| Non-cleavable | MMAE | Various | Generally higher than cleavable counterparts | [6] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, payload, and drug-to-antibody ratio (DAR).
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload stock solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated and vehicle-treated wells as controls.
-
Incubate for 72-120 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
-
Protocol 2: In Vivo Plasma Stability Assay
Objective: To determine the stability of an ADC and quantify the release of free payload in an animal model.
Materials:
-
Test ADC
-
Relevant animal model (e.g., CD-1 mice)
-
Dosing and blood collection equipment
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for Free Payload Quantification:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.
-
Separately, analyze plasma samples for the concentration of the intact ADC (this may require immunoaffinity capture followed by LC-MS analysis).
-
-
Data Analysis:
-
Plot the plasma concentrations of the intact ADC and the free payload versus time.
-
Calculate pharmacokinetic parameters, including the half-life of the ADC and the AUC of the free payload.
-
Signaling Pathways and Workflows
Mechanism of off-target toxicity of cleavable linkers.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potential mechanisms of target-independent uptake and toxicity of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating the Bystander Effect in Antibody-Drug Conjugate (ADC) Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of the bystander effect in ADC therapy.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in ADC therapy and why is it important?
A1: The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also the neighboring antigen-negative (Ag-) cells.[1] This phenomenon is crucial for enhancing therapeutic efficacy, particularly in heterogeneous tumors where antigen expression can be varied or absent on some cancer cells. The effect relies on the ADC's linker and cytotoxic payload properties, which allow the payload to diffuse from the target cell to adjacent cells.[1]
Q2: What are the key molecular characteristics of an ADC that promote a strong bystander effect?
A2: A potent bystander effect is primarily determined by two components of the ADC:
-
The Linker: Cleavable linkers (e.g., enzyme-cleavable dipeptides, pH-sensitive hydrazones) are essential for releasing the payload from the antibody.[1][2] Non-cleavable linkers, which release the payload with an attached amino acid remnant, typically result in charged molecules that cannot efficiently cross cell membranes, thus abrogating the bystander effect.[1][3]
-
The Payload: The released payload should be membrane-permeable. This generally means the molecule should be neutral, uncharged, and possess a degree of lipophilicity to facilitate diffusion across cell membranes.[1][] Highly polar or charged payloads are membrane-impermeable and will not elicit a bystander effect.[1]
Q3: How does the tumor microenvironment influence the bystander effect?
A3: The tumor microenvironment can significantly impact the bystander effect. High cell density can facilitate the diffusion of the payload to neighboring cells. Conversely, the composition of the extracellular matrix can either impede or facilitate payload diffusion. The presence of certain enzymes in the tumor microenvironment can also lead to the extracellular cleavage of some linkers, releasing the payload before ADC internalization.[1]
Q4: Can the bystander effect lead to increased toxicity?
A4: Yes, while the bystander effect can enhance anti-tumor activity, it can also potentially increase off-target toxicity. A highly membrane-permeable payload that diffuses effectively in the tumor can also diffuse into surrounding healthy tissues, leading to toxicity. Therefore, a balance must be struck between achieving a therapeutic bystander effect and minimizing toxicity to normal cells.
Troubleshooting Guides
Co-Culture Bystander Effect Assays
Issue 1: High variability in bystander cell killing between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density or a non-homogenous mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells can lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding. Use calibrated pipettes and a consistent technique. For improved accuracy, consider using an automated cell counter. After seeding, gently swirl the plate in a figure-eight motion to promote even distribution.[5]
-
-
Possible Cause 2: Edge Effects in the Microplate. The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and ADC efficacy.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[5]
-
Issue 2: No significant bystander killing is observed.
-
Possible Cause 1: Inefficient Payload Release. The ADC may not be releasing its payload effectively in the Ag+ cells.
-
Possible Cause 2: Bystander Cells are Resistant to the Payload. The Ag- cell line may be inherently resistant to the specific cytotoxic payload.
-
Solution: Test the sensitivity of the Ag- cells to the free payload in a separate experiment to confirm they are susceptible to its cytotoxic effects.[5]
-
-
Possible Cause 3: Insufficient Co-culture Time. The bystander effect is time-dependent, and the incubation period may be too short for the payload to be released, diffuse, and kill the bystander cells.
-
Solution: Conduct a time-course experiment, measuring bystander cell viability at multiple time points (e.g., 72, 96, and 120 hours) to identify the optimal incubation duration.[7]
-
-
Possible Cause 4: ADC Lacks Bystander Capability. The ADC's linker may be non-cleavable, or the payload may be membrane-impermeable.
-
Solution: Review the properties of your ADC. ADCs like T-DM1, with a non-cleavable linker that releases a charged payload metabolite, are known to have no bystander effect.[1][8] In contrast, ADCs with cleavable linkers and permeable payloads like MMAE or DXd are designed for bystander killing.[1][9][10]
-
Conditioned Medium Transfer Assays
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Variability in the Production of Bystander Factors. The concentration of the released payload in the conditioned medium can vary.
-
Solution: Standardize the conditions for generating the conditioned medium. This includes the initial seeding density of Ag+ cells, the ADC concentration and incubation time, and the volume of medium used.[5]
-
-
Possible Cause 2: Degradation of the Released Payload. The cytotoxic payload may be unstable and degrade in the medium over time.
-
Solution: Use the conditioned medium immediately after harvesting. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles, although fresh preparation is always recommended.[5]
-
Data Presentation
Table 1: Comparative Performance of Common ADC Payloads on Bystander Effect
| Feature | vc-MMAE | vc-MMAF | smcc-DM1 | Topoisomerase I Inhibitors (e.g., DXd, SN-38) |
| Linker Type | Cleavable (vc-based) | Cleavable (vc-based) | Non-cleavable | Cleavable |
| Payload Permeability | High | Low (charged) | Low (released as a charged amino acid conjugate) | High |
| Bystander Effect | Potent | Minimal to None | None | Potent |
| Supporting Evidence | The lipophilic nature of MMAE allows it to diffuse across cell membranes.[10] | MMAF is negatively charged, limiting its ability to cross cell membranes.[10] | The payload is released with a linker remnant and an amino acid, which is charged and cannot efficiently cross cell membranes.[1][10] | Payloads like DXd and SN-38 are highly membrane-permeable and have demonstrated significant bystander killing.[10] |
Table 2: Quantitative Analysis of T-vc-MMAE Bystander Effect in Co-culture
| HER2-positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE)* |
| MCF7 (unlabeled) | Low | 1% |
| MDA-MB-453 | Moderate | 3.6% |
| SKBR3 | High | 12% |
| N87 | High | 16% |
| BT474 | High | 41% |
*Data adapted from a study on the quantitative characterization of the in vitro bystander effect of ADCs. The Bystander Effect Coefficient represents the percentage decrease in the area under the viability curve of GFP-MCF7 (HER2-negative) cells due to the bystander effect.[3]
Experimental Protocols
Protocol 1: Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells in the presence of an ADC.
Materials:
-
Ag+ cell line (e.g., HER2-positive SKBR3)
-
Ag- cell line, engineered to express a fluorescent protein (e.g., HER2-negative MCF7-GFP) for identification.[7]
-
ADC of interest and relevant controls (e.g., non-binding isotype control ADC)
-
96-well, black-walled, clear-bottom plates
-
Standard cell culture reagents
-
High-content imager or flow cytometer
Methodology:
-
Cell Seeding:
-
Prepare single-cell suspensions of both Ag+ and Ag- cell lines.
-
Seed a mixture of Ag+ and Ag- cells into a 96-well plate. It is recommended to vary the ratio of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50, 25:75, 10:90, and 0:100) while maintaining a constant total cell number per well.[7]
-
Allow cells to adhere for 24 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies.
-
Treat the co-cultures with the ADC dilutions. The chosen concentrations should be based on prior monoculture experiments, ideally using a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.[6]
-
Include untreated and isotype control wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the payload's mechanism of action, typically 72-120 hours.[7]
-
-
Quantification of Bystander Killing:
-
Using a high-content imager or flow cytometer, specifically quantify the number of viable Ag- (fluorescently labeled) cells in each well.
-
-
Data Analysis:
-
For each ADC concentration, plot the viability of the Ag- cells as a function of the percentage of Ag+ cells in the co-culture. A potent bystander effect will be demonstrated by a decrease in Ag- cell viability as the percentage of Ag+ cells increases.[7]
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and can kill Ag- cells without direct cell-to-cell contact.
Materials:
-
Ag+ and Ag- cell lines
-
ADC of interest
-
Standard cell culture plates (e.g., 6-well or T-25 flasks)
-
Syringe filters (0.22 µm)
-
Standard cell culture reagents
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture flask or plate and allow them to adhere.
-
Treat the cells with the ADC at a concentration known to be cytotoxic to these cells.
-
Incubate for 48-72 hours.[7]
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris and then filter it through a 0.22 µm syringe filter. This is the "conditioned medium".[7]
-
-
Treat Target Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere for 24 hours.
-
Remove the existing medium and replace it with the prepared conditioned medium (serial dilutions can be used).
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 72-96 hours.[7]
-
Assess the viability of the Ag- cells using a standard method like a luminescent cell viability assay.
-
Visualizations
Caption: Mechanism of the ADC bystander effect.
Caption: Workflow for a co-culture bystander effect assay.
Caption: Workflow for a conditioned medium transfer assay.
Caption: Troubleshooting common issues in bystander effect assays.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Challenges in Scaling Up ADC Production with PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the scaling up of Antibody-Drug Conjugate (ADC) production, with a specific focus on those utilizing Poly(ethylene glycol) (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PEG linkers in ADCs?
PEG linkers are incorporated into ADCs to improve their physicochemical and pharmacokinetic properties.[1] Key advantages include:
-
Enhanced Solubility: Many cytotoxic payloads are hydrophobic, and PEG linkers increase the overall hydrophilicity of the ADC, reducing the risk of aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2][3]
-
Improved Pharmacokinetics: The PEG chain increases the hydrodynamic size of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[1][2] This extended circulation time can result in greater accumulation of the ADC at the tumor site.[1]
-
Reduced Immunogenicity: The flexible PEG chain can shield the cytotoxic payload and potentially immunogenic regions of the antibody from the immune system.[1]
-
Higher Drug Loading: Hydrophilic PEG linkers can enable higher DARs by solubilizing hydrophobic payloads, allowing more drug molecules to be attached to a single antibody without causing aggregation.[2]
Q2: How does the length of the PEG linker impact ADC performance?
The length of the PEG chain is a critical parameter that requires optimization for each specific ADC. Longer PEG chains generally increase hydrophilicity, which can be beneficial for solubility and reducing aggregation.[4] However, excessively long PEG chains may introduce steric hindrance, potentially interfering with antibody-antigen binding or the interaction of the payload with its intracellular target.[4][5] Finding the optimal PEG length is a balance between improving pharmacokinetics and maintaining potent biological activity.[6]
Q3: What are the main challenges encountered when scaling up the conjugation reaction for ADCs with PEG linkers?
Scaling up the conjugation process presents several challenges:
-
Maintaining Homogeneity: Ensuring consistent and uniform mixing of the antibody, linker-payload, and other reagents in larger volumes is crucial for achieving a consistent DAR and minimizing aggregation.
-
Solvent Compatibility: Many hydrophobic payloads require organic co-solvents for solubilization.[7] Scaling up requires careful management of solvent concentrations to avoid denaturing the antibody.[7]
-
Reaction Kinetics: Reaction times and temperatures that are optimal at a small scale may need to be adjusted for larger batches to ensure complete and consistent conjugation.
-
Process Control: Tight control over process parameters such as pH, temperature, and mixing speed is critical to ensure reproducibility and product quality at scale.[8]
Q4: What are the common purification challenges for ADCs with PEG linkers?
The purification of ADCs with PEG linkers can be complex due to the heterogeneity of the reaction mixture. Common challenges include:
-
Separation of Unconjugated Antibody and Free Payload: Efficiently removing unconjugated antibody and excess linker-payload is essential for the safety and efficacy of the final product.[9]
-
Resolving Different DAR Species: The conjugation reaction produces a mixture of ADCs with varying numbers of attached drugs (DAR species). Isolating a specific DAR species or achieving a narrow DAR distribution can be challenging.
-
Charge Shielding by PEG: The neutral and hydrophilic PEG chain can "shield" the charges on the antibody surface, which can complicate purification methods based on charge, such as ion-exchange chromatography.
-
Aggregation Removal: While PEG linkers reduce aggregation, some aggregates may still form and require removal during purification.
Troubleshooting Guides
Issue 1: Low ADC Yield
Symptoms:
-
Lower than expected concentration of purified ADC.
-
Significant loss of material during purification steps.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Aggregation and Precipitation | Optimize the conjugation buffer with excipients to improve solubility. Consider using a longer, more hydrophilic PEG linker to counteract payload hydrophobicity.[4] Immobilizing the antibody on a solid support during conjugation can also prevent aggregation. |
| Inefficient Conjugation | Re-evaluate the molar ratio of linker-payload to antibody. Optimize reaction parameters such as pH, temperature, and incubation time. Ensure the conjugation sites on the antibody are accessible and not sterically hindered by the PEG linker.[4] |
| Product Loss During Purification | Optimize the purification method to minimize non-specific binding and elution issues. For Tangential Flow Filtration (TFF), ensure appropriate membrane pore size and operating pressures. For chromatography, screen different resins and elution conditions. |
| Linker-Payload Instability | Assess the stability of the linker-payload under the conjugation and purification conditions. Premature cleavage of the payload can lead to lower yields of intact ADC.[4] |
Issue 2: High Levels of Aggregation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
High molecular weight species observed by Size Exclusion Chromatography (SEC).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrophobic Payload | Increase the length of the hydrophilic PEG linker to better shield the hydrophobic payload.[3] The more hydrophobic the payload, the longer the PEG chain required.[3] |
| Inappropriate Buffer Conditions | Screen different buffer compositions, pH, and ionic strengths to find conditions that minimize aggregation. Avoid pH conditions near the isoelectric point of the antibody. |
| High DAR | Attempts to achieve a very high DAR can lead to increased hydrophobicity and aggregation.[2] Consider targeting a lower, more optimal DAR. |
| Use of Organic Solvents | While necessary for payload solubility, organic solvents can denature the antibody.[7] Minimize the concentration of organic co-solvents and consider adding stabilizing excipients. |
Issue 3: Poor Separation During Purification
Symptoms:
-
Co-elution of unconjugated antibody, free payload, and different DAR species.
-
Broad peaks and poor resolution in chromatography.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Charge Shielding in IEX | The PEG linker can mask the surface charge of the ADC. Optimize the pH of the mobile phase to enhance charge differences between species. Use a shallow salt gradient for elution to improve resolution.[10] |
| Similar Hydrophobicity in HIC | Different DAR species may have very similar hydrophobicities. Optimize the salt concentration in the mobile phase and consider using a resin with a different hydrophobicity. |
| Inadequate Resolution in SEC | Ensure the column has the appropriate pore size to effectively separate the ADC from aggregates and smaller impurities. Optimize the flow rate and mobile phase composition.[11] |
| Suboptimal TFF Parameters | For removal of small molecule impurities, ensure a sufficient number of diavolumes are performed.[9] Optimize transmembrane pressure and cross-flow rate to prevent membrane fouling and improve clearance.[9] |
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on key ADC properties. It is important to note that the optimal PEG length is highly dependent on the specific antibody, payload, and tumor target.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~5 |
| PEG4k | ZHER2-PEG4K-MMAE | NCI-N87 | ~22.5 |
| PEG10k | ZHER2-PEG10K-MMAE | NCI-N87 | ~112.5 |
| Data adapted from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains can decrease in vitro cytotoxicity, they may improve in vivo efficacy due to enhanced pharmacokinetics.[6] |
Table 2: Impact of PEG Linker Length on Plasma Half-Life
| Linker | ADC Construct | Half-Life (hours) |
| No PEG | ZHER2-SMCC-MMAE | ~1.5 |
| PEG4k | ZHER2-PEG4K-MMAE | ~3.75 |
| PEG10k | ZHER2-PEG10K-MMAE | ~16.8 |
| Data adapted from a study on affibody-based drug conjugates, showing a significant increase in plasma half-life with longer PEG chains.[6] |
Experimental Protocols
Protocol 1: ADC Purification using Tangential Flow Filtration (TFF)
This protocol outlines a general procedure for buffer exchange and removal of small molecule impurities from a crude ADC conjugation mixture using TFF.
Materials:
-
TFF system with a reservoir, peristaltic pump, and pressure gauges.
-
Pellicon® Capsule with 30 kDa Ultracel® membrane (or similar).
-
Crude ADC solution.
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
System Setup and Conditioning:
-
Install the TFF capsule into the system.
-
Flush the system and membrane with diafiltration buffer to condition the membrane and remove any storage solution.
-
-
Concentration (Optional):
-
If the initial volume is large, concentrate the crude ADC solution to a more manageable volume by applying transmembrane pressure and recirculating the retentate.
-
-
Diafiltration:
-
Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume.
-
Perform 5-10 diavolumes to ensure sufficient removal of unconjugated linker-payload, organic solvents, and other small molecule impurities.[9] The exact number of diavolumes should be optimized for each process.
-
-
Final Concentration and Recovery:
-
After diafiltration, concentrate the ADC solution to the desired final concentration.
-
Recover the purified ADC from the system.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for assessing the level of aggregation in a purified ADC sample.
Materials:
-
HPLC or UPLC system with a UV detector.
-
SEC column with an appropriate molecular weight range for separating ADC monomers from aggregates (e.g., TSKgel G3000SWxl).
-
Mobile phase: e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol.[12]
-
Purified ADC sample.
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1-5 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.[12]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight aggregates, the ADC monomer, and any lower molecular weight fragments.
-
Integrate the peak areas to determine the percentage of aggregate and monomer in the sample.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. biopharminternational.com [biopharminternational.com]
- 9. adcreview.com [adcreview.com]
- 10. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Linker Design to Improve Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing antibody-drug conjugate (ADC) linker design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in an Antibody-Drug Conjugate (ADC)?
A linker is a critical component of an ADC that covalently connects the monoclonal antibody (mAb) to the cytotoxic payload.[1] Its primary role is to ensure the ADC remains stable in systemic circulation, preventing the premature release of the payload which could cause off-target toxicity.[2][3][4] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active payload.[][6] Therefore, the linker's design is a delicate balance between stability in the bloodstream and controlled release at the target site.[][7]
Q2: What are the main categories of ADC linkers?
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.[1][]
-
Cleavable Linkers: These are designed to be broken down by specific triggers within the tumor microenvironment or inside the cancer cell.[1][8] Common cleavage mechanisms include sensitivity to enzymes (e.g., cathepsins), acidic pH in lysosomes, or a reducing environment (e.g., high glutathione (B108866) levels).[2][9]
-
Non-Cleavable Linkers: These linkers remain intact and release the payload only after the entire ADC is internalized and the antibody component is degraded by proteases within the cell's lysosomes.[][10] This process results in the release of the payload still attached to the linker and a single amino acid residue.[10]
Q3: How does linker hydrophobicity affect ADC performance?
Highly hydrophobic payloads can cause the ADC to aggregate and be rapidly cleared from circulation, often by the liver, which reduces efficacy and can lead to hepatotoxicity.[11][12] Incorporating hydrophilic components into the linker, such as polyethylene (B3416737) glycol (PEG) chains, can counteract this effect.[1][11] This strategy improves the ADC's solubility, reduces aggregation, prolongs its plasma half-life, and ultimately enhances the therapeutic index.[4][11][13]
Q4: What is the "bystander effect" and which linker type promotes it?
The bystander effect occurs when a payload released from a target cancer cell diffuses out and kills neighboring cancer cells, including those that may not express the target antigen.[9] This effect is primarily associated with cleavable linkers.[9] The released payload must be cell-permeable to diffuse across cell membranes. Non-cleavable linkers generally do not produce a significant bystander effect because the released payload-linker-amino acid complex is charged and cannot easily cross cell membranes.[9][12]
Section 2: Troubleshooting Guides
Issue 1: High off-target toxicity and a narrow therapeutic window.
-
Q: My ADC is causing significant toxicity in pre-clinical models, limiting the tolerable dose. What aspects of the linker should I investigate?
-
A: High off-target toxicity is often due to the premature release of the cytotoxic payload into systemic circulation.[2][14] This points to insufficient linker stability.
-
Assess Linker Stability: The first step is to quantify the ADC's stability in plasma. An unstable linker will release the payload before reaching the tumor.[15][16] Consider using an in vitro plasma stability assay to measure the rate of free payload release over time.[16][17]
-
Re-evaluate Linker Type: If you are using a cleavable linker, it may be too sensitive to systemic conditions. For example, certain peptide linkers can be cleaved by circulating proteases, and hydrazone linkers can be hydrolyzed at physiological pH.[12][18] Consider switching to a more stable linker, such as a non-cleavable one, which has shown greater plasma stability in some studies.[10][19]
-
Optimize Linker Chemistry: For cleavable linkers, you can introduce steric hindrance near the cleavage site to modulate and slow down the cleavage rate, thereby improving stability.[7][20] For enzyme-cleavable linkers, fine-tuning the peptide sequence can reduce sensitivity to off-target enzymes while maintaining cleavage by lysosomal proteases.[21]
-
Check Conjugation Site: The site of conjugation on the antibody can shield the linker from the surrounding environment.[20] Selecting a more sterically hindered attachment site can enhance stability.[7][22]
-
-
// Nodes start [label="High Off-Target Toxicity Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the ADC stable in plasma?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; cause1 [label="Potential Cause:\nPremature payload release\ndue to linker instability.", fillcolor="#FFFFFF", fontcolor="#202124"]; solution1 [label="Solution:\n1. Switch to a non-cleavable linker.\n2. Optimize cleavable linker for higher stability\n(e.g., steric hindrance, sequence tuning).\n3. Change conjugation site for better shielding.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is the payload highly hydrophobic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; cause2 [label="Potential Cause:\nNon-specific uptake due to\nhigh hydrophobicity.", fillcolor="#FFFFFF", fontcolor="#202124"]; solution2 [label="Solution:\nIncorporate hydrophilic moieties\ninto the linker (e.g., PEG chains)\nto improve solubility and reduce\nnon-specific binding.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Re-evaluate ADC in vivo", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> cause1 [label="No"]; cause1 -> solution1; solution1 -> end_node; q1 -> q2 [label="Yes"]; q2 -> cause2 [label="Yes"]; cause2 -> solution2; solution2 -> end_node; q2 -> end_node [label="No"]; } .dot Caption: Troubleshooting logic for high ADC off-target toxicity.
Issue 2: ADC demonstrates poor solubility, aggregation, and rapid clearance.
-
Q: My ADC formulation is showing aggregation, and pharmacokinetic studies reveal it is cleared from circulation too quickly. How can the linker design address this?
-
A: These issues are hallmarks of high hydrophobicity, often contributed by the payload.[11] The linker is the ideal component to modify to improve the overall biophysical properties of the ADC.
-
Incorporate Hydrophilic Spacers: The most common strategy is to incorporate hydrophilic polymers like PEG into the linker structure.[1][11] PEG chains create a "hydration shell" that increases the ADC's solubility, prevents aggregation, and reduces the rate of renal clearance.[13]
-
Optimize PEG Length: The length of the PEG chain matters. Studies suggest that a PEG length of 8 units can strike an optimal balance between reducing hydrophobicity and maintaining efficacy.[11] However, the optimal length depends on the payload's hydrophobicity; more hydrophobic payloads may require longer PEG chains.[4]
-
Consider Polar Groups: Besides PEG, adding polar units like sulfonates or phosphates to the linker can also improve solubility and reduce non-specific uptake.[11]
-
-
Issue 3: Low ADC efficacy despite high in vitro potency of the free payload.
-
Q: The cytotoxic payload is highly potent on its own, but the corresponding ADC shows poor efficacy in animal models. What could be the linker-related problem?
-
A: This scenario suggests a problem with payload release at the target site. The linker may be too stable, preventing the payload from being efficiently liberated inside the tumor cell.[2][]
-
Analyze the Release Mechanism: For a cleavable linker, ensure the necessary trigger is present and active in the target cells. For example, an enzyme-cleavable linker requires sufficient expression of the target protease (e.g., Cathepsin B) in the lysosome.[][9]
-
Evaluate Payload Release Kinetics: An overly stable linker may not release the payload efficiently, or the release may be too slow.[20] You can use in vitro assays with lysosomal fractions or specific enzymes to quantify the rate of payload release.[23][24]
-
Switch to a Different Linker: If a non-cleavable linker is being used, the payload is released after antibody degradation. If this process is inefficient in the target cell line, switching to a cleavable linker (e.g., a Val-Cit linker cleaved by Cathepsin B) could improve efficacy.[]
-
Check for Bystander Effect Requirements: If the target antigen expression is heterogeneous, a non-cleavable linker might be inefficient as it lacks a bystander effect. A cleavable linker that releases a membrane-permeable payload could be more effective in this context.[9]
-
-
Section 3: Data Presentation
Table 1: Comparison of Cleavable and Non-Cleavable Linker Properties
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Responds to specific triggers (enzymes, pH, reducing agents) in the tumor cell/microenvironment.[1][9] | Requires complete lysosomal degradation of the antibody.[][10] |
| Plasma Stability | Can be variable; susceptible to premature cleavage if not properly designed.[][15] | Generally higher plasma stability.[10][19] |
| Bystander Effect | Capable of bystander killing if the released payload is cell-permeable.[9] | Limited to no bystander effect.[12] |
| Payload Form | Releases the payload in its native or near-native form.[19] | Releases the payload attached to the linker and an amino acid.[10] |
| Common Examples | Val-Cit (enzyme-sensitive), Hydrazone (pH-sensitive), Disulfide (redox-sensitive).[1][2] | Thioether (e.g., SMCC).[10] |
| Key Advantage | Bystander effect, rapid payload release.[][9] | High stability, potentially wider therapeutic window.[10] |
| Key Challenge | Balancing stability in circulation with efficient cleavage in the tumor.[] | Dependence on efficient lysosomal degradation.[10] |
Table 2: Representative Impact of Increasing PEG Linker Length on ADC Properties
| ADC Property | Impact of Increasing PEG Length | Rationale |
| Solubility | Increases | The hydrophilic PEG chain counteracts the hydrophobicity of the payload, preventing aggregation.[4][13] |
| Aggregation | Decreases | PEG chains provide a steric shield and hydration layer, reducing intermolecular hydrophobic interactions.[11][25] |
| Plasma Half-Life (PK) | Increases | The larger hydrodynamic volume slows renal clearance.[11][13] |
| In Vitro Potency (IC50) | May Decrease | A very long PEG chain can create steric hindrance, potentially slowing internalization or payload release.[25][26] |
| In Vivo Efficacy | Often Improves (to an optimal point) | Improved PK and tumor accumulation typically outweigh a slight decrease in in vitro potency.[11][26] |
| Therapeutic Index | Generally Improves | Reduced clearance and non-specific toxicity lead to a better safety and efficacy profile.[11] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro ADC Stability in Plasma
This protocol is used to assess the stability of the ADC and quantify the premature release of the free payload in plasma from different species.[16]
-
Materials:
-
ADC sample
-
Human, mouse, or rat plasma (with anticoagulant like heparin)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system for payload quantification or ELISA setup for intact ADC measurement.[2]
-
-
Procedure:
-
Spike the ADC into plasma to a final concentration of ~100 µg/mL.
-
Aliquot the mixture into separate tubes for each time point (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Incubate the samples at 37°C. The T=0 sample should be immediately processed or flash-frozen.
-
At each time point, stop the reaction by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.
-
For Free Payload Analysis (LC-MS/MS):
-
Thaw samples and precipitate proteins by adding 3-4 volumes of cold acetonitrile.[2]
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant containing the free payload.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[2]
-
-
For Intact ADC Analysis (ELISA):
-
Coat a 96-well plate with the target antigen.
-
Add serially diluted plasma samples to the wells.
-
Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Quantify the concentration of intact ADC based on a standard curve.[2]
-
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency (IC50) of the ADC against a target cancer cell line.[26]
-
Materials:
-
Target cancer cell line expressing the antigen of interest.
-
Complete cell culture media.
-
96-well cell culture plates.
-
ADC and free payload samples.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free payload in cell culture media. Include an untreated control.
-
Remove the old media from the cells and add the media containing the different concentrations of the ADC or payload.
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the media and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the drug concentration to determine the IC50 value.
-
Section 5: Visualizations
// Edges adc -> receptor [label="1. Binding"]; receptor -> endosome [label="2. Internalization"]; endosome -> lysosome [label="3. Trafficking"]; lysosome -> payload_c [label="4a. Cleavage\n(Cleavable Linker)", color="#EA4335"]; lysosome -> payload_nc [label="4b. Antibody Degradation\n(Non-Cleavable Linker)", color="#34A853"]; payload_c -> dna [label="5. Target Engagement"]; payload_nc -> dna; } .dot Caption: ADC internalization and payload release pathways.
// Nodes design [label="1. Linker Design\n(Cleavability, Hydrophilicity, Length)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="2. ADC Synthesis\n& Purification", fillcolor="#FBBC05", fontcolor="#202124"]; invitro [label="3. In Vitro Evaluation\n- Plasma Stability\n- Cytotoxicity Assay\n- Payload Release Assay", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; check1 [label="Acceptable In Vitro Profile?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; invivo [label="4. In Vivo Evaluation\n- Pharmacokinetics (PK)\n- Efficacy Studies\n- Toxicology Studies", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; check2 [label="Therapeutic Index Improved?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead [label="Lead Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges design -> synthesis; synthesis -> invitro; invitro -> check1; check1 -> invivo [label="Yes"]; check1 -> design [label="No (Iterate)"]; invivo -> check2; check2 -> lead [label="Yes"]; check2 -> design [label="No (Iterate)"]; } .dot Caption: Experimental workflow for iterative ADC linker optimization.
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. abzena.com [abzena.com]
- 4. purepeg.com [purepeg.com]
- 6. veranova.com [veranova.com]
- 7. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. purepeg.com [purepeg.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating GGFG Linker Cleavage by Cathepsins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Gly-Gly-Phe-Gly (GGFG) linker and other common cathepsin-cleavable linkers used in antibody-drug conjugates (ADCs). We present supporting experimental data, detailed protocols for cleavage validation, and visualizations of key biological and experimental processes to aid researchers in the development of effective and stable ADCs.
Introduction to Cathepsin-Cleavable Linkers in ADCs
Enzyme-cleavable linkers are a critical component of ADCs, designed to be stable in systemic circulation and efficiently cleaved to release their cytotoxic payload within the target tumor cells.[1] Lysosomal proteases, such as cathepsins, are often overexpressed in the tumor microenvironment, making them attractive targets for linker cleavage.[2] The GGFG tetrapeptide linker is a key example, utilized in the successful ADC, trastuzumab deruxtecan (B607063) (Enhertu®).[3][4] This guide focuses on the validation of GGFG cleavage by cathepsins and compares its performance with other widely used linkers like Val-Cit (VC) and Val-Ala (VA).
Comparative Analysis of Linker Cleavage by Cathepsins
The choice of linker sequence significantly influences its susceptibility to different cathepsins. The GGFG linker is reported to be particularly responsive to Cathepsin L, with minimal cleavage by Cathepsin B.[5] In contrast, the Val-Cit linker exhibits broader sensitivity to a variety of cathepsins, including B, K, and L.[6]
| Linker | Primary Cleaving Cathepsin(s) | Key Characteristics | Reference |
| GGFG | Cathepsin L | High stability in bloodstream; efficient payload release over time in the presence of Cathepsin L. | [5] |
| Val-Cit (VC) | Cathepsin B, K, L, S | Widely used and well-characterized; susceptible to a broader range of cathepsins which may lead to off-target toxicity. | [6][7] |
| Val-Ala (VA) | Cathepsin B, L (lower efficiency) | Similar stability and cleavage efficiency to Val-Cit but can offer improved hydrophobicity and reduced aggregation. | |
| GFLG | Cathepsin B | Structurally similar to GGFG but with different cleavage kinetics by Cathepsin B. | [8][9] |
| gPLG | Cathepsin B | Exhibited the fastest Cathepsin B cleavage within the first 30 minutes in a comparative study. | [9] |
Signaling Pathway and Experimental Workflows
To effectively validate linker cleavage, it is crucial to understand the cellular processes involved in ADC internalization and payload release, as well as the experimental workflows for assessing linker stability and cleavage.
The process begins with the ADC binding to a specific antigen on the tumor cell surface, followed by internalization into an endosome.[10] The ADC is then trafficked to the lysosome, where cathepsins cleave the linker, releasing the cytotoxic payload to induce cell death.[3]
A comprehensive validation involves assessing the linker's stability in plasma to ensure minimal premature payload release and its susceptibility to cleavage in a lysosomal environment to confirm efficient payload delivery at the target site.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of GGFG linker cleavage.
Protocol 1: Fluorometric Cathepsin L Cleavage Assay
This protocol is adapted for a high-throughput screening of linker cleavage using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin L
-
GGFG-linker conjugated to a fluorophore (e.g., AMC or AFC)
-
Assay Buffer: 100 mM Sodium Acetate, 100 mM Sodium Chloride, 10 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the GGFG-fluorophore substrate in the assay buffer to a final concentration of 100 µM.
-
Add 50 µL of the substrate solution to the wells of the 96-well microplate.
-
Activate the Cathepsin L according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of activated Cathepsin L (final concentration in the 0.5–2.0 nM range) to each well.
-
Incubate the plate at 37°C in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) with excitation at ~355 nm and emission at ~460 nm for an ACC-labeled substrate.[11]
-
Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot.
Protocol 2: HPLC-MS Analysis of ADC Cleavage
This method provides a more detailed and quantitative analysis of linker cleavage and payload release.
Materials:
-
ADC with GGFG linker
-
Recombinant Human Cathepsin L or B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Reaction Quenching Solution: e.g., acetonitrile (B52724) with 0.1% formic acid
-
HPLC-MS system
Procedure:
-
In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding activated Cathepsin L or B (e.g., 20 nM final concentration).[10]
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.[10]
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant using reverse-phase HPLC coupled with mass spectrometry (LC-MS) to separate and quantify the intact ADC, cleaved linker-payload fragments, and free payload.
Conclusion
The validation of GGFG linker cleavage by cathepsins is a critical step in the development of effective ADCs. The GGFG linker's preferential cleavage by Cathepsin L offers a distinct profile compared to broader-spectrum linkers like Val-Cit. By employing rigorous experimental protocols, including fluorometric and HPLC-MS-based assays, researchers can quantitatively assess linker stability and cleavage efficiency. This data-driven approach, guided by an understanding of the underlying biological pathways, will enable the rational design of next-generation ADCs with improved therapeutic windows.
References
- 1. youtube.com [youtube.com]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]
- 11. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GGFG and Val-Cit Linkers for Antibody-Drug Conjugate (ADC) Stability
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and safety profile. The ideal linker remains stable in systemic circulation, preventing premature release of the cytotoxic payload, and efficiently cleaves to release the drug upon internalization into target tumor cells. This guide provides an objective comparison of two widely used cathepsin-cleavable peptide linkers: the tetrapeptide Gly-Gly-Phe-Gly (GGFG) and the dipeptide Valine-Citrulline (Val-Cit).
Mechanism of Action and Cleavage
Both GGFG and Val-Cit linkers are designed to be cleaved by lysosomal proteases, primarily cathepsins, which are upregulated in the tumor microenvironment.[1][2] Upon binding to the target antigen on a cancer cell, the ADC is internalized via endocytosis and trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the peptide linker, releasing the cytotoxic payload to induce cell death.
The GGFG linker is effectively cleaved by cathepsins to release its payload.[1] Similarly, the Val-Cit linker is well-established as a substrate for cathepsin B.[1][3]
Comparative Stability in Plasma
A crucial attribute of an ADC linker is its stability in plasma. Premature cleavage of the linker in circulation can lead to off-target toxicity and a reduced therapeutic window.
Key Findings:
-
GGFG Linker: The GGFG linker has demonstrated high stability in plasma across multiple species. An ADC utilizing a GGFG linker, DS-8201a (Enhertu®), showed minimal drug release of only 1-2% after 21 days of incubation in human, rat, and mouse plasma.[1] This high stability minimizes the premature release of the cytotoxic payload, contributing to a better safety profile.
-
Val-Cit Linker: While generally stable in human plasma, the Val-Cit linker exhibits significant instability in rodent plasma.[4][5] This is primarily due to cleavage by the carboxylesterase Ces1c, which is present in mouse plasma but not in human plasma.[6] One study reported a greater than 95% loss of conjugated drug from a Val-Cit ADC after 14 days of incubation in mouse plasma.[4] Another study observed a 20% payload loss from a conventional Val-Cit-PABC-MMAE ADC after one week in rat plasma.[1] Furthermore, the Val-Cit linker has been shown to be susceptible to cleavage by human neutrophil elastase, which can contribute to off-target toxicities like neutropenia.[1]
Quantitative Data Summary
| Linker Type | ADC Example | Plasma Source | Incubation Time | Drug Release/Loss | Reference |
| GGFG | DS-8201a | Human, Rat, Mouse | 21 days | 1-2% | [1] |
| Val-Cit | MMAF-ADC | Mouse | 14 days | >95% | [4] |
| Val-Cit | MMAE-ADC | Rat | 7 days | 20% | [1] |
| Val-Cit | MMAF-ADC | Human | 28 days | No significant degradation | [4] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general method for assessing the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, and rat plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH buffer like 0.1% formic acid)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Methodology:
-
ADC Incubation:
-
Pre-warm plasma and ADC solutions to 37°C.
-
Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
-
ADC Immunocapture:
-
Thaw the plasma samples on ice.
-
Add immunoaffinity capture beads to each plasma aliquot.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.
-
Place the tubes on a magnetic rack to separate the beads from the plasma.
-
Carefully remove and discard the supernatant.
-
Wash the beads with cold wash buffer to remove non-specifically bound proteins. Repeat this step 2-3 times.
-
-
ADC Elution and Reduction (for subunit analysis):
-
Add elution buffer to the beads to release the captured ADC.
-
Neutralize the eluate with a suitable buffer if necessary.
-
To analyze the light and heavy chains separately, add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
Inject the eluted (and optionally reduced) sample into the LC-MS system.
-
Use a suitable reversed-phase column for separation.
-
Acquire mass spectra in the appropriate mass range to detect the intact ADC or its subunits (light and heavy chains).
-
Deconvolute the raw mass spectra to determine the mass of each species and the distribution of drug-loaded species.
-
-
Data Analysis:
-
Calculate the average DAR at each time point by averaging the DAR values of the individual species, weighted by their relative abundance.
-
Plot the average DAR as a function of time to determine the stability of the ADC.
-
Visualizations
Caption: GGFG linker cleavage pathway in a target cancer cell.
Caption: Val-Cit linker cleavage pathway and potential for premature release.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
GGFG vs. Other Peptide Linkers: A Comparative Guide to Plasma Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its efficacy and safety profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and drug release within the target tumor microenvironment. This guide provides a comparative analysis of the plasma stability of the Gly-Gly-Phe-Gly (GGFG) peptide linker against other commonly used peptide linkers, namely valine-citrulline (VCit or VC) and valine-alanine (VA), supported by experimental data and detailed protocols.
Comparative Plasma Stability of Peptide Linkers
The stability of an ADC in plasma is a crucial parameter assessed during preclinical development. It is often evaluated by incubating the ADC in plasma from various species (e.g., human, mouse) and measuring the amount of intact ADC or the release of free payload over time. While direct head-to-head comparative studies profiling the stability of GGFG, VC, and VA linkers under identical conditions are not extensively available in published literature, a consensus on their relative stability has emerged from various independent studies.
Generally, all three linkers are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are more active within tumor cells than in the bloodstream.[1] However, their susceptibility to other proteases present in plasma can differ, leading to variations in their stability.
Key Observations:
-
GGFG linkers are recognized for their high stability in the bloodstream.[2] This stability is a key attribute of successful ADCs like trastuzumab deruxtecan (B607063) (Enhertu), which utilizes a GGFG linker.[3] One study on DS8201a (trastuzumab deruxtecan) reported minimal drug release of only 1-2% over a 21-day incubation period in mouse, rat, or human plasma.
-
Valine-Citrulline (VCit) linkers are the most widely used protease-cleavable linkers in ADCs and are generally considered to have good stability in human plasma.[4][5] However, they have shown susceptibility to premature cleavage by enzymes like human neutrophil elastase and are notably less stable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[6][7] This species-specific instability can pose challenges for preclinical evaluation in murine models.[6][7] For instance, one study observed that while a VCit-based ADC was stable in human plasma for 28 days, it lost over 95% of its conjugated drug after 14 days in mouse plasma.[6]
-
Valine-Alanine (VA) linkers have been developed as an alternative to VCit linkers. They are also cleaved by lysosomal proteases and have been incorporated into next-generation ADCs.[8] Some studies suggest that VA linkers may exhibit improved stability in mouse plasma compared to VCit linkers.[4]
The following table summarizes the available quantitative data on the plasma stability of these linkers. It is important to note that these values are compiled from different studies, which may have used different antibody-payload conjugates and experimental conditions. Therefore, direct comparison of the numerical values should be done with caution.
| Linker | Species | Incubation Time | Stability Metric | Result | Reference |
| GGFG | Human, Rat, Mouse | 21 days | Drug Release | 1-2% | |
| GGFG | Mouse Serum | 14 days | Payload Release | ~6.6% | |
| GGFG | Human Serum | 14 days | Payload Release | ~2.8% | |
| Val-Cit (VC) | Human Plasma | 28 days | Intact ADC | No significant degradation | [6] |
| Val-Cit (VC) | Mouse Plasma | 14 days | Intact ADC | >95% drug loss | [6] |
| Val-Ala (VA) | Human Plasma | - | - | Generally considered stable | [4] |
| Val-Ala (VA) | Mouse Plasma | - | - | Improved stability vs. VC | [4] |
Experimental Protocol: In Vitro Plasma Stability Assay using LC-MS/MS
This protocol outlines a general procedure for assessing the in vitro stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Antibody-Drug Conjugate (ADC) of interest
-
Pooled human plasma (and other species as required, e.g., mouse, rat) with anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG magnetic beads)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or a denaturing buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system)
-
Analytical column suitable for protein analysis (e.g., C4 or C8 reverse-phase column)
2. Experimental Procedure:
-
Incubation:
-
Dilute the ADC stock solution to a final concentration of 1 mg/mL in the desired plasma (e.g., human plasma).
-
As a control, prepare a similar concentration of the ADC in PBS.
-
Incubate the samples at 37°C in a controlled environment.
-
Collect aliquots at specified time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Preparation (Immunoaffinity Capture):
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of immunoaffinity capture beads to each plasma aliquot.
-
Incubate the mixture with gentle mixing for 1-2 hours at room temperature or overnight at 4°C to allow the ADC to bind to the beads.
-
Place the tubes on a magnetic rack to separate the beads from the plasma.
-
Carefully remove and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.
-
-
Elution and Reduction:
-
Add elution buffer to the beads to release the bound ADC.
-
Incubate for a short period (e.g., 5-10 minutes) and then separate the beads using the magnetic rack.
-
Transfer the eluate containing the ADC to a new tube.
-
Neutralize the eluate with the neutralization buffer.
-
To analyze the light and heavy chains separately, add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 30 minutes.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Acquire mass spectra in a positive ion mode over a mass range that includes the expected masses of the light and heavy chains with and without the drug-linker conjugate.
-
Deconvolute the raw mass spectra to obtain the masses of the different species.
-
3. Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the relative abundance of each species.
-
Determine the average DAR at each time point using the following formula: DAR = (Σ [Intensity of conjugated chain] * [Number of drugs on chain]) / (Σ [Intensity of all chains])
-
Plot the average DAR as a function of time to assess the stability of the ADC. A decrease in DAR over time indicates linker cleavage and payload loss.
Visualizations
The following diagrams illustrate the experimental workflow for a plasma stability assay and the proposed cleavage mechanism of a GGFG linker within a tumor cell.
Caption: Experimental workflow for an in vitro plasma stability assay of an Antibody-Drug Conjugate (ADC).
Caption: Signaling pathway for the intracellular cleavage of a GGFG-linked ADC by Cathepsin B.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADC Linkers: In Vivo Efficacy and Performance
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an antibody-drug conjugate (ADC) is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology dictates the ADC's stability in circulation, its mechanism of payload release, and ultimately, its efficacy and safety profile. This guide provides an objective in vivo efficacy comparison of different ADC linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][2]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1][2] Common cleavage mechanisms include sensitivity to proteases (e.g., cathepsins), acidic pH, or a reducing environment (e.g., high glutathione (B108866) levels).[1] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[3]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody backbone to release the payload, which remains attached to the linker and a single amino acid.[4] This results in a charged payload metabolite that is generally less membrane-permeable, limiting the bystander effect.[4] However, non-cleavable linkers often exhibit greater stability in circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[4]
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, offering a head-to-head comparison of different linker technologies.
Table 1: In Vivo Efficacy of ADCs with Different Linkers
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| Trastuzumab-Val-Cit-MMAE | Cleavable (Val-Cit) | MMAE | NCI-N87 Gastric Cancer Xenograft | 3 mg/kg, single dose | High | [5] |
| Trastuzumab-cBu-Cit-MMAE | Cleavable (cBu-Cit) | MMAE | NCI-N87 Gastric Cancer Xenograft | 3 mg/kg, single dose | Greater than Val-Cit | [5] |
| Anti-CD22-Disulfide-DM1 | Cleavable (Disulfide) | DM1 | Human Lymphoma Xenograft | 3 mg/kg, single dose | Tumor Regression | [5] |
| Trastuzumab-SMCC-DM1 | Non-Cleavable (SMCC) | DM1 | KPL-4 Breast Cancer Xenograft | 15 mg/kg, single dose | Moderate | [5] |
| Trastuzumab-CX-DM1 | Cleavable (Triglycyl Peptide) | DM1 | EGFR & EpCAM Xenograft Models | 3 mg/kg, single dose | Higher than SMCC-DM1 at 15 mg/kg | [5] |
Table 2: Pharmacokinetic Properties of ADCs with Different Linkers
| ADC Construct | Linker Type | Animal Model | Half-life (t½) | Reference |
| Trastuzumab-CX-DM1 | Cleavable (Triglycyl Peptide) | Mouse | 9.9 days | [2] |
| Trastuzumab-SMCC-DM1 | Non-Cleavable (SMCC) | Mouse | 10.4 days | [2] |
| Anti-HER2-EVCit-MMAF | Cleavable (Glu-Val-Cit) | Mouse | No significant cleavage after 14 days in plasma | [2] |
| Anti-HER2-VCit-MMAF | Cleavable (Val-Cit) | Mouse | >95% payload loss after 14 days in plasma | [2] |
| ITC6103RO | Cleavable (OHPAS) | Mouse | Stable in vivo | [6] |
| ITC6104RO | Cleavable (VC-PABC) | Mouse | Unstable in vivo | [6] |
| Polatuzumab vedotin | Cleavable (Val-Cit) | Human | 12 days | [7] |
| Enfortumab vedotin | Cleavable (Val-Cit) | Human | 3.4 days | [7] |
| Inotuzumab ozogamicin | Cleavable (Hydrazone) | Human | 12.3 days | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance in vivo.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical procedure for assessing the anti-tumor efficacy of ADCs.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., NCI-N87, SKOV3) are cultured in appropriate media under standard conditions (37°C, 5% CO2).[8]
-
Prior to injection, cells are harvested, washed with PBS, and resuspended in a suitable medium, often mixed with Matrigel to promote tumor growth.[8]
-
Cell viability is confirmed using methods like trypan blue exclusion.[8]
2. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.[8]
-
Animals are allowed to acclimatize for at least one week before the study begins.[8]
3. Tumor Implantation:
-
A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[9]
4. ADC Administration:
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[10]
-
ADCs, vehicle control, or unconjugated antibody are administered, typically via intravenous injection.[11] Dosing can be a single administration or multiple doses over a period.[11]
5. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice or three times a week) using calipers. Tumor volume is calculated using the formula: (width)² x length / 2.[8][10]
-
Animal body weight and general health are monitored throughout the study.[12]
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).[1] Overall survival may also be assessed.[4]
-
At the end of the study, tumors may be excised and weighed for further analysis.[11]
Pharmacokinetic Study
This protocol describes the assessment of ADC stability and clearance in vivo.
1. Animal Model and ADC Administration:
-
Mice or rats are typically used for pharmacokinetic studies.[2]
-
A single intravenous dose of the ADC is administered.[2]
2. Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0, 1, 6, 24, 48, 72, 168 hours).[2]
-
Plasma is isolated from the blood samples by centrifugation.[2]
3. Bioanalytical Methods:
-
ELISA-Based Quantification of Intact ADC: This method measures the concentration of the ADC that remains fully conjugated with the payload over time.[2]
-
LC-MS/MS-Based Quantification of Free Payload: This technique quantifies the amount of cytotoxic drug that has been prematurely released into circulation.[2]
4. Data Analysis:
-
The concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).[6]
Visualizing ADC Mechanisms and Workflows
The following diagrams illustrate the key processes involved in ADC function and evaluation.
Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.
Caption: A flowchart illustrating a standard experimental workflow for an in vivo ADC efficacy study.
Conclusion
The selection of an appropriate linker is a critical decision in the design of an effective and safe ADC. Cleavable linkers, such as the widely used Val-Cit dipeptide, offer the advantage of a bystander effect, which can be crucial for treating heterogeneous tumors. However, they may be prone to premature payload release, potentially leading to off-target toxicity. Non-cleavable linkers, like SMCC, generally provide superior plasma stability and a wider therapeutic window but lack a significant bystander effect.
Recent advancements have led to the development of novel linker technologies, such as hydrophilic linkers and those with enhanced stability in mouse models, aiming to overcome the limitations of earlier designs. The choice of linker should be carefully considered in the context of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload. The in vivo data and experimental protocols presented in this guide provide a framework for the rational selection and evaluation of ADC linkers to optimize therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
Mass Spectrometry for ADC Characterization: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) analysis, mass spectrometry (MS) has emerged as an indispensable tool. Its ability to dissect the intricate structures of these biotherapeutics provides crucial insights into their efficacy and safety. This guide offers an objective comparison of key MS-based techniques for ADC characterization, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR), conjugation sites, and the inherent diversity of the monoclonal antibody (mAb) itself, presents significant analytical challenges. Mass spectrometry, with its high resolution and mass accuracy, offers a suite of techniques to address this complexity. This guide will delve into four principal MS-based workflows: Native MS, Denatured LC-MS (middle-up and top-down), Peptide Mapping, and Ion Mobility Spectrometry.
At a Glance: Comparison of Key Mass Spectrometry Techniques for ADC Characterization
The selection of an appropriate MS technique is contingent on the specific quality attributes to be assessed and the developmental stage of the ADC. The following table summarizes the key performance characteristics of the discussed methods.
| Technique | Primary Application | Key Information Provided | Sample Preparation Complexity | Analysis Time (Typical) | Mass Resolution | Sensitivity |
| Native MS | Intact mass analysis, DAR distribution of non-covalent ADCs | Average DAR, drug load distribution, confirmation of non-covalent complexes | Low to Moderate (Buffer exchange) | 10-30 min | High | Moderate |
| Denatured LC-MS | Intact mass of covalent ADCs, subunit analysis | Average DAR, light & heavy chain drug load, glycoprofiling | Moderate (Reduction, deglycosylation) | 30-60 min | High to Very High | High |
| Peptide Mapping | Conjugation site analysis, PTM identification | Specific conjugation sites, site occupancy, sequence confirmation, PTMs | High (Reduction, alkylation, digestion) | 90-120 min | Very High | Very High |
| Ion Mobility MS | Conformational analysis, separation of isomers | Structural information (CCS), separation of co-eluting species, DAR | Moderate to High | 30-90 min | High (with MS) | Moderate to High |
Native Mass Spectrometry: A Gentle Look at Intact ADCs
Native MS analysis maintains the non-covalent interactions within the ADC, making it particularly well-suited for the characterization of cysteine-linked conjugates where the light and heavy chains may not be covalently bound after reduction for conjugation.[1] This technique provides a snapshot of the intact ADC population, allowing for the direct determination of the drug load distribution and the average DAR.[2][3]
Experimental Protocol: Native SEC-MS of a Cysteine-Linked ADC
This protocol outlines a typical workflow for the analysis of a cysteine-linked ADC using size-exclusion chromatography (SEC) coupled to a Q-TOF mass spectrometer.[4][5]
1. Sample Preparation:
-
If necessary, deglycosylate the ADC sample to reduce spectral complexity. To 100 µg of ADC, add PNGase F and incubate at 37°C for at least 2 hours.[4]
-
Perform buffer exchange into a volatile aqueous buffer, such as 100-200 mM ammonium (B1175870) acetate (B1210297) (pH 7.0), using a desalting column or spin filter.[6][7] The final protein concentration should be in the range of 1-25 µM.[7]
2. LC-MS Analysis:
-
LC System: Agilent 1290 Infinity II 2D-LC system or equivalent.[8]
-
Column: Size-Exclusion Chromatography (SEC) column suitable for native protein separation (e.g., Waters ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm).[5]
-
Mobile Phase: Isocratic elution with 50-200 mM ammonium acetate.[4][5]
-
Flow Rate: 0.1 - 0.2 mL/min.[4]
-
Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.[8]
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Source Parameters:
-
Mass Range: m/z 800-8000[4]
3. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species.
-
Calculate the average DAR and drug load distribution from the relative intensities of the deconvoluted peaks.[2]
Workflow Diagram: Native SEC-MS for ADC Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Head-to-Head Comparison
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, fundamentally influencing the mechanism of payload release, stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two principal linker classes, supported by a compilation of experimental data, detailed methodologies for key validation assays, and visual representations of their mechanisms of action.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Susceptible to specific triggers (enzymes, pH, glutathione) in the tumor microenvironment or within the cell.[1] | Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1] |
| Released Payload | Typically the unmodified, potent cytotoxic drug. | Cytotoxic drug attached to the linker and an amino acid residue from the antibody.[1] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[1] | Generally higher, leading to a more stable ADC in circulation.[1][2] |
| "Bystander Effect" | High potential, as the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[1] | Low to negligible, as the released payload-linker-amino acid complex is typically charged and less membrane-permeable.[1] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[3] | Lower potential due to higher stability and a limited bystander effect.[4] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[1] | May be less effective against antigen-negative cells within the tumor.[1] |
Mechanisms of Action: A Visual Guide
The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic cargo.
Quantitative Data Presentation
Direct head-to-head preclinical comparisons of cleavable and non-cleavable linkers using the same antibody and payload are limited in the literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| ADC Construct (Antibody-Linker-Payload) | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | SK-BR-3 | HER2 | ~10 | [1] |
| Trastuzumab-mc-MMAF | Non-Cleavable (Thioether) | SK-BR-3 | HER2 | ~15 | [1] |
| Anti-CD22-SPP-DM1 | Cleavable (Disulfide) | BJAB | CD22 | ~0.1 | [5] |
| Anti-CD22-MCC-DM1 | Non-Cleavable (Thioether) | BJAB | CD22 | ~0.3 | [5] |
In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker Type | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Anti-CD79b-vc-MMAE | Cleavable | Jeko-1 (Lymphoma) | Single Dose | High | [6] |
| Anti-CD79b-mc-MMAF | Non-Cleavable | Granta 519 (Lymphoma) | Single Dose | Moderate | [1] |
| Trastuzumab-vc-MMAE | Cleavable | NCI-N87 (Gastric) | Single Dose | High | [7] |
| Kadcyla® (Trastuzumab-MCC-DM1) | Non-Cleavable | NCI-N87 (Gastric) | Single Dose | Moderate | [7] |
Plasma Stability
| ADC Construct | Linker Type | Species | Time Point | Intact ADC (%) | Reference |
| Trastuzumab-vc-PABC-MMAE | Cleavable | Mouse | 7 days | ~60% | [8] |
| Trastuzumab-OHPAS-linker-payload | Cleavable | Mouse | 7 days | >95% | [8] |
| Anti-CD22-SPP-DM1 | Cleavable | Rat | 7 days | ~20% | [5] |
| Anti-CD22-MCC-DM1 | Non-Cleavable | Rat | 7 days | >80% | [5] |
Clinical Toxicity (Meta-Analysis Data)
A meta-analysis of clinical trial data provides insights into the toxicity profiles of ADCs with different linker types.
| Adverse Event (Grade ≥3) | Cleavable Linkers (N=1,082) | Non-Cleavable Linkers (N=1,335) | Weighted Risk Difference (95% CI) | Reference |
| Any Adverse Event | 47% | 34% | -12.9% (-17.1% to -8.8%) | [4] |
| Neutropenia | 28% | 19% | -9.1% (-12% to -6.2%) | [4] |
| Anemia | 10% | 8% | -1.7% (-3.3% to -0.1%) | [4] |
These data suggest that ADCs with cleavable linkers are associated with a significantly higher rate of grade ≥3 adverse events compared to those with non-cleavable linkers.[4]
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs (cleavable and non-cleavable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in cell culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for tumor implantation
-
ADC constructs
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.[9]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC) with similar average tumor volumes.[9]
-
ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.[10]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect. A Kaplan-Meier survival analysis can also be performed.[9]
Plasma Stability Assay (ELISA-based)
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
Plasma from relevant species (e.g., mouse, rat, human)
-
ADC constructs
-
ELISA plates
-
Coating antibody (anti-human IgG)
-
Detection antibody (anti-payload antibody conjugated to an enzyme, e.g., HRP)
-
Substrate for the enzyme
-
Wash and blocking buffers
-
Microplate reader
Procedure:
-
Incubation: Incubate the ADC constructs in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[11]
-
Coating: Coat ELISA plates with an anti-human IgG antibody.
-
Blocking: Block the plates to prevent non-specific binding.
-
Sample Addition: Add the plasma samples containing the incubated ADCs to the wells. The antibody portion of the ADC will be captured.
-
Detection: Add the enzyme-conjugated anti-payload antibody. This will only bind to ADCs that still have the payload attached.
-
Substrate Addition: Add the substrate to generate a colorimetric signal.
-
Measurement: Read the absorbance using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the amount of intact ADC. Plot the percentage of intact ADC over time to determine the stability profile.[11]
Conclusion
The selection of a linker is a critical decision in the design of an ADC, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for treating heterogeneous tumors, but they may have lower plasma stability and a higher risk of off-target toxicity.[1][3] Non-cleavable linkers, in contrast, provide enhanced plasma stability and a better safety profile but lack the bystander effect.[1][4] The choice of linker should be carefully considered based on the target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to inform the rational design of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Proteolytic Cleavage of the GGFG Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is a critical component in the design of advanced therapeutic agents, particularly as a cleavable linker in antibody-drug conjugates (ADCs). Its selective cleavage by specific proteases, primarily within the tumor microenvironment or inside cancer cells, is paramount for the controlled release of cytotoxic payloads. This guide provides a comparative analysis of the cleavage kinetics of the GGFG sequence by different proteases, supported by experimental data and detailed methodologies.
Executive Summary
The GGFG peptide linker is renowned for its susceptibility to cleavage by lysosomal cysteine proteases, most notably cathepsins. Experimental evidence strongly indicates that Cathepsin L is significantly more efficient at hydrolyzing the GGFG sequence compared to Cathepsin B , which exhibits minimal activity. This differential cleavage has significant implications for the design of ADCs, ensuring payload release in the targeted cancerous tissues where specific cathepsins are often overexpressed. While a comprehensive quantitative comparison of kinetic parameters across a wide range of proteases is not extensively documented in publicly available literature, the qualitative evidence consistently points to the pivotal role of Cathepsin L. Other proteases, such as Cathepsin H, have also been identified as capable of cleaving GGFG, though their relative efficiencies are less characterized.
Comparative Cleavage Kinetics
Due to the limited availability of standardized kinetic data (kcat, Km) for GGFG cleavage across multiple proteases in a single study, the following table summarizes the known proteolytic activity, highlighting the superior efficacy of Cathepsin L.
| Protease | Peptide Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Relative Cleavage Efficiency |
| Cathepsin L | GGFG | N/A | N/A | N/A | High |
| Cathepsin B | GGFG | N/A | N/A | N/A | Minimal [1] |
| Cathepsin H | GGFG | N/A | N/A | N/A | Reported to cleave |
| Neutrophil Elastase | GGFG | N/A | N/A | N/A | Not reported |
| Matrix Metalloproteinases (MMPs) | GGFG | N/A | N/A | N/A | Not reported |
N/A: Data not available in the reviewed literature.
The GGFG linker is particularly responsive to Cathepsin L, which can lead to the nearly complete release of a conjugated payload within 72 hours.[1] In contrast, Cathepsin B shows very little activity against this sequence.[1] Studies on the successful ADC, Trastuzumab deruxtecan (B607063) (DS-8201a), which utilizes a GGFG linker, have confirmed that lysosomal cathepsins, including B, H, and L, are capable of cleaving the glycinyl-payload amide bond to release the active drug.[2]
Experimental Protocols
The determination of protease cleavage kinetics for peptide linkers like GGFG is crucial for the preclinical development of ADCs. A common and robust method involves incubating the peptide substrate with the purified protease and quantifying the cleavage product over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol: In Vitro Protease Cleavage Assay of a GGFG-containing Substrate
1. Objective: To determine the kinetic parameters (kcat and Km) of GGFG sequence cleavage by a specific protease (e.g., recombinant human Cathepsin L).
2. Materials:
-
Substrate: A synthetic GGFG-containing peptide, often conjugated to a fluorophore or a small molecule for ease of detection.
-
Enzyme: Purified recombinant human protease (e.g., Cathepsin L, Cathepsin B).
-
Assay Buffer: Specific to the protease. For Cathepsin L, a typical buffer is 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM dithiothreitol (B142953) (DTT).
-
Quenching Solution: To stop the enzymatic reaction, typically a solution containing a strong acid (e.g., 10% trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Instrumentation: HPLC or LC-MS/MS system for separation and quantification of the cleaved and uncleaved substrate.
3. Procedure:
-
Enzyme Activation: Activate the protease according to the manufacturer's instructions. For cathepsins, this often involves pre-incubation in an activation buffer containing a reducing agent like DTT.
-
Reaction Setup:
-
Prepare a series of substrate dilutions in the assay buffer to determine Km.
-
Equilibrate the substrate solutions and the enzyme solution to the optimal reaction temperature (typically 37°C).
-
Initiate the reaction by adding a fixed concentration of the activated enzyme to each substrate dilution. The final enzyme concentration should be in the nanomolar range and significantly lower than the lowest substrate concentration.
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to the quenching solution.
-
-
Quantification:
-
Analyze the quenched samples by reverse-phase HPLC or LC-MS/MS to separate the uncleaved substrate from the cleavage product.
-
Generate a standard curve for the cleavage product to quantify its concentration in each sample.
-
-
Data Analysis:
-
Plot the concentration of the product formed against time for each substrate concentration to determine the initial reaction velocity (V₀).
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate the catalytic constant (kcat) from the Vmax using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The catalytic efficiency is then determined as the kcat/Km ratio.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the cleavage kinetics of a GGFG-containing substrate.
Caption: Workflow for determining protease cleavage kinetics.
Signaling and Cleavage Mechanism
The cleavage of the GGFG linker in an ADC context typically occurs after the ADC has been internalized by a cancer cell through receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment of the lysosome and the high concentration of active proteases like Cathepsin L facilitate the cleavage of the peptide linker, releasing the cytotoxic payload inside the cell.
Caption: ADC internalization and payload release.
Conclusion
The GGFG tetrapeptide is a highly effective cleavable linker for targeted drug delivery, demonstrating significant sensitivity to Cathepsin L-mediated hydrolysis. This specificity is a key advantage in the design of ADCs, as it allows for controlled drug release within the lysosomal compartment of tumor cells, thereby enhancing the therapeutic index. While detailed quantitative kinetic data for a broad range of proteases remain to be fully elucidated in comparative studies, the established methodologies provide a clear path for the rigorous evaluation of GGFG and other novel peptide linkers in the drug development pipeline. Future research focusing on the direct comparison of kinetic parameters will further refine our understanding and enable the design of even more selective and potent targeted therapies.
References
A Comparative Analysis of Antibody-Drug Conjugate Homogeneity: The Influence of Linker Technology
For researchers, scientists, and drug development professionals, achieving a homogeneous Antibody-Drug Conjugate (ADC) is a critical quality attribute that directly impacts therapeutic efficacy, pharmacokinetics, and safety. The choice of linker technology is paramount in determining the drug-to-antibody ratio (DAR), conjugation site, and overall stability of the ADC. This guide provides an objective comparison of ADC homogeneity with different linkers, supported by experimental data and detailed methodologies.
The heterogeneity of ADCs, often resulting from traditional conjugation methods, can lead to a mixture of species with varying numbers of payloads per antibody.[1] This variability can affect the stability, efficacy, and safety of the ADC.[1] Consequently, site-specific conjugation technologies have been developed to produce more homogeneous ADCs.[1]
Impact of Linker Type on ADC Homogeneity and Performance
The linker connecting the cytotoxic payload to the monoclonal antibody is a critical component influencing the ADC's properties.[2] The choice between cleavable and non-cleavable linkers, as well as the specific conjugation chemistry, has profound implications for the ADC's stability and mechanism of action.[3]
Non-cleavable linkers, such as those based on maleimide (B117702) chemistry, generally exhibit higher plasma stability as they are resistant to enzymatic cleavage in circulation.[3] The payload is released only after the complete lysosomal degradation of the antibody.[3] This can lead to a better therapeutic index due to lower off-target toxicity.[3]
Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the target cell, such as the presence of certain enzymes like Cathepsin B.[3] This can result in a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[3] However, this can also increase the risk of off-target toxicity if the linker is prematurely cleaved in circulation.[3]
Site-specific conjugation methods, such as those utilizing engineered cysteine residues (THIOMAB technology) or enzymatic conjugation, offer a significant advantage in producing homogeneous ADCs with a defined DAR.[1][4] Interchain cysteine cross-linking using bifunctional linkers like dibromomaleimide (DBM) has also been shown to yield highly homogeneous ADCs with predominantly four drugs per antibody.[5]
Quantitative Comparison of ADC Performance with Different Linkers
The following table summarizes representative performance data for ADCs constructed with different linker technologies. The data is compiled from various studies and is intended for illustrative purposes.
| Parameter | ADC with Non-Cleavable Linker (e.g., SMCC-based) | ADC with Cleavable Linker (e.g., Val-Cit-based) | ADC with Site-Specific Linker (e.g., THIOMAB) | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | 3.5 - 4.0 | Controlled (e.g., 2.0 or 4.0) | [1][3] |
| In Vitro Cytotoxicity (IC50 on SK-BR-3 cells) | 10 - 50 ng/mL | 1 - 10 ng/mL | Variable, dependent on payload and target | [3] |
| Plasma Stability (% Intact ADC after 7 days) | > 95% | ~85-90% | High, dependent on linker chemistry | [1][3] |
| Homogeneity | Heterogeneous mixture | Heterogeneous mixture | Highly homogeneous | [1][5] |
Key Experimental Methodologies for Assessing ADC Homogeneity
Accurate characterization of ADC homogeneity is crucial for development and quality control. Several analytical techniques are employed to determine critical quality attributes such as DAR, aggregation, and fragmentation.[6]
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the drug-to-antibody ratio (DAR) and drug load distribution of ADCs.[7] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8] A key advantage of HIC is that it is a non-denaturing technique, allowing for the analysis of the ADC in its native form.[9][10]
Generic HIC Protocol:
-
System Preparation: Use an HPLC or UHPLC system with a UV detector and a suitable HIC column (e.g., TSKgel Butyl-NPR).[11]
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.[11]
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.[11]
-
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[11]
-
Chromatographic Run:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Elute with a gradient of increasing Mobile Phase B to decrease the salt concentration and elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: The different peaks in the chromatogram correspond to ADC species with different DAR values. The average DAR can be calculated based on the peak areas.[]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the precise molecular weight of the intact ADC and its subunits, allowing for accurate DAR calculation.[13][14] Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used.[15] Native mass spectrometry, performed under non-denaturing conditions, is particularly useful for cysteine-conjugated ADCs to maintain the intact structure.[][16]
Streamlined Intact Mass Analysis Workflow:
-
Sample Preparation: The ADC sample may be analyzed in its native (glycosylated) form or after deglycosylation.[13]
-
Liquid Chromatography (LC) Separation: Separate the ADC species using a suitable column, such as a reversed-phase C4 column.[13]
-
Mass Spectrometry Analysis: Acquire high-resolution mass spectra of the eluting species using a TOF-MS system.[13]
-
Data Analysis: Deconvolute the raw mass spectra to determine the masses of the different ADC species. The DAR is calculated based on the mass difference between the unconjugated antibody and the drug-conjugated forms.[13]
Size Exclusion Chromatography (SEC)
SEC is the industry-standard method for quantifying aggregates (dimers, trimers, and higher molecular weight species) and fragments in ADC samples.[11][17] The separation is based on the hydrodynamic volume of the molecules.[11]
Generic SEC Protocol:
-
System Preparation: An HPLC or UHPLC system with a UV detector and a suitable SEC column (e.g., Acquity BEH200 SEC).[18]
-
Mobile Phase Preparation: A buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.[18]
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[11]
-
Chromatographic Run:
-
Data Analysis: Peaks eluting earlier than the main monomer peak correspond to aggregates, while later eluting peaks correspond to fragments. The percentage of aggregation and fragmentation is calculated by integrating the respective peak areas relative to the total peak area.[11]
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in ADC characterization and their mechanism of action, the following diagrams are provided.
References
- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 13. sciex.com [sciex.com]
- 14. DAR Value Determination - Creative Proteomics [creative-proteomics.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. lcms.cz [lcms.cz]
- 17. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of NH2-PEG4-GGFG and Next-Generation Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ADC Linker Technology
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The careful selection of a linker dictates the stability, drug-release mechanism, and ultimately, the efficacy and safety of an ADC. This guide provides a comprehensive benchmark of the clinically validated NH2-PEG4-GGFG linker against a variety of next-generation linker technologies. The presented data is collated from numerous studies to aid researchers in making informed decisions for future ADC design.
At a Glance: Comparative Performance of ADC Linkers
The following tables summarize key quantitative data, offering a side-by-side comparison of NH2-PEG4-GGFG with next-generation linkers across critical performance parameters.
| Table 1: In Vitro Cytotoxicity (IC50) | |||
| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) |
| GGFG | DXd | HER2+ | ~61-111 |
| Val-Cit | MMAE | HER2+ | 14.3 |
| Val-Ala | MMAE | HER2+ | 92 |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 |
| Sulfatase-cleavable | MMAE | HER2+ | 61-111 |
| Legumain-cleavable (Asn-Asn) | MMAE | Granta-519 (High Legumain) | ~7x more potent than Val-Cit |
| Fe(II)-reactive (TRX) | MMAE | Antigen Positive Cells | EC50 = 0.07 nmol/L |
Note: IC50 values are highly dependent on the specific antibody, payload, and experimental conditions, and therefore, direct comparison across different studies should be interpreted with caution.
| Table 2: Plasma Stability | ||
| Linker Type | Species | Stability Metric |
| GGFG (in Trastuzumab deruxtecan) | Human, Rat, Mouse | 1-2% drug release over 21 days[1] |
| GGFG (in T-DXd) | Rat | DAR decreased by ~50% in 7 days[2] |
| Exolinker | Rat | Greater DAR retention than T-DXd over 7 days[2] |
| Val-Cit | Human | Half-life > 230 days |
| Val-Cit | Mouse | Less stable due to carboxylesterases |
| Val-Ala | Human | High stability |
| Val-Ala | Mouse | Improved stability compared to Val-Cit |
| Glu-Val-Cit | Mouse | Almost no premature cleavage |
| Sulfatase-cleavable | Mouse | High stability (over 7 days)[3] |
| Legumain-cleavable (Asn-containing) | Mouse, Human | High stability |
| Table 3: Hydrophilicity and Aggregation | ||
| Linker Type | Key Feature | Observed Properties |
| GGFG | Comprised of hydrophobic amino acids | Can contribute to aggregation and poor pharmacokinetics[2] |
| Val-Ala | Better hydrophilicity than Val-Cit | Less aggregation in high DAR constructs compared to Val-Cit[][5] |
| PEGylated Linkers | Incorporation of PEG chains | Reduces hydrophobicity, can improve stability and pharmacokinetics[6] |
| Exolinker | Hydrophilic structure | Reduced aggregation and hydrophobicity compared to T-DXd[2] |
| Legumain-cleavable | Highly polar | Reduced aggregation and hydrophobicity compared to GGFG and Val-Cit linkers[7][8] |
| Glycosylated Linkers | Incorporation of sugar moieties | Increased hydrophilicity |
Delving Deeper: Mechanisms and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for interpreting the comparative data. This section details the signaling pathways and experimental workflows central to ADC linker evaluation.
Signaling Pathway for ADC Action
The journey of an ADC from administration to payload delivery involves a series of steps, culminating in the targeted destruction of cancer cells. The linker's role is central to this process, ensuring stability in circulation and timely payload release within the tumor cell.
Caption: Generalized signaling pathway of an antibody-drug conjugate.
Experimental Workflow: Evaluating Linker Performance
A series of well-defined experiments are essential to characterize and compare the performance of different ADC linkers. The following diagram outlines a typical workflow for this evaluation.
Caption: A typical experimental workflow for ADC linker evaluation.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is the cornerstone of meaningful comparative analysis. Below are detailed protocols for key assays used to evaluate ADC linker performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target cancer cell lines.
Materials:
-
Target and control cell lines
-
96-well plates
-
Complete cell culture medium
-
ADC constructs and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and control antibodies in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC constructs
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from different species and in a control buffer (PBS). Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: Immediately freeze the collected samples at -80°C to stop any further degradation.
-
Quantification of Intact ADC (ELISA-based):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Add diluted plasma samples to the wells. Intact ADC will bind to the antigen.
-
Use an enzyme-conjugated secondary antibody that specifically binds to the payload to detect the intact ADC.
-
Measure the signal and calculate the concentration of intact ADC at each time point.
-
-
Quantification of Released Payload (LC-MS):
-
Process the plasma samples to precipitate proteins and extract the released payload.
-
Analyze the supernatant using LC-MS to quantify the amount of free payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile of the linker.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the peptide linker to cleavage by cathepsin B, a lysosomal protease.
Materials:
-
Recombinant human cathepsin B
-
Peptide linker conjugated to a fluorophore (e.g., AMC)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
DTT (to activate cathepsin B)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the cathepsin B in the assay buffer with DTT to ensure its activity.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the fluorescently labeled peptide linker substrate, and the activated cathepsin B. Include a control without the enzyme to measure background fluorescence.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at various time points (for kinetic analysis) or at a single endpoint.
-
Data Analysis: Subtract the background fluorescence from the enzyme-treated samples. The increase in fluorescence corresponds to the cleavage of the linker and release of the fluorophore. Calculate the rate of cleavage based on the fluorescence signal over time.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Ag- cells labeled with a fluorescent protein (e.g., GFP) are recommended for easier quantification.
-
96-well plates
-
Complete cell culture medium
-
ADC constructs
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and GFP-labeled Ag- cells alone in separate wells.
-
Co-culture: Seed a mixture of Ag+ and GFP-labeled Ag- cells in the same wells (e.g., at a 1:1 ratio).
-
-
ADC Treatment: Treat the monocultures and co-cultures with serial dilutions of the ADC. Include untreated wells as controls.
-
Incubation: Incubate the plates for 72-120 hours.
-
Quantification of Bystander Killing:
-
Fluorescence Measurement: Measure the GFP fluorescence intensity in the co-culture wells. A decrease in GFP signal in the presence of the ADC and Ag+ cells, compared to the controls, indicates bystander killing of the Ag- cells.
-
Flow Cytometry (Optional): Harvest the cells and use flow cytometry to specifically quantify the viability of the GFP-positive (Ag-) cell population.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells in the co-culture setting at different ADC concentrations to quantify the bystander effect.
Conclusion: The Evolving Landscape of ADC Linkers
The NH2-PEG4-GGFG linker represents a significant achievement in ADC technology, as evidenced by its successful implementation in clinically approved and impactful therapies like Trastuzumab deruxtecan. Its key features include high stability in circulation and efficient cleavage by lysosomal proteases.
However, the field of ADC development is relentlessly advancing, with next-generation linkers addressing the limitations of their predecessors. These innovations focus on several key areas:
-
Enhanced Stability: Novel peptide sequences like Val-Ala and Glu-Val-Cit, as well as non-peptidic linkers, demonstrate improved stability, particularly in mouse models, which can be crucial for preclinical evaluation.
-
Improved Physicochemical Properties: The incorporation of hydrophilic moieties, such as in PEGylated, glycosylated, and exolinker designs, helps to mitigate the hydrophobicity of the payload, reducing aggregation and improving the pharmacokinetic profile of the ADC.
-
Alternative Cleavage Mechanisms: The exploration of linkers sensitive to enzymes other than cathepsins, such as legumain and sulfatase, opens up new avenues for achieving tumor-specific payload release.
-
Novel Therapeutic Strategies: The development of dual-payload linkers offers the potential to overcome tumor heterogeneity and drug resistance by delivering two different therapeutic agents simultaneously.
Ultimately, the choice of the optimal linker is a multifaceted decision that depends on the specific antibody, payload, and target indication. While NH2-PEG4-GGFG remains a robust and clinically validated option, the next-generation linkers offer a diverse and powerful toolkit for designing safer and more effective antibody-drug conjugates for the future of cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orb.binghamton.edu [orb.binghamton.edu]
Safety Operating Guide
Navigating the Disposal of NH2-PEG4-GGFG-CH2-O-CH2-Cbz: A Procedural Guide for Laboratory Professionals
The proper disposal of specialized chemical reagents is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of NH2-PEG4-GGFG-CH2-O-CH2-Cbz, a cleavable ADC linker component. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Characterization and Segregation
This compound and materials contaminated with it must be treated as hazardous chemical waste.[1][2] It is crucial to segregate this waste stream from other laboratory waste to prevent unforeseen chemical reactions and to ensure proper disposal.
Waste Streams:
-
Liquid Waste: Unused stock solutions, experimental buffers containing the compound, and the initial rinsate of contaminated labware.
-
Solid Waste: Contaminated consumables such as pipette tips, vials, gloves, and absorbent paper.
-
Empty Containers: Original vials or containers that held the neat compound.
III. Step-by-Step Disposal Protocol
A. Liquid Waste Management
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the solution.[3]
-
Inactivation (Recommended): While in a chemical fume hood, the peptide linker's reactivity can be neutralized.
-
Neutralization: After inactivation, if strong acids or bases were used, neutralize the solution to a pH between 5.5 and 9.0.[3]
-
Storage: Securely cap the waste container and store it in a designated secondary containment area until collection by your institution's Environmental Health and Safety (EHS) department.
B. Solid Waste Management
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("this compound contaminated debris").[3]
-
Storage: Seal the container and store it alongside the liquid waste for EHS collection. Never dispose of this waste in the regular or biohazardous trash.[2]
C. Decontamination of Labware
-
Initial Rinse: The first rinse of any non-disposable labware (e.g., glassware, stir bars) that came into contact with the compound must be collected as liquid hazardous waste.[3]
-
Decontamination: After the initial rinse, soak the labware in a 10% bleach solution for at least 30 minutes.[4] An enzymatic detergent can also be effective for breaking down residual peptide.[3]
-
Final Rinse: Thoroughly rinse the decontaminated labware with distilled water.
IV. Quantitative Disposal Parameters
While specific regulatory limits can vary, the following table provides general guidelines for the chemical inactivation step. Always consult your institution's EHS for specific requirements.
| Parameter | Guideline | Rationale |
| Inactivation Agent | Sodium Hypochlorite (Bleach) | A strong oxidizing agent effective at degrading peptides.[4] |
| Working Concentration | 10% Bleach Solution | A commonly recommended concentration for effective decontamination.[3][4] |
| Contact Time | Minimum 30-60 minutes | Ensures sufficient time for the chemical degradation of the peptide linker.[3][4] |
| Post-Inactivation pH | 5.5 - 9.0 | A generally acceptable pH range for aqueous hazardous waste streams.[3] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Essential Safety and Operational Guide for Handling NH2-PEG4-GGFG-CH2-O-CH2-Cbz
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the chemical compound NH2-PEG4-GGFG-CH2-O-CH2-Cbz, a reactant utilized in the synthesis of Antibody-Drug Conjugate (ADC) linkers.[1][2][3] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
I. Compound Identification and Hazards
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2914227-55-5[2] |
| Molecular Formula | C₃₆H₅₂N₆O₁₂[2] |
| Molecular Weight | 760.83[2] |
| Primary Use | Reactant for ADC linker synthesis[1][2][3] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.
| Protection Level | Required PPE | Rationale |
| Standard Laboratory Handling | Chemical-resistant nitrile gloves[5] | Prevents skin contact. Change gloves immediately if contaminated.[5] |
| Safety glasses or goggles[5][6] | Protects eyes from splashes. | |
| Laboratory coat or gown[5][6] | Protects skin and clothing from spills. | |
| Handling Lyophilized Powder | All standard PPE plus: | |
| Respiratory Protection (e.g., N95 respirator or use of a fume hood)[5] | The fine powder can easily become airborne and be inhaled.[5] | |
| Face shield[7][8] | Provides an additional layer of protection against splashes to the face. |
III. Operational Plan: Step-by-Step Handling Protocol
Following a standardized operational procedure minimizes the risk of exposure and contamination.
-
Preparation :
-
Handling the Compound :
-
Storage :
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.[9][10]
-
For long-term storage of the powder, maintain a temperature of -20°C.[11]
-
Once reconstituted in a solvent, store at -80°C for up to one year.[11]
-
Avoid repeated freeze-thaw cycles to maintain compound integrity.[5][12]
-
IV. Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Waste Segregation :
-
Containment :
-
Collect all waste in designated and clearly labeled chemical waste containers.[5]
-
Ensure containers are properly sealed to prevent leaks or spills.
-
-
Disposal Procedure :
-
Never dispose of this compound or its waste down the sink or in regular trash.[9][10][12]
-
Follow your institution's and local regulations for hazardous chemical waste disposal.[5][9]
-
Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance and to schedule waste pickup.[5]
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key procedural steps for handling and disposing of the chemical.
References
- 1. gentaur.com [gentaur.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. alfagen.com.tr [alfagen.com.tr]
- 4. biochempeg.com [biochempeg.com]
- 5. peptide24.store [peptide24.store]
- 6. hazmatschool.com [hazmatschool.com]
- 7. epa.gov [epa.gov]
- 8. sams-solutions.com [sams-solutions.com]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. intelligenthq.com [intelligenthq.com]
- 11. 化合物 this compound|T87785|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 12. puretidestherapy.com [puretidestherapy.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
